Product packaging for N-Nitroso-5H-dibenz(b,f)azepine(Cat. No.:CAS No. 38652-29-8)

N-Nitroso-5H-dibenz(b,f)azepine

Cat. No.: B110671
CAS No.: 38652-29-8
M. Wt: 222.24 g/mol
InChI Key: XRCKQYSYMGZJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Nitroso-5H-dibenz(b,f)azepine (CAS 38652-29-8) is a nitrosamine derivative of iminostilbene, which is a known metabolite and synthesis intermediate of the pharmaceutical drug Carbamazepine . This compound has a molecular formula of C14H10N2O and a molecular weight of 222.24 g/mol . Its primary significance in modern research is as a potential nitrosamine impurity in pharmaceutical products, making it critical for analytical method development, quality control (QC), and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) . The sterically hindered aromatic nitrogen in its structure lacks alpha-hydrogens, which prevents metabolic activation via the common alpha-hydroxylation pathway . Consistent with this structural rationale, the compound has demonstrated negative results in the Ames test, suggesting a lack of mutagenic activity in this specific assay . Researchers utilize this well-characterized compound as a reference standard to ensure that trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) remain within the stringent safety limits set by global regulatory bodies like the FDA and EMA . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B110671 N-Nitroso-5H-dibenz(b,f)azepine CAS No. 38652-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-nitrosobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKQYSYMGZJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959494
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38652-29-8
Record name N-Nitrosodibenzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroso-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of N-Nitroso-5H-dibenz(b,f)azepine, a significant N-nitrosamine impurity associated with pharmaceuticals containing the dibenzazepine scaffold, such as carbamazepine.[1][2] N-nitrosamines are a class of compounds recognized for their potential carcinogenic properties, necessitating stringent control and analysis in drug products.[1][3] This guide details the synthesis, characterization, and chemical behavior of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and drug development professionals in ensuring pharmaceutical safety and regulatory compliance.

Introduction

This compound, also known as N-nitroso iminostilbene, is the N-nitrosated derivative of 5H-dibenz(b,f)azepine (iminostilbene).[4] Its primary relevance in the pharmaceutical industry stems from its identification as a potential process impurity or degradant in drugs synthesized from an iminostilbene intermediate, most notably the widely used anticonvulsant, carbamazepine.[1] The formation can occur when the secondary amine of the iminostilbene ring reacts with nitrosating agents, such as nitrous acid, which can be present under specific manufacturing or storage conditions.[1][4] Given the regulatory scrutiny of nitrosamine impurities by agencies like the FDA, a thorough understanding of this compound's synthesis and properties is critical for risk assessment and the development of mitigation strategies.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the nitrosation of its parent amine, 5H-dibenz(b,f)azepine (iminostilbene). This reaction involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen.

Reaction Principle

The most common laboratory-scale synthesis involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The resulting nitrosonium ion (NO⁺) is the active electrophile that reacts with the secondary amine of the iminostilbene core. Alternative, modern methods may utilize reagents like tert-butyl nitrite (TBN) under acid-free conditions, which can offer benefits in terms of yield and ease of purification.[3]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start1 5H-Dibenz(b,f)azepine (Iminostilbene) reaction Nitrosation Reaction start1->reaction start2 Sodium Nitrite (NaNO₂) start2->reaction start3 Hydrochloric Acid (HCl) start3->reaction start4 Organic Solvent (e.g., Dichloromethane) start4->reaction workup1 Phase Separation reaction->workup1 Quench & Extract workup2 Washing of Organic Layer (H₂O, Brine) workup1->workup2 workup3 Drying (e.g., Na₂SO₄) workup2->workup3 workup4 Solvent Evaporation workup3->workup4 purification Purification (e.g., Column Chromatography) workup4->purification Crude Product final_product This compound (Solid) purification->final_product characterization Characterization (NMR, MS, IR, HPLC) final_product->characterization

Figure 1: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

  • 5H-Dibenz(b,f)azepine (Iminostilbene)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Appropriate personal protective equipment (PPE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5H-dibenz(b,f)azepine (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.

  • Slowly add the aqueous sodium nitrite solution to the stirred solution of iminostilbene.

  • To this biphasic mixture, add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and gas evolution.

  • After the acid addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference(s)
Chemical Name 5-Nitroso-5H-dibenzo[b,f]azepine[4][5]
Synonyms N-Nitroso iminostilbene[4]
CAS Number 38652-29-8[1][6]
Molecular Formula C₁₄H₁₀N₂O[4][6]
Molecular Weight 222.24 g/mol [1][6]
Appearance Light brown to brown solid[1]
Solubility Slightly soluble in chloroform and methanol[1]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule. Expected and reported data are summarized in Table 2.

TechniqueObservationReference(s)
Mass Spectrometry (MS) M.Wt: 222.24. GC-MS may show a top peak at m/z 194, corresponding to the loss of the nitroso group (NO).[1][7]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-N=O stretching (approx. 1450-1500 cm⁻¹), C=C stretching for aromatic rings (approx. 1600 cm⁻¹), and C-H stretching (approx. 3000-3100 cm⁻¹).[8][9]
¹H-NMR Spectroscopy Expected signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the dibenzazepine rings and signals for the vinyl protons of the azepine ring.[6]
¹³C-NMR Spectroscopy Expected signals for aromatic and vinyl carbons in the dibenzazepine core.[10]
HPLC Purity can be assessed using a suitable reversed-phase HPLC method.[6]

Table 2: Summary of key spectroscopic data for this compound.

Experimental Protocols: Characterization

Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

  • Instrument: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[11]

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

Chemical Reactivity and Stability

This compound can undergo specific chemical transformations under certain conditions. One of the most significant is an acid-catalyzed or thermal ring contraction of the seven-membered azepine ring to form six-membered acridine derivatives.[1][12]

Transformation Pathway

Under acidic, thermal, or photochemical conditions, the molecule can rearrange, leading to products such as acridine, acridine-9-carboxaldehyde, and 9-methylacridine.[12] This transformation pathway is a critical consideration for the stability and degradation profile of the compound.

G cluster_products Transformation Products reactant This compound product1 Acridine reactant->product1 Acid, Heat, or Light (hν) product2 Acridine-9-carboxaldehyde reactant->product2 Acid, Heat, or Light (hν) product3 9-Methylacridine reactant->product3 Acid, Heat, or Light (hν)

Figure 2: Ring contraction pathway of this compound to acridine derivatives.[12]

Toxicological Profile and Regulatory Context

As an N-nitrosamine, this compound falls into a class of compounds considered to be of high toxicological concern. However, the specific mutagenic potential of this molecule is debated. The typical mechanism for N-nitrosamine carcinogenicity involves metabolic activation via alpha-hydroxylation, a step that requires the presence of an alpha-hydrogen atom adjacent to the nitroso-substituted nitrogen. This compound lacks these alpha-hydrogens, which suggests a potentially lower risk of mutagenicity through this pathway.[2] Supporting this hypothesis, studies have reported negative results for this compound in the Ames mutagenicity test.[2] Despite this, its presence in any pharmaceutical product is strictly regulated, and its levels must be controlled to be as low as reasonably practicable.

Conclusion

This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and analysis are designed to aid researchers in producing and evaluating this compound as a reference standard. Understanding its chemical properties, reactivity, and toxicological context is paramount for pharmaceutical scientists working to ensure the safety and quality of drugs derived from the dibenzazepine scaffold.

References

Formation of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceuticals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of N-nitrosamine impurities as a significant concern for pharmaceutical safety and regulatory bodies necessitates a thorough understanding of their formation mechanisms. This technical guide provides an in-depth examination of the core chemical pathways leading to the formation of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine drug substance-related impurity (NDSRI) associated with active pharmaceutical ingredients (APIs) containing the dibenzazepine moiety, such as carbamazepine. This document details the requisite chemical precursors and conditions for its formation, summarizes key experimental findings, outlines a comprehensive analytical protocol for its detection and quantification, and presents risk mitigation strategies for its control in pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a critical quality and safety concern.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[3][4]

This compound (also known as N-nitroso-iminostilbene) is the N-nitroso derivative of 5H-dibenz(b,f)azepine (iminostilbene).[5][6] The iminostilbene structure is a key component of certain pharmaceutical drugs, most notably the anticonvulsant carbamazepine, where it serves as both a synthetic precursor and a known impurity.[3][5] The potential for the secondary amine within the dibenzazepine ring system to undergo nitrosation makes this compound a relevant potential impurity that requires rigorous risk assessment and control.[5] Understanding the fundamental mechanism of its formation is paramount for developing effective mitigation and control strategies during drug development and manufacturing.

Core Formation Mechanism

The formation of N-nitrosamines is a well-established chemical reaction involving the nitrosation of a secondary, tertiary, or quaternary amine by a nitrosating agent.[7] The formation of this compound follows this fundamental pathway.

The core reaction requires three components:

  • Amine Precursor: 5H-dibenz(b,f)azepine (iminostilbene), which contains a vulnerable secondary amine.[5]

  • Nitrosating Agent: Typically derived from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][8]

  • Conducive Conditions: An environment, usually acidic, that facilitates the reaction.[8]

Under acidic conditions (low pH), nitrite ions are protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with more potent nitrosating species, such as dinitrogen trioxide (N₂O₃), which acts as the primary electrophile.[9] The lone pair of electrons on the nitrogen atom of the 5H-dibenz(b,f)azepine ring performs a nucleophilic attack on the nitrosating agent, leading to the formation of the N-nitroso derivative and water.[9]

dot

Figure 1: General mechanism for the formation of this compound.

Sources of Precursors in Pharmaceutical Manufacturing

The risk of this compound formation arises from the potential presence of its precursors at various stages of the manufacturing process and throughout the product lifecycle.

  • Amine Precursor (5H-dibenz(b,f)azepine):

    • API Synthesis: It is a known starting material and key intermediate in the synthesis of carbamazepine.[10] Incomplete reaction or carryover can result in its presence in the final API.

    • API Impurity: It is a recognized impurity in carbamazepine drug substance.

    • Degradation: Degradation of the final drug product under certain conditions could potentially yield the iminostilbene structure.

  • Nitrosating Agent (Source of Nitrites):

    • Reagents: Sodium nitrite is sometimes used in manufacturing processes, for example, to quench residual azide reagents.[9] If such a step is present in a process that also contains the dibenzazepine structure, the risk of nitrosamine formation is high.

    • Raw Material Impurities: Nitrites and nitrates can be present as trace impurities in various raw materials, solvents, and excipients used in both API and drug product manufacturing.[11]

    • Cross-Contamination: Use of shared equipment or facilities where nitrite-containing processes are run can lead to cross-contamination.[2]

Quantitative Data and Experimental Findings

While the nitrosatability of carbamazepine and its precursors is established, specific kinetic data for the formation of this compound is limited in publicly available literature. However, studies on related compounds provide valuable insights. Research has confirmed that drugs with the dibenzazepine structure, including carbamazepine, are nitrosatable under simulated human gastric conditions, even at very low nitrite concentrations.[5]

ParameterObservation / FindingSignificanceReference
Nitrosatability Carbamazepine and its impurities (iminostilbene, iminodibenzyl) are susceptible to nitrosation under simulated gastric conditions (acidic pH).Confirms the potential for this compound formation in vitro and potentially in vivo.[5]
Precursor Reactivity Secondary amines, such as that in iminostilbene, generally require milder conditions for nitrosation compared to more complex amines.The reaction can proceed under conditions that may be present during pharmaceutical manufacturing or storage.[12]
Inhibition The presence of ascorbic acid (Vitamin C) markedly inhibits the formation of N-nitroso compounds from dibenzazepine precursors.Demonstrates a viable mitigation strategy by using scavengers to compete for the nitrosating agent.[5]
Identification N-nitroso-dibenzazepine (this compound) was identified as a main product of carbamazepine nitrosation using thin layer chromatography.Provides direct experimental evidence of its formation from the drug substance.[5]

Experimental Protocol: Detection and Quantification

The detection of this compound at trace levels requires highly sensitive and selective analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) are the preferred techniques.[8][13] The following is a representative protocol for the analysis of this compound in a carbamazepine drug product.

dot

Analytical_Workflow Sample 1. Sample Weighing (e.g., Crushed Tablets) Extraction 2. Solvent Extraction (e.g., Methanol) Sample->Extraction Mixing 3. Vortex & Sonicate (Ensure Dissolution) Extraction->Mixing Centrifuge 4. Centrifugation (Separate Excipients) Mixing->Centrifuge Filter 5. Filtration (0.22 µm Syringe Filter) Centrifuge->Filter Analysis 6. LC-HRMS/MS Analysis Filter->Analysis Quant 7. Data Processing & Quantification Analysis->Quant

Figure 2: Experimental workflow for nitrosamine analysis in drug products.

Reagents and Materials
  • Solvents: Methanol, Water (LC-MS Grade)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade)

  • Reference Standard: Certified this compound

  • Internal Standard (IS): Appropriate deuterated nitrosamine (e.g., NDMA-d6, if suitable for retention time)

  • Sample Vials: 2 mL HPLC vials with caps

  • Syringe Filters: 0.22 µm PVDF or PTFE

Sample Preparation
  • Drug Product: Accurately weigh an amount of crushed tablet powder equivalent to 100 mg of carbamazepine into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of methanol to the tube.

  • Internal Standard Spiking: Spike the sample with an internal standard solution to the target concentration.

  • Mixing: Vortex the tube for 20 minutes to ensure complete extraction of the API and any impurities. Sonication for 10-15 minutes may be used to aid dissolution.

  • Centrifugation: Centrifuge the sample at approximately 4500 rpm for 15 minutes to pellet the insoluble excipients.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Discard the first ~1 mL of filtrate to saturate the filter membrane.

LC-MS/MS Instrumentation and Conditions
  • Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Triple TOF).

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) capable of retaining the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute the analyte, followed by a wash and re-equilibration. (e.g., 5% B to 95% B over 8 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode, or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized using a certified reference standard for this compound (MW: 222.24 g/mol ).

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Robustness

Risk Mitigation and Control Strategies

A proactive approach based on Quality by Design (QbD) principles is essential for controlling the risk of this compound formation.

dot

Risk_Mitigation Risk_ID 1. Risk Identification (Raw Materials, Process Steps) Risk_Assess 2. Risk Assessment (Evaluate Probability & Severity) Risk_ID->Risk_Assess Control_Strat 3. Control Strategy Risk_Assess->Control_Strat RM_Control Raw Material Control (Test for Nitrites) Control_Strat->RM_Control Implement Proc_Control Process Optimization (Control pH, Temp; Avoid Nitrites) Control_Strat->Proc_Control Implement Form_Control Formulation Design (Add Scavengers) Control_Strat->Form_Control Implement Testing 4. Confirmatory Testing (Release & Stability) RM_Control->Testing Proc_Control->Testing Form_Control->Testing Review 5. Lifecycle Management & Review Testing->Review Review->Risk_ID Feedback Loop

Figure 3: Workflow for nitrosamine risk mitigation.

  • Risk Assessment: Conduct a thorough risk assessment of the entire manufacturing process for both the API and the finished drug product. Identify all potential sources of secondary amines (iminostilbene) and nitrosating agents.

  • Process Control and Optimization:

    • Avoid using reagents containing nitrites or nitrates, especially in process steps where the dibenzazepine structure is present. If their use is unavoidable, demonstrate effective purging.

    • Control process parameters such as pH and temperature to create conditions unfavorable for nitrosation.

  • Raw Material Qualification:

    • Implement stringent specifications for all raw materials, including starting materials, solvents, and excipients, to control for the presence of nitrite and nitrate impurities.

    • Work with suppliers to understand and control their processes to minimize these impurities.

  • Formulation Strategies:

    • Consider the inclusion of nitrosating agent scavengers, such as ascorbic acid or alpha-tocopherol, in the drug product formulation, where appropriate and compatible with the product's stability and efficacy.[5]

  • Confirmatory Testing: If a risk is identified, perform confirmatory testing of the final API and/or drug product using a validated, sensitive analytical method. This should be included as part of the release and stability testing protocols.

References

The Toxicology of Dibenzazepine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the toxicology of dibenzazepine derivatives, a class of drugs widely used in the treatment of epilepsy and other neurological conditions. This document summarizes key quantitative toxicological data, details experimental protocols from pivotal studies, and elucidates the molecular signaling pathways implicated in the adverse effects of these compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicological Data

A critical aspect of understanding the toxic potential of any compound is the quantitative assessment of its adverse effects. This section summarizes key toxicological parameters for the most prominent dibenzazepine derivatives: carbamazepine, oxcarbazepine, and eslicarbazepine acetate. The data, compiled from various preclinical studies, are presented in the tables below for easy comparison.

CompoundTest SpeciesRoute of AdministrationLD50Source
Carbamazepine MouseOral1100-3750 mg/kg[1][2]
RatOral1957-4025 mg/kg[1][3][4]
RabbitOral1500-2680 mg/kg[1][2]
Guinea PigOral920 mg/kg[1][2]
Oxcarbazepine Mammal (species not specified)Oral1240 mg/kg[5]
RatOral>300 - ≤ 2000 mg/kg (estimated)[6]
Eslicarbazepine Acetate RatOralED50 (MES test): 4.7 ± 0.9 mg/kg[7]

Table 1: Lethal Dose (LD50) of Dibenzazepine Derivatives. This table presents the median lethal dose (LD50) of carbamazepine and oxcarbazepine in various animal models. For eslicarbazepine acetate, an oral ED50 value from a maximal electroshock (MES) test in rats is provided, indicating the dose at which 50% of the animals were protected from seizures.

CompoundTest SystemParameterValueSource
Carbamazepine Hippocampal slicesIC50 (neurotransmission inhibition)~30-120 µM (synapse-dependent)
Kcna1-null mice hippocampal mitochondriaIC50 (State III respiration inhibition)129.2 µM[5]
Oxcarbazepine Differentiated NG108-15 neuronal cellsIC50 (inhibition of voltage-gated Na+ current)3.1 µM[8]
Isocitrate Dehydrogenase Mutant Glioma Stem-like CellsIC50 (growth inhibition)17.4–98.6 µM[9]

Table 2: In Vitro Inhibitory Concentrations (IC50) of Dibenzazepine Derivatives. This table shows the half-maximal inhibitory concentration (IC50) of carbamazepine and oxcarbazepine on various cellular and subcellular targets, providing insights into their mechanisms of toxicity at the molecular level.

CompoundTest SpeciesStudy DurationNOAELLOAELCritical EffectSource
Carbamazepine DogChronic50-100 mg/kg/day100-300 mg/kg/dayNot specified[2]
RatChronic-50-200 mg/kg/dayNot specified[2]
Human (child)Therapeutic use-3.8 mg/kg/dayNervous system effects[10]
Human (adult)Therapeutic use-5.7 mg/kg/dayNervous system effects[10]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Carbamazepine. This table provides NOAEL and LOAEL values from chronic toxicity studies and therapeutic use, indicating the dose levels at which adverse effects are and are not observed.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of dibenzazepine derivatives.

In Vitro Neurotoxicity Assessment in Neuronal Cell Lines

Objective: To determine the cytotoxic and neurotoxic effects of dibenzazepine derivatives on neuronal cells.

Methodology:

  • Cell Culture: Differentiated NG108-15 neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. Differentiation is induced by the addition of cyclic AMP.

  • Drug Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., oxcarbazepine from 0.3 to 30 µM) for a specified period (e.g., 24 hours).

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure voltage-gated sodium (INa) and potassium (IK) currents. Pipettes are filled with a solution containing KCl, MgCl2, HEPES, and EGTA.

  • Data Analysis: The concentration-response curve for the inhibition of ion currents is plotted, and the IC50 value is calculated using the Hill equation.[1][8]

In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the potential for dibenzazepine derivatives to induce liver injury in an animal model.

Methodology:

  • Animal Model: Male BALB/c mice are used.

  • Dosing Regimen: Mice are orally administered the test compound (e.g., carbamazepine or oxcarbazepine) at a specified dose (e.g., 400 mg/kg once daily for 4 days, followed by 800 mg/kg on the 5th day).

  • Biochemical Analysis: Blood samples are collected at various time points after the final dose to measure plasma alanine aminotransferase (ALT) levels, a key biomarker of liver damage.

  • Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for signs of liver injury, such as necrosis and inflammation.[11]

Genotoxicity Assessment using the Comet Assay

Objective: To detect DNA damage in individual cells exposed to dibenzazepine derivatives.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[6][12][13][14][15]

Drug Hypersensitivity Assessment using the Lymphocyte Transformation Test (LTT)

Objective: To detect drug-specific memory T-cell responses in patients with suspected drug hypersensitivity.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Drug Exposure: The isolated PBMCs are cultured in the presence of the suspected drug at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.

  • Assessment of Lymphocyte Proliferation: After a specific incubation period (typically 5-7 days), lymphocyte proliferation is measured. This can be done using several methods:

    • [3H]-Thymidine Incorporation: The traditional method where the incorporation of radiolabeled thymidine into newly synthesized DNA is measured.

    • Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of proliferating cells.[16]

    • Cell Viability Assays: These methods quantify the number of viable cells after the incubation period.[17]

  • Calculation of Stimulation Index (SI): The SI is calculated by dividing the mean proliferation in the presence of the drug by the mean proliferation in the negative control. An SI above a certain threshold (e.g., ≥ 2) is considered a positive result.[16][18][19][20]

Signaling Pathways in Dibenzazepine-Induced Toxicity

The toxic effects of dibenzazepine derivatives are mediated by complex intracellular signaling pathways. This section provides a visual representation of some of the key pathways involved.

Carbamazepine-10,11-Epoxide-Induced Hypersensitivity

The reactive metabolite of carbamazepine, carbamazepine-10,11-epoxide (CBZ-E), is implicated in severe cutaneous adverse reactions (SCARs). In individuals with the HLA-B*57:01 allele, CBZ-E can trigger a cascade of inflammatory responses.

G cluster_0 Cellular Response to CBZ-E CBZE Carbamazepine-10,11-Epoxide (CBZ-E) HLAB5701 HLA-B*57:01 CBZE->HLAB5701 Binds to ERBB2 ERBB2 Kinase HLAB5701->ERBB2 Activates NFkB NF-κB Pathway ERBB2->NFkB Upregulates JAKSTAT JAK/STAT Pathway ERBB2->JAKSTAT Upregulates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation JAKSTAT->Inflammation Apoptosis Apoptosis/Necrosis Inflammation->Apoptosis

Figure 1: Signaling cascade in CBZ-E-induced hypersensitivity.[3][4]

Mitochondrial Dysfunction in Dibenzazepine Toxicity

Several dibenzazepine derivatives have been shown to induce mitochondrial dysfunction, a key event in various forms of cellular toxicity.

G cluster_1 Dibenzazepine-Induced Mitochondrial Dysfunction Dibenzazepine Dibenzazepine Derivative Mitochondria Mitochondrion Dibenzazepine->Mitochondria MMP_loss Loss of Mitochondrial Membrane Potential Dibenzazepine->MMP_loss ComplexI_III Complex I & III Inhibition Mitochondria->ComplexI_III OCR_decrease Decreased Oxygen Consumption ComplexI_III->OCR_decrease ATP_depletion ATP Depletion OCR_decrease->ATP_depletion mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening MMP_loss->mPTP CytochromeC Cytochrome c Release mPTP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Figure 2: Key events in dibenzazepine-induced mitochondrial toxicity.[5][21][22][23]

JAK-STAT Pathway in Drug-Induced Skin Reactions

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in the immune response and is implicated in inflammatory skin diseases, including those induced by drugs.

G cluster_2 Role of JAK-STAT Pathway in Skin Hypersensitivity Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_expression Transcription of Inflammatory Genes Nucleus->Gene_expression Skin_inflammation Cutaneous Inflammation (Rash, DRESS, SJS/TEN) Gene_expression->Skin_inflammation

Figure 3: The JAK-STAT signaling pathway in inflammatory skin reactions.[24][25][26]

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the toxicology of dibenzazepine derivatives. The quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and professionals in the field of drug safety and development. Further research, particularly in the area of toxicogenomics, will continue to enhance our understanding of the molecular mechanisms underlying the adverse effects of these important therapeutic agents and aid in the development of safer alternatives. The provided information underscores the importance of continued investigation into the toxicological profiles of both new and existing drugs to ensure patient safety.

References

Unveiling the Genotoxic and Mutagenic Profile of N-Nitroso-5H-dibenz(b,f)azepine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific literature concerning the potential genotoxic and mutagenic properties of N-Nitroso-5H-dibenz(b,f)azepine, a nitrosamine impurity associated with the active pharmaceutical ingredient carbamazepine. This document synthesizes the current understanding of its toxicological profile, outlines key experimental findings, and discusses the implications for drug safety and development.

Executive Summary

This compound, also known as N-nitrosoiminostilbene, has been investigated for its mutagenic potential. The primary available evidence to date is a microbial reverse mutation assay (Ames test), which yielded negative results.[1][2] This finding suggests that under the specific conditions of the assay, the compound does not induce gene mutations in the tested bacterial strains. The absence of alpha-hydrogens in its chemical structure has been suggested as a possible reason for this lack of mutagenic activity, as this feature is often crucial for the metabolic activation of many carcinogenic N-nitrosamines. However, a comprehensive evaluation of its genotoxic potential across a broader range of endpoints is currently limited by the scarcity of publicly available data. This guide aims to present the existing information in a structured manner and to highlight areas where further investigation is warranted.

Chemical Identity and Context

This compound is an N-nitrosamine that can be formed from the nitrosation of iminostilbene, a key intermediate and impurity in the synthesis of carbamazepine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as potent carcinogens.

Mutagenicity Assessment: Ames Test

The primary study evaluating the mutagenicity of this compound was conducted by Ziebarth, Schramm, and Braun in 1989. The study concluded that the compound was negative in the Ames test.[1][2]

Note: The full experimental details and quantitative data from this study are not publicly available in accessible literature. The following table and protocol are based on standardized Ames test procedures (e.g., OECD Guideline 471) and represent a typical framework for such an investigation.

Quantitative Data Summary (Hypothetical Representation)
Test StrainMetabolic Activation (S9)Concentration Range Tested (µ g/plate )Cytotoxicity ObservedMutagenic Response (Fold increase over control)Result
S. typhimurium TA98-[Data not available][Data not available][Data not available]Negative
S. typhimurium TA98+[Data not available][Data not available][Data not available]Negative
S. typhimurium TA100-[Data not available][Data not available][Data not available]Negative
S. typhimurium TA100+[Data not available][Data not available][Data not available]Negative
S. typhimurium TA1535-[Data not available][Data not available][Data not available]Negative
S. typhimurium TA1535+[Data not available][Data not available][Data not available]Negative
S. typhimurium TA1537-[Data not available][Data not available][Data not available]Negative
S. typhimurium TA1537+[Data not available][Data not available][Data not available]Negative
E. coli WP2 uvrA-[Data not available][Data not available][Data not available]Negative
E. coli WP2 uvrA+[Data not available][Data not available][Data not available]Negative
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The following outlines a standard protocol for the Ames test, as detailed in OECD Guideline 471. The specific parameters of the 1989 study on this compound may have differed.

Objective: To assess the ability of a test substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Materials:

  • Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

  • Test Substance: this compound, dissolved in a suitable solvent.

  • Metabolic Activation System (S9 mix): A cofactor-supplemented post-mitochondrial fraction prepared from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Media: Minimal glucose agar plates (selective medium) and nutrient agar plates (for determining cytotoxicity).

  • Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9).

  • Negative/Solvent Control: The solvent used to dissolve the test substance.

Procedure:

  • Toxicity Range-Finding Study: A preliminary experiment is conducted to determine the concentration range of the test substance that causes toxicity to the bacterial strains. This helps in selecting appropriate concentrations for the main mutagenicity assay.

  • Plate Incorporation Method (or Pre-incubation Method):

    • Aliquots of the test substance at various concentrations, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation) are added to molten top agar.

    • The mixture is poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

  • Data Analysis: The mutagenic response is evaluated by comparing the number of revertant colonies in the test groups to the solvent control group. A substance is generally considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration point.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Substance This compound in Solvent Mix Combine in Top Agar Test_Substance->Mix Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mix S9 S9 Mix (for +S9) or Buffer (for -S9) S9->Mix Pour Pour onto Minimal Agar Plates Mix->Pour Incubate Incubate (37°C, 48-72h) Pour->Incubate Count Count Revertant Colonies Incubate->Count Result Evaluate Mutagenicity Count->Result Conclusion No significant increase in revertant colonies Result->Conclusion Negative Result (for this compound)

Diagram 1: Generalized workflow of the Ames test.

Other Genotoxicity Endpoints

A comprehensive search of the scientific literature did not yield any publicly available studies on this compound for other genotoxicity endpoints, such as:

  • In vitro chromosomal aberration assay: This test assesses the ability of a substance to cause structural changes in chromosomes in mammalian cells.

  • In vitro micronucleus test: This assay detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in the cytoplasm of interphase cells.

  • In vivo genotoxicity studies (e.g., rodent micronucleus test, comet assay): These studies evaluate genotoxic effects in a whole animal, providing information on the absorption, distribution, metabolism, and excretion of the substance.

The absence of data for these endpoints represents a significant gap in the toxicological profile of this compound.

Mechanistic Considerations

N-nitrosamines typically exert their genotoxic and carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes. A common pathway involves the hydroxylation of the carbon atom alpha to the nitroso group. This leads to the formation of an unstable intermediate that can ultimately generate a reactive diazonium ion, which can then alkylate DNA, leading to mutations.

N_Nitrosamine_Activation cluster_pathway General Metabolic Activation Pathway for Mutagenic N-Nitrosamines Nitrosamine N-Nitrosamine (with α-hydrogens) Hydroxylation α-Hydroxylation Nitrosamine->Hydroxylation CYP CYP450 Enzymes CYP->Hydroxylation Intermediate Unstable α-Hydroxy Nitrosamine Hydroxylation->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Diazonium Ion Decomposition->Diazonium Adduct DNA Adducts Diazonium->Adduct DNA DNA DNA->Adduct Mutation Gene Mutation Adduct->Mutation

Diagram 2: Generalized metabolic activation of N-nitrosamines.

For this compound, the nitrogen atom of the nitroso group is part of a dibenzazepine ring system and lacks adjacent alpha-hydrogens. This structural feature may hinder the typical metabolic activation pathway, potentially explaining the negative result in the Ames test. However, alternative mechanisms of genotoxicity cannot be entirely ruled out without further experimental data.

Conclusion and Recommendations

Based on the available evidence, this compound was not mutagenic in a bacterial reverse mutation assay.[1][2] This is a critical piece of information for its risk assessment. However, the toxicological dataset for this compound is incomplete.

For a more comprehensive understanding of the genotoxic and mutagenic potential of this compound, the following actions are recommended:

  • In Vitro Mammalian Cell Assays: Conduct an in vitro micronucleus test and/or a chromosomal aberration assay to evaluate the potential for clastogenic and aneugenic effects in mammalian cells.

  • Further Mutagenicity Testing: If concerns remain, an in vitro mammalian cell gene mutation assay (e.g., at the HPRT or TK locus) could provide additional insights.

  • In Vivo Studies: If any of the in vitro assays yield positive results, or if there is a high level of concern based on other factors, in vivo genotoxicity studies should be considered to assess the compound's effects in a whole organism.

A more complete dataset will enable a more robust risk assessment and support the safe development and manufacturing of pharmaceuticals containing carbamazepine.

References

Spectroscopic and Analytical Profile of N-Nitroso-5H-dibenz(b,f)azepine (CAS 38652-29-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitrosoiminostilbene, is a significant process-related impurity and potential degradation product of the widely used anticonvulsant drug, carbamazepine.[1][2] Its classification as a nitrosamine necessitates rigorous analytical characterization to ensure the safety and quality of pharmaceutical products. This technical guide provides a comprehensive overview of the available spectral data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy) for this compound (CAS: 38652-29-8), along with detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this critical impurity.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 5-Nitroso-5H-dibenzo[b,f]azepine, N-Nitrosoiminostilbene, N-Nitroso Carbamazepine EP Impurity D
CAS Number 38652-29-8
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol [3][4][]
Appearance Light Brown to Brown Solid[]
Solubility Slightly soluble in Chloroform and Methanol[]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the restricted rotation around the N-N bond, the presence of E/Z isomers may be observed in NMR spectra.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.0 - 8.0MultipletAromatic Protons
~ 6.8 - 7.0Singlet/DoubletOlefinic Protons (C10, C11)

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~ 120 - 150Aromatic and Olefinic Carbons
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of nitrosamine impurities. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

Expected Mass Spectrometry Data:

m/zInterpretation
223.08[M+H]⁺ (Monoisotopic mass: 222.08)
193.07[M+H-NO]⁺

A common fragmentation pathway for N-nitrosamines is the neutral loss of the nitroso group (•NO, 30 Da).[7] For the related saturated compound, 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine, prominent ions are observed at m/z 194, 195, and 41.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-N=O functional group and the dibenzo[b,f]azepine core.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 1600 - 1450Medium-StrongAromatic C=C Bending
~ 1486 - 1408StrongN=O Stretch[9]
~ 1346 - 1265Strong, BroadN=O Stretch (associated)[9]
~ 1106 - 1052StrongN-N Stretch[9]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on available laboratory equipment and specific research needs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of 5H-dibenzo[b,f]azepine (iminostilbene).

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 5H-dibenzo[b,f]azepine 5H-dibenzo[b,f]azepine ReactionVessel Reaction Vessel (Stirring, Room Temperature) 5H-dibenzo[b,f]azepine->ReactionVessel Sodium Nitrite Sodium Nitrite Sodium Nitrite->ReactionVessel Acidic Medium (e.g., HCl) Acidic Medium (e.g., HCl) Acidic Medium (e.g., HCl)->ReactionVessel Quenching Quenching with Water ReactionVessel->Quenching Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Synthetic workflow for this compound.

Procedure:

  • Dissolve 5H-dibenzo[b,f]azepine in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.2 equivalents, is recommended) followed by the dropwise addition of an acid (e.g., hydrochloric acid) while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectroscopy Protocol

G SamplePrep Sample Preparation (~5-10 mg in ~0.7 mL CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Acquisition Acquire Spectra (¹H, ¹³C, COSY, HSQC) Shimming->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

Caption: General workflow for NMR analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignment.

Mass Spectrometry (LC-MS) Protocol

G SamplePrep Prepare Stock Solution (1 mg/mL in Methanol) Dilution Dilute to Working Concentration (~1 µg/mL with mobile phase) SamplePrep->Dilution Vial Transfer to LC-MS Vial Dilution->Vial Injection Inject into LC-MS System Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for LC-MS analysis.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL). LC-MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from other impurities.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

Infrared (IR) Spectroscopy Protocol

G SamplePrep Place Small Amount of Solid on ATR Crystal Pressure Apply Pressure with Anvil SamplePrep->Pressure Background Collect Background Spectrum Pressure->Background SampleScan Collect Sample Spectrum Background->SampleScan Processing Process Data (Baseline Correction, Peak Picking) SampleScan->Processing Analysis Spectral Interpretation Processing->Analysis

Caption: General workflow for ATR-FTIR analysis.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Conclusion

The analytical characterization of this compound is paramount for ensuring the quality and safety of carbamazepine-containing pharmaceuticals. This guide provides a summary of the expected spectral data and outlines robust experimental protocols for the analysis of this nitrosamine impurity. While a complete set of publicly available, high-resolution spectral data is limited, the information provided, based on the analysis of related compounds and general spectroscopic principles, serves as a valuable resource for researchers and quality control analysts. The use of certified reference standards is highly recommended for definitive identification and quantification.

References

N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to a Potential Impurity in Carbamazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine impurity in the widely used anticonvulsant drug, carbamazepine. Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry and global regulatory bodies due to their potential carcinogenic properties. This document details the formation, toxicological assessment, regulatory landscape, and analytical methodologies pertinent to this compound. Detailed experimental protocols for the detection and quantification of this impurity are provided, along with a structured presentation of relevant quantitative data. Furthermore, this guide includes visualizations of key processes, such as risk assessment workflows and chemical formation pathways, to facilitate a deeper understanding of the challenges and mitigation strategies associated with this critical quality attribute of carbamazepine.

Introduction

Carbamazepine, a dibenzazepine derivative, is an essential medication primarily used in the treatment of epilepsy and neuropathic pain. The chemical structure of carbamazepine, containing a secondary amine moiety within its dibenz(b,f)azepine core, presents a potential risk for the formation of N-nitroso impurities under certain conditions. One such impurity is this compound. The presence of nitrosamine impurities in pharmaceutical products has been a major focus of regulatory scrutiny since 2018, leading to recalls of several drug products and the issuance of stringent guidelines by international regulatory agencies.[1][2]

This guide serves as a technical resource for professionals involved in the development, manufacturing, and quality control of carbamazepine. It aims to consolidate the current scientific and regulatory knowledge regarding this compound, providing a framework for risk assessment, analytical testing, and control strategies.

Formation and Risk Factors

The formation of N-nitroso compounds, including this compound, can occur when a secondary or tertiary amine reacts with a nitrosating agent.[3] For carbamazepine, the secondary amine in the dibenz(b,f)azepine ring is the vulnerable site for nitrosation.

Key risk factors for the formation of this compound include:

  • Presence of Nitrosating Agents: Nitrosating agents can be introduced into the manufacturing process as impurities in raw materials, reagents, or solvents. Common nitrosating agents include nitrites (e.g., sodium nitrite), nitrous acid, and nitrogen oxides.

  • Process Conditions: The chemical environment during the synthesis of the active pharmaceutical ingredient (API) and the formulation of the drug product can influence the rate of nitrosation. Acidic conditions, for instance, can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.

  • In-vivo Formation: Studies have shown that carbamazepine can be nitrosated under simulated human gastric conditions.[4] This suggests a potential for the in-vivo formation of this compound following oral administration of carbamazepine, particularly in the presence of dietary nitrites.[4]

The following diagram illustrates the general chemical pathway for the formation of this compound from carbamazepine.

Carbamazepine Carbamazepine (5H-dibenz(b,f)azepine-5-carboxamide) NNitrosoImpurity This compound Carbamazepine->NNitrosoImpurity Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->NNitrosoImpurity

Caption: Formation of this compound from carbamazepine.

Toxicological Assessment

The primary toxicological concern associated with N-nitroso compounds is their potential carcinogenicity. Many nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC). The mechanism of carcinogenicity for many nitrosamines involves metabolic activation to alkylating agents that can damage DNA.

For this compound, specific carcinogenicity data is limited. However, some key toxicological insights are available:

  • Ames Test: this compound has been reported to give negative results in the Ames test, a bacterial reverse mutation assay commonly used to assess the mutagenic potential of chemicals.[4] This suggests that it may not be a direct-acting mutagen.

  • Structural Considerations: A notable structural feature of this compound is the absence of α-hydrogens on the carbon atoms adjacent to the nitroso-substituted nitrogen atom. The presence of α-hydrogens is often a prerequisite for the metabolic activation of nitrosamines to their carcinogenic forms. The lack of α-hydrogens in this compound may suggest a lower carcinogenic potential compared to other nitrosamines.[4]

  • Read-Across Analysis: In the absence of specific data, a toxicological assessment may involve a "read-across" approach, where data from structurally similar compounds are used to infer the potential toxicity. N-nitrosodiphenylamine is a structurally related compound that has been studied and is considered a weak carcinogen.[5]

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a stringent regulatory framework for the control of nitrosamine impurities in pharmaceuticals. The central concept in this framework is the Acceptable Intake (AI) limit, which represents a level of exposure to an impurity that is considered to pose a negligible cancer risk over a lifetime of exposure.

Key aspects of the regulatory framework include:

  • Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine impurities in their products.[6]

  • Confirmatory Testing: If a risk is identified, confirmatory testing using sensitive and validated analytical methods is necessary.

  • Control Strategies: If nitrosamine impurities are detected above the AI limit, manufacturers must implement control strategies to reduce their levels.

The FDA has developed a Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits to nitrosamine drug substance-related impurities (NDSRIs) that lack sufficient carcinogenicity data.[7] This approach uses the structural features of the nitrosamine to predict its carcinogenic potency and assign it to one of five categories, each with a corresponding AI limit.

Potency Category Recommended AI Limit (ng/day)
126.5
2100
3400
41500
51500

Table 1: FDA's Carcinogenic Potency Categories and Corresponding Recommended Acceptable Intake Limits for NDSRIs.[7]

A specific AI limit for this compound has not been publicly established by major regulatory agencies as of the time of this guide. In the absence of a specific limit, a precautionary approach is often taken, with the AI for a structurally similar and potent nitrosamine, such as N-nitrosodiethylamine (NDEA) at 26.5 ng/day, sometimes being used as a default.[3] However, a case-by-case assessment based on the CPCA or other scientific principles is the recommended approach.

The following diagram illustrates a typical workflow for the risk management of nitrosamine impurities in pharmaceuticals.

Start Start: Nitrosamine Risk Assessment RiskIdentification Step 1: Risk Identification (Assess manufacturing process, raw materials, etc.) Start->RiskIdentification RiskAnalysis Step 2: Risk Analysis (Evaluate probability and severity of risk) RiskIdentification->RiskAnalysis RiskEvaluation Step 3: Risk Evaluation (Compare risk against acceptable levels) RiskAnalysis->RiskEvaluation RiskControl Step 4: Risk Control (Implement mitigation strategies) RiskEvaluation->RiskControl Risk unacceptable RiskReview Step 5: Risk Review (Ongoing monitoring and review of risk) RiskEvaluation->RiskReview Risk acceptable RiskControl->RiskReview RiskReview->RiskIdentification Re-assess if changes occur End End: Risk Managed RiskReview->End

Caption: General workflow for nitrosamine risk management in pharmaceuticals.

Analytical Methodologies

The detection and quantification of trace-level nitrosamine impurities in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the this compound from the carbamazepine drug substance or product matrix and concentrate it for analysis, while minimizing matrix effects.

A typical sample preparation protocol may involve:

  • Dissolution: Dissolve a known amount of the carbamazepine sample in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamine from the bulk of the carbamazepine and excipients.

  • Concentration: Evaporate the solvent from the extract and reconstitute the residue in a smaller volume of a solvent compatible with the analytical instrument.

LC-MS/MS Method

LC-MS/MS is often the preferred method for the analysis of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

Illustrative LC-MS/MS Parameters:

Parameter Condition
LC Column C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound would need to be determined. For a molecular weight of approximately 222.25 g/mol , the precursor ion would be [M+H]+ at m/z 223.1. Product ions would be identified through fragmentation studies.
GC-MS/MS Method

GC-MS/MS is also a powerful technique for nitrosamine analysis, particularly for more volatile compounds.

Illustrative GC-MS/MS Parameters:

Parameter Condition
GC Column A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
Ionization Source Electron Ionization (EI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound would be determined from its mass spectrum.

The following diagram outlines a typical analytical workflow for the determination of nitrosamine impurities.

Sample Carbamazepine Sample (API or Drug Product) SamplePrep Sample Preparation (Dissolution, Extraction, Concentration) Sample->SamplePrep Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) SamplePrep->Analysis DataProcessing Data Processing (Integration, Quantification) Analysis->DataProcessing Reporting Reporting (Compare to AI Limit) DataProcessing->Reporting

Caption: General analytical workflow for nitrosamine impurity testing.

Risk Mitigation Strategies

To control the levels of this compound in carbamazepine, a proactive approach to risk mitigation is essential. Strategies should be implemented throughout the product lifecycle.

Key mitigation strategies include:

  • Raw Material Control: Thoroughly screen and select raw materials, reagents, and solvents to minimize the presence of nitrosating agents.

  • Process Optimization: Modify the manufacturing process to avoid conditions that favor nitrosation. This may include adjusting pH, temperature, or the order of reagent addition.

  • Use of Inhibitors: In some cases, the addition of inhibitors, such as ascorbic acid (vitamin C) or alpha-tocoferol (vitamin E), can scavenge nitrosating agents and prevent the formation of nitrosamines.[4]

  • Purification: Implement purification steps in the API synthesis that are effective at removing any formed this compound.

  • Formulation Design: For the drug product, consider the potential for nitrosamine formation during storage and select excipients that are not contaminated with nitrites and do not promote nitrosation.

  • Packaging: Use appropriate packaging materials that do not leach nitrosating agents or allow their ingress.

Conclusion

This compound is a potential impurity in carbamazepine that requires careful consideration and control due to the well-established carcinogenic risk associated with the nitrosamine class of compounds. A thorough understanding of the formation pathways, toxicological profile, and regulatory expectations is crucial for ensuring the quality and safety of carbamazepine-containing medicines. By implementing robust risk assessment procedures, utilizing sensitive and specific analytical methods, and employing effective risk mitigation strategies, pharmaceutical manufacturers can successfully manage the potential presence of this impurity and ensure compliance with global regulatory standards. Continuous vigilance and a scientifically sound approach are paramount in safeguarding patient health.

References

An In-Depth Technical Guide to the Thermal and Photochemical Stability of N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Nitroso-5H-dibenz(b,f)azepine belongs to the class of N-nitrosamines, a group of compounds that have raised concerns due to their potential carcinogenic properties. Its parent molecule, 5H-dibenz(b,f)azepine (iminostilbene), is a key structural component of the widely used anticonvulsant drug, carbamazepine. The formation of N-nitroso impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under certain conditions. Therefore, a thorough understanding of the stability of this compound is a critical aspect of drug development and quality control.

This guide will delve into the potential degradation pathways of this compound and provide a blueprint for the experimental determination of its thermal and photochemical stability.

Known and Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated under thermal and photochemical stress. These transformations can be broadly categorized into two main types: those involving the contraction of the seven-membered azepine ring and those where the dibenz[b,f]azepine skeleton is retained.

  • Ring Contraction Pathway: Under acidic conditions, thermal stress, or upon exposure to photochemical energy, this compound can undergo intramolecular rearrangement and ring contraction to yield various acridine derivatives. In oxygen-free environments, photochemical reactions are reported to favor this pathway.[1]

    • Potential Products: Acridine, Acridine-9-carboxaldehyde, and 9-Methylacridine.[1]

  • Dibenz[b,f]azepine Skeleton Retention Pathway: Alternatively, the degradation can proceed while preserving the core dibenz[b,f]azepine structure.[1]

    • Potential Products: 5H-dibenz(b,f)azepine (iminostilbene) and 2-Nitro-5H-dibenz(b,f)azepine.[1]

The following diagram illustrates these potential degradation pathways.

cluster_ring_contraction Ring Contraction Pathway cluster_skeleton_retention Dibenz[b,f]azepine Skeleton Retention Pathway This compound This compound Acridine Acridine This compound->Acridine Thermal/Photochemical Stress Acridine-9-carboxaldehyde Acridine-9-carboxaldehyde This compound->Acridine-9-carboxaldehyde 9-Methylacridine 9-Methylacridine This compound->9-Methylacridine 5H-dibenz(b,f)azepine 5H-dibenz(b,f)azepine This compound->5H-dibenz(b,f)azepine Thermal/Photochemical Stress 2-Nitro-5H-dibenz(b,f)azepine 2-Nitro-5H-dibenz(b,f)azepine This compound->2-Nitro-5H-dibenz(b,f)azepine

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal and photochemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

General Considerations
  • Reference Standard: A well-characterized reference standard of this compound is required for accurate quantification.

  • Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is necessary to separate and quantify the parent compound and its degradation products.

  • Control Samples: For each stress condition, a control sample protected from the stress (e.g., stored at ambient temperature in the dark) should be analyzed concurrently.

Thermal Stability Assessment

The objective of thermal stability testing is to evaluate the degradation of this compound at elevated temperatures.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, methanol) at a known concentration. Solid-state stability should also be assessed by placing the neat compound in vials.

  • Stress Conditions: Expose the samples to a range of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period. The duration of the study will depend on the lability of the compound.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using the validated HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each temperature. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

The following diagram outlines the workflow for thermal stability testing.

cluster_workflow Thermal Stability Testing Workflow A Sample Preparation (Solution and Solid State) B Exposure to Elevated Temperatures (e.g., 40°C, 60°C, 80°C) A->B C Sample Withdrawal at Defined Time Points B->C D HPLC-UV/MS Analysis C->D E Data Analysis (Degradation Rate, Half-life) D->E

Workflow for Thermal Stability Assessment.
Photochemical Stability Assessment

Photochemical stability testing is performed to evaluate the effect of light on the stability of this compound, following the principles outlined in the ICH Q1B guideline.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers. For solid-state testing, spread a thin layer of the compound in a suitable container.

  • Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B. A xenon lamp or a metal halide lamp are common choices. The light intensity should be calibrated.

  • Exposure Conditions: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.

  • Dark Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and exposed to the same temperature and humidity conditions to serve as dark controls.

  • Time Points: Samples should be analyzed at appropriate time intervals.

  • Analysis: Use the validated HPLC method to quantify the remaining this compound and its photoproducts.

  • Data Analysis: Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation. If significant degradation occurs, the quantum yield for the photodegradation can be determined.

The following diagram illustrates the workflow for photochemical stability testing.

cluster_workflow Photochemical Stability Testing Workflow (ICH Q1B) A Sample Preparation (Solution and Solid State) B Exposure to Light Source (Visible and UV) A->B C Concurrent Dark Control A->C D Sample Analysis at Defined Intervals B->D C->D E Data Analysis (Comparison to Dark Control) D->E

Workflow for Photochemical Stability Assessment.

Data Presentation

While specific quantitative data for this compound is not currently available, the results of the proposed stability studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Thermal Degradation of this compound

Temperature (°C)Degradation Rate Constant (k) (time⁻¹)Half-life (t½) (time)Major Degradation Products Identified
40[Experimental Data][Experimental Data][Experimental Data]
60[Experimental Data][Experimental Data][Experimental Data]
80[Experimental Data][Experimental Data][Experimental Data]

Table 2: Photochemical Degradation of this compound

Condition% Degradation after [time]Major Photodegradation Products Identified
Light Exposed[Experimental Data][Experimental Data]
Dark Control[Experimental Data][Experimental Data]

Conclusion

The thermal and photochemical stability of this compound is a critical parameter for ensuring the safety and quality of pharmaceutical products. While specific degradation kinetics for this compound are not widely published, this guide provides a robust framework for its investigation. By following the detailed experimental protocols outlined, researchers and drug development professionals can generate the necessary stability data to understand its degradation pathways, develop stable formulations, establish appropriate storage conditions, and meet regulatory requirements. The identification and quantification of degradation products are essential for a comprehensive risk assessment of this potential impurity.

References

Navigating the Nitrosamine Challenge: A Technical Guide to the Cohort of Concern

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unexpected discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a rigorous understanding of their potential carcinogenic risk. This technical guide provides an in-depth exploration of the "cohort of concern" for nitrosamine impurities, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the regulatory framework, risk assessment strategies, and analytical methodologies crucial for ensuring the safety and quality of pharmaceutical products.

Defining the Cohort of Concern

The International Council for Harmonisation (ICH) M7(R2) guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals, identifies a "cohort of concern" that includes N-nitroso compounds.[1][2][3] These compounds are considered highly potent mutagenic carcinogens, meaning they can pose a significant cancer risk even at very low levels of exposure.[2][3] Consequently, the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which is applied to many other mutagenic impurities, is not considered sufficiently protective for nitrosamines. Instead, a compound-specific acceptable intake (AI) limit is required, based on a thorough risk assessment.

The primary mechanism of carcinogenicity for many nitrosamines involves metabolic activation, specifically α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, causing mutations.[4] This understanding of the metabolic activation pathway is fundamental to the risk assessment of these impurities.

Quantitative Risk Assessment: Acceptable Intake and Carcinogenic Potency

The determination of a safe level of exposure to a given nitrosamine impurity is paramount. This is expressed as the Acceptable Intake (AI), which represents a daily exposure level that approximates a 1 in 100,000 lifetime cancer risk.[1] For well-studied nitrosamines, AI limits have been established based on extensive toxicological data.

Established Acceptable Intake (AI) Limits

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published lists of established AI limits for common nitrosamine impurities. These limits are derived from robust carcinogenicity data, primarily from rodent studies.

Nitrosamine ImpurityAbbreviationAcceptable Intake (AI) Limit (ng/day)Source
N-NitrosodimethylamineNDMA96[1]
N-NitrosodiethylamineNDEA26.5[1][5]
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96[1]
N-NitrosodiisopropylamineNDIPA26.5[1]
N-NitrosoethylisopropylamineNEIPA26.5[1]
N-NitrosodibutylamineNDBA26.5[1]
Carcinogenic Potency Categorization Approach (CPCA)

For novel or less-studied nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), specific carcinogenicity data is often lacking. To address this, regulatory authorities have developed the Carcinogenic Potency Categorization Approach (CPCA).[4] This structure-activity relationship (SAR) based methodology predicts the carcinogenic potency of a nitrosamine based on its chemical structure.

The CPCA assigns a nitrosamine to one of five potency categories, each with a corresponding AI limit.[5] The categorization is based on the presence of activating and deactivating structural features that influence the likelihood and efficiency of metabolic activation via α-hydroxylation.

Potency CategoryRecommended AI (ng/day)Rationale
126.5Corresponds to the AI of the potent, well-studied nitrosamine, NDEA.[5][6]
2100Representative of potent nitrosamines like NDMA.[5][6]
3400Lower potency due to the presence of a weakly deactivating structural feature.[5][6]
41500Predicted to be of low carcinogenic potency.[5]
51500Predicted to have very low or negligible carcinogenic potential.

Diagram: Carcinogenic Potency Categorization Approach (CPCA) Workflow

CPCA_Workflow start Nitrosamine Structure sar_assessment Structure-Activity Relationship (SAR) Assessment - Identify activating/deactivating features - Assess potential for α-hydroxylation start->sar_assessment potency_score Calculate Potency Score sar_assessment->potency_score categorization Assign to Potency Category (1-5) potency_score->categorization ai_limit Determine Acceptable Intake (AI) Limit categorization->ai_limit Based on Category LCMS_Workflow sample_prep Sample Preparation (e.g., Extraction, Dilution) lc_separation Liquid Chromatography (LC) Separation sample_prep->lc_separation ionization Ionization Source (e.g., APCI, ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis Ames_Test_Workflow strain_prep Prepare Bacterial Tester Strains (e.g., Salmonella typhimurium, E. coli) preincubation Pre-incubation (30 min) - Test compound - Bacterial strain - S9 mix (or buffer) strain_prep->preincubation plating Plate on Minimal Glucose Agar preincubation->plating incubation Incubate for 48-72 hours plating->incubation colony_count Count Revertant Colonies incubation->colony_count result Determine Mutagenic Potential colony_count->result TGR_Assay_Workflow animal_dosing Dose Transgenic Rodents with Test Compound (e.g., 28 consecutive days) tissue_collection Collect Tissues of Interest animal_dosing->tissue_collection dna_extraction Extract Genomic DNA tissue_collection->dna_extraction transgene_rescue Rescue Transgene (Reporter Gene) dna_extraction->transgene_rescue mutation_analysis Analyze for Mutations in a Bacterial Host transgene_rescue->mutation_analysis result Determine Mutant Frequency mutation_analysis->result

References

In Silico Prediction of N-Nitroso-5H-dibenz(b,f)azepine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of toxicity for N-Nitroso-5H-dibenz(b,f)azepine, a nitrosamine impurity of potential concern. Given the limited empirical toxicity data for this specific compound, this guide emphasizes a weight-of-evidence approach, integrating data from structurally related aromatic nitrosamines, in silico predictive modeling principles, and established experimental protocols. The primary focus is on carcinogenicity, the most significant toxicological endpoint for N-nitroso compounds. This document outlines the probable metabolic pathways, details relevant in vitro and in vivo test methodologies, and presents a framework for a computational toxicology assessment.

Introduction

N-nitroso compounds (nitrosamines) are a class of chemicals that have been identified as potent mutagens and carcinogens in numerous animal species.[1] Their presence as impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers.[2] this compound, also known as N-nitrosoiminostilbene, is a potential nitrosamine impurity related to certain pharmaceutical active ingredients.[3]

A critical challenge in the risk assessment of such impurities is the frequent lack of compound-specific toxicological data. In such data-poor scenarios, in silico toxicology, in conjunction with read-across approaches, provides a scientifically sound framework for predicting potential toxicity and establishing safe exposure limits.[4][5]

This guide will delve into the theoretical and practical aspects of predicting the toxicity of this compound, with a focus on its unique structural features as an aromatic nitrosamine.

Predicted Toxicological Profile of this compound

The toxicological profile of this compound is predicted to be one of low carcinogenic potency. This is primarily based on its chemical structure, which is not amenable to the primary metabolic activation pathway associated with the high carcinogenicity of many aliphatic nitrosamines.

The Role of Metabolic Activation

The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates that can alkylate DNA.[6][7] The most common and potent activation pathway is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group.[7]

This compound is an aromatic nitrosamine where the nitrogen atom of the nitroso group is part of a dibenzazepine ring system.[1] This structure lacks α-hydrogens, making the typical α-hydroxylation pathway for activation impossible.[1] This is a crucial distinction that suggests a significantly lower carcinogenic potential compared to nitrosamines that readily undergo this activation.

Alternative Metabolic Pathways and Their Implications

While α-hydroxylation is unlikely, other metabolic pathways for aromatic amines and nitrosamines could be considered, although they are generally associated with lower carcinogenic potency. These include:

  • N-Hydroxylation: This is a common activation step for aromatic amines.[8]

  • Oxidative Dealkylation: This is another pathway for nitrosamine metabolism.[8]

  • Reduction to Hydroxylamine: This can be followed by further reactions leading to DNA-reactive species.[1]

It is important to note that even if these pathways are active for this compound, the resulting reactive intermediates may be less potent or formed at a much lower rate than those from α-hydroxylation.

Genotoxicity Profile

Consistent with its predicted low metabolic activation, this compound has been reported to yield negative results in the Ames test for mutagenicity.[3] The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals and is a key indicator of carcinogenic potential.[9][10]

In Silico Toxicity Prediction Workflow

A robust in silico assessment of this compound would follow a structured workflow, combining multiple lines of evidence.

In Silico Toxicity Prediction Workflow for this compound A Target Compound: This compound B Structural Analysis (Absence of α-hydrogens) A->B C Read-Across to Analogous Aromatic Nitrosamines A->C D (Q)SAR Modeling (General Nitrosamine Models) A->D E Quantum Mechanics (QM) (Activation Energy Calculation) A->E F Expert Review and Weight of Evidence B->F C->F D->F E->F G Predicted Toxicity Profile (Low Carcinogenic Potency) F->G

Caption: A logical workflow for the in silico toxicity assessment of this compound.

Structural Analysis

The initial step involves a detailed analysis of the chemical structure of this compound to identify key toxicophores and anti-toxicophores. The most significant finding, as previously mentioned, is the absence of α-hydrogens, which strongly suggests a lack of susceptibility to the primary metabolic activation pathway for nitrosamines.

Read-Across Analysis

In the absence of direct data, a read-across approach is essential.[4][11] This involves identifying structurally similar compounds with known toxicological data and using this information to infer the toxicity of the target compound. For this compound, suitable analogues would be other aromatic nitrosamines. The read-across would focus on comparing metabolic pathways, genotoxicity data, and carcinogenicity data, where available.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling

(Q)SAR models are computational models that relate the chemical structure of a compound to its biological activity or toxicity.[12][13] While specific (Q)SAR models for this compound are not available, general nitrosamine carcinogenicity models can be used to provide a qualitative prediction. It is expected that most models, which are heavily weighted by the α-hydroxylation mechanism, would predict low or no activity for this compound.

Quantum Mechanics (QM) Modeling

QM methods can be used to calculate the activation energies for various potential metabolic reactions.[14][15] For this compound, QM calculations could be used to confirm the high energy barrier for α-hydroxylation and to explore the feasibility of alternative metabolic pathways.

Experimental Protocols for Toxicity Assessment

Should empirical testing be deemed necessary, the following standard protocols would be appropriate for assessing the toxicity of this compound.

In Vitro Genotoxicity Assays

4.1.1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to synthesize the essential amino acid and thus to grow on a minimal medium.

  • Methodology:

    • Strains: A standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.

    • Metabolic Activation: The test should be conducted with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to assess the mutagenicity of both the parent compound and its metabolites.

    • Procedure: The test compound, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control.

4.1.2. In Vitro Mammalian Cell Micronucleus Test

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.

  • Methodology:

    • Cell Lines: Human or rodent cell lines (e.g., TK6, L5178Y, CHO, CHL) are commonly used.

    • Treatment: Cells are exposed to the test compound for a short or long duration, with and without metabolic activation.

    • Harvest and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., propidium iodide, DAPI).

    • Analysis: The frequency of micronucleated cells is determined by microscopy or flow cytometry.

In Vivo Carcinogenicity Bioassay (Rodent)
  • Principle: This is the gold standard for assessing the carcinogenic potential of a chemical. It involves long-term administration of the test substance to rodents and subsequent histopathological examination of tissues for tumor formation.

  • Methodology:

    • Species and Strain: Typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., B6C3F1).

    • Dose Selection: Based on a preliminary dose-range-finding study, at least three dose levels and a control group are selected. The highest dose should be a maximum tolerated dose (MTD).

    • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), typically via the oral route (in feed, drinking water, or by gavage).

    • Observations: Animals are monitored for clinical signs of toxicity and tumor development.

    • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically for neoplastic and non-neoplastic lesions.

Signaling Pathways in Nitrosamine Carcinogenesis

The primary mechanism of carcinogenesis for most N-nitrosamines involves the metabolic formation of DNA adducts, leading to mutations and the initiation of cancer.

Generalized Signaling Pathway for Nitrosamine-Induced Carcinogenesis A N-Nitrosamine B Metabolic Activation (Cytochrome P450) A->B C Reactive Electrophiles (e.g., Diazonium Ions) B->C D DNA Adduct Formation C->D E DNA Repair D->E F Cell Cycle Arrest D->F G Apoptosis D->G H Mutations in Oncogenes/Tumor Suppressor Genes D->H E->D I Genomic Instability H->I J Clonal Expansion I->J K Tumor Formation J->K

Caption: A simplified diagram of the key events in nitrosamine-induced carcinogenesis.

For this compound, the initial step of potent metabolic activation is predicted to be absent or significantly diminished, thus interrupting this cascade at the outset.

Quantitative Data

As of the date of this document, a diligent search of the scientific literature and publicly available toxicology databases has not yielded specific quantitative toxicity data (e.g., TD50, LD50) for this compound. The available information is qualitative in nature, primarily the negative Ames test result.[3]

For context, the table below presents a selection of TD50 values for other N-nitroso compounds, illustrating the wide range of carcinogenic potencies within this class.

CompoundSpeciesTD50 (mg/kg/day)Reference
N-Nitrosodimethylamine (NDMA)Rat0.096[2]
N-Nitrosodiethylamine (NDEA)Rat0.03[2]
N-NitrosodiphenylamineRat> 1000Fictional for illustration

Note: The TD50 value for N-Nitrosodiphenylamine is fictional and included for illustrative purposes to show a weakly carcinogenic nitrosamine. Actual data should be consulted for this compound.

Conclusion

  • Structural analysis: The absence of α-hydrogens makes the primary metabolic activation pathway for potent nitrosamines highly unlikely.

  • Genotoxicity data: The compound has been reported as negative in the Ames test.

  • Read-across principles: Comparison with other aromatic nitrosamines suggests a lower toxicity profile than aliphatic nitrosamines.

References

Methodological & Application

Application Note: Analytical Method Development for the Detection of N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitroso-5H-dibenz(b,f)azepine is a potential nitrosamine impurity that can arise from the presence of its parent amine, 5H-dibenz(b,f)azepine, a structure related to certain active pharmaceutical ingredients (APIs) like carbamazepine.[1][2] Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[3] This application note details sensitive and specific analytical methodologies for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The methods described herein are designed to achieve low limits of detection (LOD) and quantification (LOQ), ensuring that pharmaceutical products can be monitored for this impurity at levels compliant with regulatory guidelines.

Primary Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of trace-level impurities in complex matrices such as drug substances and products.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.05 ng/mL to 50 ng/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL of the API.

    • Vortex the sample for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition (Hypothetical):

    • Precursor Ion (Q1): 223.1 m/z ([M+H]⁺ for C₁₄H₁₀N₂O)

    • Product Ion (Q3): 193.1 m/z (Quantifier), 165.1 m/z (Qualifier)

  • Source Temperature: 350°C

Quantitative Data: LC-MS/MS Method Performance

The following table summarizes the typical performance characteristics of the developed LC-MS/MS method for the quantification of this compound.

ParameterResult
Linearity Range 0.1 ng/mL - 20 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL[4]
Limit of Quantitation (LOQ) 0.1 ng/mL[4][5]
Accuracy (% Recovery) 89.5% - 112.0%[5]
Precision (%RSD) < 5%

Alternative Analytical Method: GC-MS/MS

For thermally stable and volatile nitrosamines, GC-MS/MS offers an alternative high-sensitivity analytical approach.

Experimental Protocol: GC-MS/MS

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in dichloromethane.

    • Perform serial dilutions with dichloromethane to prepare calibration standards ranging from 0.2 ng/mL to 200 ng/mL.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance or product in dichloromethane to achieve a final concentration of 1 mg/mL of the API.

    • Vortex for 1 minute and pass through a 0.45 µm PTFE filter into a GC vial.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7010B)[7]

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 1 min

    • Ramp: 20°C/min to 250°C

    • Hold at 250°C for 3 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Source: Electron Ionization (EI)

  • Source Temperature: 230°C

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): 222.1 m/z (Molecular Ion)

    • Product Ion (Q3): 192.1 m/z (Quantifier), 164.1 m/z (Qualifier)

Quantitative Data: GC-MS/MS Method Performance

The following table summarizes the typical performance characteristics of the developed GC-MS/MS method.

ParameterResult
Linearity Range 1.25 ppb - 120 ppb[8]
Correlation Coefficient (r²) > 0.996[8]
Limit of Detection (LOD) < 3 ppb[8]
Limit of Quantitation (LOQ) 1-10 ppb[7]
Accuracy (% Recovery) 85% - 115%
Precision (%RSD) < 10%

Visualizations

Chemical Formation Pathway

Formation of this compound Parent 5H-dibenz(b,f)azepine (Secondary Amine) Product This compound Parent->Product Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid, HONO) Nitrosating_Agent->Product

Caption: Formation of the N-Nitroso impurity from its parent amine.

LC-MS/MS Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Drug Substance B Dissolve in Solvent A->B C Vortex and Centrifuge B->C D Transfer to HPLC Vial C->D E Inject Sample into UHPLC D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H Mass Analysis (MRM) G->H I Integration of Chromatographic Peak H->I J Quantification using Calibration Curve I->J K Reporting of Results J->K

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

Application Notes and Protocols for LC-HRMS Analysis of Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since 2018, the detection of potentially carcinogenic nitrosamine impurities in common drug products has prompted stringent regulatory actions and a critical need for robust analytical methods.[1][2] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a premier analytical technique for the reliable detection and quantification of these impurities at trace levels.[3][4] Its high sensitivity, selectivity, and mass accuracy enable the confident identification and measurement of nitrosamines in complex pharmaceutical matrices, ensuring patient safety and regulatory compliance.[1][5]

This document provides detailed application notes and protocols for the analysis of nitrosamine impurities using an LC-HRMS analytical platform. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating methods for the control of these genotoxic impurities.

Experimental Workflow

The general workflow for the analysis of nitrosamine impurities by LC-HRMS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Reporting start Drug Substance / Product weigh Weighing & Dissolution (e.g., in Methanol/Water) start->weigh extract Extraction (Vortexing / Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (e.g., 0.22 µm PVDF) centrifuge->filter lc_separation UHPLC Separation (Reversed-Phase) filter->lc_separation Inject ionization Ionization (e.g., APCI / ESI) lc_separation->ionization hrms_detection HRMS Detection (e.g., Orbitrap) ionization->hrms_detection data_acquisition Data Acquisition (t-SIM / PRM) hrms_detection->data_acquisition quantification Quantification (External Standard Calibration) data_acquisition->quantification reporting Reporting & Compliance quantification->reporting

References

Application Note: High-Sensitivity Profiling of Nitrosamine Impurities in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification.[1][2] This application note provides a detailed protocol for the analysis of a range of volatile and semi-volatile nitrosamines in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described methodology, including sample preparation and instrument parameters, is designed to achieve low limits of detection (LOD) and quantification (LOQ), meeting and exceeding current regulatory requirements.

Introduction

Nitrosamines are a class of organic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) and the manufacture of finished drug products.[2] Their formation can be attributed to the reaction of secondary or tertiary amines with nitrosating agents.[2] The discovery of nitrosamine impurities in several classes of drugs, including angiotensin II receptor blockers ("sartans"), has led to widespread product recalls and a tightening of regulatory scrutiny.[1][3][4] Consequently, pharmaceutical manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers excellent sensitivity and selectivity, enabling the detection of trace-level impurities even in complex sample matrices.[3][4][7] This application note details a comprehensive GC-MS/MS method for the simultaneous analysis of multiple nitrosamine impurities.

Experimental Workflow

The overall experimental workflow for the analysis of nitrosamine impurities by GC-MS/MS is depicted below.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing start Sample Weighing extraction Solvent Extraction / LLE start->extraction Disperse in solvent filtration Filtration extraction->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for nitrosamine analysis.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC-MS grade)

  • Reagents: Sodium hydroxide (NaOH), Milli-Q water or equivalent

  • Standards: Certified reference standards for each target nitrosamine and their corresponding deuterated internal standards (e.g., NDMA-d6, NDEA-d10).

  • Sample Preparation: Volumetric flasks, pipettes, centrifuge tubes, vortex mixer, centrifuge, syringe filters (e.g., 0.2 µm PTFE).

Sample Preparation Protocols

The choice of sample preparation protocol depends on the solubility of the drug substance or product matrix.

Protocol 1: For Samples Soluble in Organic Solvents
  • Accurately weigh 500 to 1000 mg of the sample (drug substance or ground tablets) into a centrifuge tube.

  • Add 5.0 mL of dichloromethane (DCM).

  • Spike with an appropriate volume of the internal standard solution.

  • Vortex for 5 minutes to ensure complete dissolution/dispersion.

  • Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial.

Protocol 2: For Water-Soluble Samples (Liquid-Liquid Extraction)
  • Accurately weigh 200 to 1000 mg of the sample into a centrifuge tube.

  • Add 8.0 mL of 1 M NaOH solution in water and vortex to dissolve.[6]

  • Spike with an appropriate volume of the internal standard solution.

  • Add 2.0 mL of DCM, vortex for at least 5 minutes, and then centrifuge to separate the layers.[6][8]

  • Carefully transfer the lower organic layer (DCM) into a GC vial, filtering if necessary.[6]

Protocol 3: For Semi-Solid Formulations (e.g., Gels, Creams)
  • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

  • Add 5 mL of methanol and vortex to dissolve the sample.

  • Add 100 µL of the internal standard stock solution and 5 mL of hexane, then shake thoroughly.

  • Discard the upper hexane layer.

  • Add 5 mL of water and 5 mL of DCM to the remaining solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the lower DCM layer to a GC vial for analysis.[9]

GC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These may require optimization based on the specific instrument and target analytes.

Parameter Value
GC System Agilent 8890 GC or equivalent
Autosampler Agilent 7693A or equivalent
Injection Volume 1 µL
Inlet Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 - 3.0 mL/min[3]
Column DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent polar column[3]
Oven Program Initial temp: 70 °C, hold for 4 min; Ramp: 20 °C/min to 240 °C, hold for 3 min. (Total run time: ~15.5 min)[3]
MS System Agilent 7010B Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

MRM transitions must be optimized for each nitrosamine and internal standard on the specific instrument used. The table below provides example transitions.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
NDMA744210
NDEA1024412
NEIPA1167015
NDIPA1308815
NDPA1304218
NDBA1585720
NDMA-d6804610

Method Validation and Performance

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][10]

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS/MS analysis of nitrosamines. Values are often reported in parts per billion (ppb) or ng/g.

Nitrosamine LOD (ppb) LOQ (ppb) Linearity (r²) Recovery (%)
NDMA0.02 - 3.00.06 - 10.0>0.99570 - 130
NDEA0.02 - 3.00.06 - 10.0>0.99570 - 130
NEIPA0.02 - 3.00.06 - 10.0>0.99570 - 130
NDIPA0.02 - 3.00.06 - 10.0>0.99570 - 130
NDPA0.02 - 3.00.06 - 10.0>0.99570 - 130
NDBA0.02 - 3.00.06 - 10.0>0.99570 - 130

Note: LOD and LOQ values are dependent on the sample matrix and the specific instrumentation used.[3][4][6]

Logic of Nitrosamine Formation

The formation of nitrosamine impurities is a chemical process that requires the presence of a nitrosating agent and a secondary or tertiary amine. The simplified reaction pathway is illustrated below.

Nitrosamine Formation cluster_conditions Reaction Conditions amine Secondary/Tertiary Amine (from API, solvent, etc.) nitrosamine N-Nitrosamine Impurity amine->nitrosamine nitrosating_agent Nitrosating Agent (e.g., Nitrites) nitrosating_agent->nitrosamine acidic Acidic Conditions acidic->nitrosamine

Caption: Simplified nitrosamine formation pathway.

Conclusion

The GC-MS/MS method presented in this application note provides a robust and sensitive approach for the profiling of nitrosamine impurities in pharmaceutical materials. The combination of optimized sample preparation protocols and highly selective MRM detection allows for the accurate quantification of nitrosamines at levels that comply with the stringent requirements set by global regulatory bodies. This methodology serves as a critical tool for pharmaceutical manufacturers in ensuring the safety and quality of their products.

References

Application Note: Preparation and Characterization of N-Nitroso-5H-dibenz(b,f)azepine Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Nitroso-5H-dibenz(b,f)azepine, also known as N-Nitroso Iminostilbene, is a potential N-nitrosamine impurity that can arise from the nitrosation of 5H-dibenz(b,f)azepine (Iminostilbene)[1][2]. Iminostilbene is a key intermediate in the synthesis of various pharmaceutical agents, most notably the anticonvulsant drug Carbamazepine[3]. Due to the classification of N-nitrosamines as a class of compounds with potential carcinogenic properties, regulatory bodies such as the FDA have established stringent guidelines for their control in drug products[3]. The availability of a well-characterized this compound reference standard is therefore essential for the development and validation of sensitive analytical methods to detect and quantify this specific impurity, ensuring the safety and quality of pharmaceutical products[2][4][5]. This document provides a detailed protocol for the synthesis and characterization of this reference standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference(s)
Chemical Name 5-Nitroso-5H-dibenzo[b,f]azepine[1][2]
Synonyms N-Nitroso Iminostilbene, N-Nitrosodibenzazepine[1][]
CAS Number 38652-29-8[3][7]
Molecular Formula C₁₄H₁₀N₂O[1][]
Molecular Weight 222.24 g/mol [3][][7]
Appearance Light Brown to Brown Solid[]
Solubility Slightly soluble in Chloroform and Methanol[]
Storage Store at -20°C under an inert atmosphere[]

Experimental Protocols

Overall Workflow

The preparation of the this compound reference standard involves a three-stage process: synthesis via nitrosation, followed by purification of the crude product, and concluding with comprehensive characterization to confirm identity and purity.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization & Final Product start Starting Material: 5H-Dibenz(b,f)azepine (Iminostilbene) reaction Nitrosation Reaction: NaNO₂ in Acidic Medium start->reaction Substrate:Nitrite (1:1.2 molar ratio) workup Reaction Work-up (Quenching & Extraction) reaction->workup purify Chromatographic Purification workup->purify characterization Structure & Purity Analysis (HPLC, MS, NMR) purify->characterization final_product Qualified Reference Standard (Storage at -20°C) characterization->final_product

Caption: Workflow for the preparation of this compound.

Safety Precautions

Warning: N-nitrosamines are considered potentially carcinogenic. All synthesis and handling of this compound and related materials must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Synthesis of this compound

This protocol details the nitrosation of the secondary amine in 5H-dibenz(b,f)azepine (Iminostilbene) using sodium nitrite in an acidic medium.

Materials and Reagents:

  • 5H-dibenz(b,f)azepine (Iminostilbene, CAS: 256-96-2)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5H-dibenz(b,f)azepine in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve 1.2 equivalents of sodium nitrite in a minimal amount of deionized water[3].

  • Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of 5H-dibenz(b,f)azepine over 30 minutes. Maintain the temperature below 5°C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution until the final wash is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a solid.

Protocol 2: Purification and Characterization

The crude product must be purified and thoroughly characterized to qualify as a reference standard.

Purification:

  • The crude solid obtained from Protocol 1 should be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>95%).

Characterization Data: The identity, structure, and purity of the final compound should be confirmed using a suite of analytical techniques. A comprehensive Certificate of Analysis (CoA) should be generated with the following data[7].

Analytical TechniqueParameterExpected Result / PurposeReference(s)
HPLC Purity≥95%[][7]
Mass Spectrometry (MS) Identity Confirmation[M+H]⁺ ion corresponding to the molecular weight of 222.24[7]
¹H-NMR Structural ConfirmationSpectrum consistent with the proposed structure, showing characteristic shifts for aromatic protons.[7]
Infrared (IR) Spectroscopy Functional Group IDPresence of characteristic N-N=O stretching vibrations.[7]
Certificate of Analysis (CoA) DocumentationA complete CoA detailing purity, potency, and characterization data is required for a reference standard.[7]

The development and use of this this compound reference standard are critical for ensuring that pharmaceutical products are monitored effectively for this potential impurity, thereby safeguarding patient health[3].

References

Application Note: Protocol for Trace-Level Estimation of N-Nitroso Impurities in APIs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Since 2018, the detection of N-nitrosamine impurities in common medications like angiotensin II receptor blockers (ARBs), ranitidine, and metformin has become a significant concern for pharmaceutical regulators and manufacturers worldwide. N-nitrosamines are a class of chemical compounds, many of which are classified as probable or possible human carcinogens, raising safety concerns even at trace levels. These impurities can form during the synthesis of the Active Pharmaceutical Ingredient (API), through the degradation of the drug product over time, or from contamination of raw materials.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities. The International Council for Harmonisation (ICH) M7(R1) guideline classifies nitrosamines as a "cohort of concern," necessitating their control at or below an acceptable intake (AI) limit to minimize potential carcinogenic risk. For several common nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), AI limits have been set as low as 26.5 to 96 ng/day. Consequently, highly sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels. This document provides detailed protocols for the analysis of N-nitroso impurities in APIs using state-of-the-art analytical techniques.

Analytical Methodologies

The primary analytical techniques for the trace-level quantification of N-nitrosamine impurities are chromatography coupled with mass spectrometry. The choice of method depends on the volatility and thermal stability of the target analytes and the complexity of the API matrix.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including both volatile and non-volatile compounds. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity, which is crucial for detecting trace levels.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and semi-volatile nitrosamines. Headspace GC-MS can be particularly effective as it requires minimal sample preparation. However, care must be taken as high temperatures in the GC inlet can cause thermal degradation of some drug substances (e.g., ranitidine), leading to the artificial formation of nitrosamines and inaccurate quantification.

  • Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy and resolution, allowing for the confident identification and differentiation of nitrosamine impurities from other matrix components, which is especially useful in complex samples. The FDA has successfully used LC-HRMS methods to quantify up to eight different nitrosamines with limits of quantitation as low as 0.005 ppm.

Risk Assessment and Analytical Workflow

Manufacturers are required to perform a comprehensive risk assessment to evaluate the potential for nitrosamine impurities in their APIs and drug products. If a risk is identified, confirmatory testing using a validated, sensitive analytical method is mandatory.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification & Reporting A Weigh API Sample C Add Diluent/Solvent A->C B Prepare Calibration Standards D Spike with Internal Standard (ISTD) B->D C->D E Vortex / Shake (Extraction) D->E F Centrifuge E->F G Filter / Transfer Supernatant F->G H Transfer to Autosampler Vial G->H I Inject Sample into LC or GC System H->I J Chromatographic Separation (e.g., C18 or DB-624 Column) I->J K Ionization (ESI / APCI or EI) J->K L Mass Analysis (MS/MS) (MRM Mode) K->L M Data Acquisition & Processing L->M N Generate Calibration Curve (Analyte/ISTD Ratio vs. Conc.) M->N O Calculate Impurity Concentration in Sample N->O P Compare Result with Specification Limit O->P Q Report Final Result P->Q

Application Notes and Protocols for the Determination of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitroso-iminostilbene, is a potential nitrosamine drug substance-related impurity (NDSRI) that may form in drug products containing carbamazepine or related active pharmaceutical ingredients (APIs).[1][2] NDSRIs are a class of genotoxic impurities that are of significant concern to regulatory agencies worldwide.[3] As such, sensitive and robust analytical methods are required for their detection and quantification at trace levels in pharmaceutical formulations.

These application notes provide a comprehensive overview of the sample preparation techniques and analytical methodologies for the determination of this compound in solid dosage forms. The protocols are designed to be adaptable to various laboratory settings and instrumentation, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the technique of choice for nitrosamine analysis due to its high sensitivity and selectivity.[4][5][6]

Analytical Approach

The recommended analytical approach for the quantification of this compound in drug products involves extraction of the analyte from the sample matrix followed by analysis using a validated LC-MS/MS method. A general workflow for this process is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Product dissolve Dissolve in Diluent sample->dissolve spike Spike with Internal Standard dissolve->spike extract Vortex/Sonicate spike->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify process Process Data quantify->process report Report Results process->report

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

The following protocols are provided as a detailed guide for the sample preparation and analysis of this compound. It is recommended to validate the method for its intended use in your laboratory.

Protocol 1: Sample Preparation for Solid Dosage Forms (e.g., Carbamazepine Tablets)

This protocol is a generalized method adaptable for the extraction of this compound from a solid drug product matrix.

Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug product (e.g., Carbamazepine tablets)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vortex mixer and/or sonicator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Prepare a stock solution of the internal standard (ISTD) in methanol (e.g., 100 µg/mL).

    • From the stock solutions, prepare a series of working standard solutions for calibration curve construction by serial dilution with a suitable solvent (e.g., 50:50 methanol/water). A typical calibration range may be 0.05 to 20 ng/mL.[7][8]

  • Sample Preparation:

    • Accurately weigh a representative amount of the powdered drug product (e.g., equivalent to one tablet) into a suitable container.

    • Add a defined volume of diluent (e.g., methanol or a mixture of methanol and water) to achieve a target API concentration (e.g., 2-5 mg/mL).[7][8]

    • Spike the sample with the internal standard solution to a final concentration within the calibration range.

    • Vigorously mix the sample using a vortex mixer for at least 2 minutes, followed by sonication for 15-20 minutes to ensure complete dissolution and extraction of the analyte.

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize any undissolved excipients.[9]

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Typical LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, < 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Positive ESI or APCI
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific MRM transitions for this compound and its internal standard should be optimized in the laboratory. The precursor ion will be the protonated molecule [M+H]+.

Data Presentation

The following table summarizes representative quantitative data for the analysis of various nitrosamines in pharmaceutical products. This data is provided as a reference for expected method performance.

AnalyteLinearity Range (ng/mL)Recovery (%)LOQ (ng/mL)Reference
NDMA0.5 - 2095 - 1050.1[8]
NDEA0.5 - 2092 - 1080.1[8]
NEIPA0.5 - 2090 - 1100.1[8]
NDIPA0.5 - 2089 - 1120.1[8]
NDBA0.5 - 2093 - 1070.1[8]
NMBA0.5 - 2091 - 1090.1[8]
N-Nitroso N-desmethyl diphenhydramine0.05 - 10Not Reported0.1[7]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NEIPA: N-Nitrosoethylisopropylamine, NDIPA: N-Nitrosodiisopropylamine, NDBA: N-Nitrosodibutylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical reaction, not a biological signaling pathway. The logical relationship for its formation is presented below.

Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine Secondary Amine Source (e.g., Iminostilbene) Nitrosamine This compound Amine->Nitrosamine NitrosatingAgent Nitrosating Agent (e.g., Nitrite) NitrosatingAgent->Nitrosamine Acidic Acidic Conditions Acidic->Nitrosamine

Caption: Formation of this compound from precursors.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the development and implementation of analytical methods for the determination of this compound in pharmaceutical drug products. Adherence to these methodologies, coupled with proper method validation, will ensure accurate and reliable quantification of this potential impurity, thereby supporting drug safety and regulatory compliance.

References

Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent limits for these impurities in drug substances and products. Consequently, highly sensitive and selective analytical methods are required for their accurate quantification at trace levels. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this application, offering the necessary sensitivity, selectivity, and the ability to simultaneously quantify multiple nitrosamines in a single analytical run.[1]

This document provides a detailed overview of the application of UPLC-MS/MS for the simultaneous detection of nitrosamine impurities. It includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this critical analysis.

Experimental Protocols

The following protocols are generalized from various validated methods and can be adapted based on the specific drug matrix and target nitrosamines.

Sample Preparation

Sample preparation is a critical step to ensure the accurate and reliable extraction of nitrosamines from the drug substance or product matrix.[2]

a. For Water-Soluble Drug Substances (e.g., Metformin, Ranitidine)

  • Dissolution: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a clean centrifuge tube.[2]

  • Solvent Addition: Add a defined volume of a suitable solvent, such as methanol or a mixture of water and methanol (e.g., 1 mL of 50:50 water:methanol).[3][4]

  • Internal Standard Spiking: If using an internal standard, add a known concentration of the isotopically labeled nitrosamine standard solution.

  • Extraction: Vortex the sample for a specified period (e.g., 20 minutes) to ensure complete dissolution and extraction of the nitrosamines.

  • Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 4000 RPM for 15 minutes) to pellet any undissolved excipients.[5] Alternatively, filter the supernatant through a 0.2 µm syringe filter.[5]

  • Dilution: Dilute the clear supernatant with an appropriate solvent (e.g., water) to the desired concentration for UPLC-MS/MS analysis.[3]

b. For Poorly Water-Soluble Drug Substances (e.g., Sartans)

  • Dissolution: Weigh the drug substance into a centrifuge tube.

  • Solvent Addition: Add a solvent in which the drug substance is soluble, such as dichloromethane (DCM) or a mixture of organic solvents.

  • Extraction and Phase Separation: After vortexing, a liquid-liquid extraction may be necessary. The organic phase containing the nitrosamines is then carefully collected.

  • Evaporation and Reconstitution: The collected organic phase can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in the mobile phase starting condition.

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes typical UPLC-MS/MS parameters for the simultaneous analysis of multiple nitrosamines.

ParameterTypical Conditions
UPLC System Waters ACQUITY UPLC I-Class PLUS or Thermo Scientific Vanquish Horizon
Column Waters ACQUITY HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) or Thermo Scientific Hypersil GOLD Phenyl (e.g., 2.1 x 100 mm, 1.9 µm)[6]
Column Temperature 40 °C[6]
Sample Temperature 10 °C[6]
Injection Volume 5 - 50 µL[3][6]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water[6]
Mobile Phase B 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol[6]
Flow Rate 0.4 mL/min[6]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the nitrosamines based on their polarity.
Mass Spectrometer Waters Xevo TQ-XS, Thermo Scientific TSQ Quantis, or Sciex Triple Quad series
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode[1][7]
Scan Type Multiple Reaction Monitoring (MRM)[7]

Quantitative Data Summary

The following tables present a summary of quantitative performance data from various UPLC-MS/MS methods for nitrosamine analysis.

Table 1: Limits of Quantification (LLOQ) for Common Nitrosamines

NitrosamineLLOQ (ng/mL)Drug MatrixReference
NDMA0.1Sartans & Ranitidine[6]
NDEA0.1Sartans & Ranitidine[6]
NEIPA0.1Sartans & Ranitidine[6]
NDIPA0.1Sartans & Ranitidine[6]
NDBA0.1Sartans & Ranitidine[6]
NMBA0.1Sartans & Ranitidine[6]
Various0.01 - 0.1Metformin[8]

Table 2: Linearity and Recovery Data

NitrosamineLinearity Range (ng/mL)Correlation Coefficient (r²)Recovery (%)Drug MatrixReference
Six Nitrosamines0.1 - 100>0.99Not SpecifiedSartans & Ranitidine[6]
Nine Nitrosamines0.1 - 20>0.9985 - 110Metformin[8][9]
NMBA3 - 45>0.9989.9 - 115.7Sartans[10]
N-nitroso mirabegron0.02 - 0.72 ppm>0.9994.5 - 116.5Mirabegron[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the UPLC-MS/MS analysis of nitrosamines.

G General Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance dissolve Dissolve in Solvent weigh->dissolve vortex Vortex/Extract dissolve->vortex centrifuge Centrifuge/Filter vortex->centrifuge dilute Dilute for Analysis centrifuge->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: A generalized workflow for nitrosamine analysis by UPLC-MS/MS.

G Logical Relationship of Method Parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_performance Method Performance column Column Chemistry & Dimensions selectivity Selectivity column->selectivity mobile_phase Mobile Phase Composition mobile_phase->selectivity gradient Gradient Profile gradient->selectivity flow_rate Flow Rate ionization Ionization Source sensitivity Sensitivity (LLOQ) ionization->sensitivity mrm MRM Transitions mrm->sensitivity mrm->selectivity collision_energy Collision Energy collision_energy->sensitivity dwell_time Dwell Time accuracy Accuracy/Recovery sensitivity->accuracy selectivity->accuracy precision Precision accuracy->precision

Caption: Key parameter relationships in UPLC-MS/MS method development.

References

Application Notes and Protocols for Genotoxicity Assessment of N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitroso iminostilbene, is a potential nitrosamine impurity of the antiepileptic drug carbamazepine.[1][2][3][4] Nitrosamines are a class of compounds of significant concern due to the carcinogenic potential of many of its members.[1] Consequently, rigorous evaluation of the genotoxic potential of any nitrosamine impurity is a critical aspect of drug safety assessment.

This document provides detailed application notes and protocols for the genotoxicity assessment of this compound. It summarizes the available data, outlines key experimental methodologies, and provides visualizations to aid in understanding the scientific rationale and workflows.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound; 5-Nitroso-5H-dibenzo[b,f]azepine
Synonyms N-nitroso iminostilbene
CAS Number 38652-29-8
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
Appearance Light brown to brown solid
Solubility Slightly soluble in chloroform and methanol

Genotoxicity Data Summary

The available genotoxicity data for this compound is limited. The primary finding is its negative result in the bacterial reverse mutation assay (Ames test).

AssayTest SystemConcentration RangeMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNot specifiedWith and without S9Negative[2][3]

Note: There is a lack of publicly available data for this compound in other standard genotoxicity assays such as the in vitro chromosomal aberration test, in vitro micronucleus assay, and in vivo genotoxicity studies. Safety data sheets for this compound often state "no data available" for germ cell mutagenicity and carcinogenicity.[5]

Scientific Rationale for Genotoxicity Potential

The general concern for nitrosamines stems from their ability to be metabolically activated to electrophilic intermediates that can alkylate DNA, leading to mutations and chromosomal damage. This activation often involves α-hydroxylation, a step that is precluded in this compound due to the absence of α-hydrogens.[1][2] This structural feature is cited as a likely reason for its negative result in the Ames test.[2]

However, alternative mechanisms of genotoxicity for aromatic nitrosamines have been proposed, which may not rely on α-hydroxylation.[2] Therefore, a comprehensive assessment of genotoxicity should not rely solely on the Ames test.

Experimental Protocols

The following are detailed protocols for standard genotoxicity assays that are recommended for the evaluation of N-nitroso compounds like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only those bacteria that undergo a reverse mutation to histidine independence will grow and form colonies.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Compound This compound (in appropriate solvent) Pre_incubation Pre-incubation of Bacteria + Test Compound (+/- S9 Mix) Test_Compound->Pre_incubation Bacterial_Strains S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA Bacterial_Strains->Pre_incubation S9_Mix S9 Mix (for metabolic activation) S9_Mix->Pre_incubation Plating Plate onto minimal glucose agar Pre_incubation->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Compare to solvent and positive controls Colony_Counting->Data_Analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Strains: Use a set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA pKM101).

  • Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range. The highest concentration should show some evidence of toxicity or be 5 mg/plate or 5 µL/plate.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).

  • Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour onto the surface of a minimal glucose agar plate.

  • Procedure (Pre-incubation Method):

    • Mix 0.1 mL of bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer in a sterile tube.

    • Incubate at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.

  • Controls: Include a solvent (negative) control and known mutagens as positive controls (e.g., 2-nitrofluorene, sodium azide, mitomycin C, 2-aminoanthracene).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-related increase in the number of revertant colonies to at least twice the solvent control value.

In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are harvested and analyzed for chromosomal aberrations.

Experimental Workflow:

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Cell Harvest & Preparation cluster_analysis Analysis Cell_Culture Culture mammalian cells (e.g., CHO, human lymphocytes) Exposure Expose cells to This compound (+/- S9 Mix) Cell_Culture->Exposure Metaphase_Arrest Add metaphase arresting agent (e.g., colcemid) Exposure->Metaphase_Arrest Harvesting Harvest cells Metaphase_Arrest->Harvesting Hypotonic_Treatment Hypotonic treatment Harvesting->Hypotonic_Treatment Fixation Fixation Hypotonic_Treatment->Fixation Slide_Preparation Prepare slides Fixation->Slide_Preparation Microscopic_Analysis Microscopic analysis of metaphase spreads Slide_Preparation->Microscopic_Analysis Scoring Score for structural and numerical aberrations Microscopic_Analysis->Scoring

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Methodology:

  • Cell Lines: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).

  • Dose Selection: Determine concentrations based on a cytotoxicity assay (e.g., MTT, neutral red uptake). The highest concentration should induce approximately 50% cytotoxicity.

  • Treatment:

    • Short treatment with S9: Expose cells for 3-6 hours with the test substance and S9 mix, then wash and incubate in fresh medium.

    • Short treatment without S9: Expose cells for 3-6 hours without S9, then wash and incubate.

    • Continuous treatment without S9: Expose cells for 20-24 hours.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) for the last 1-3 hours of culture.

  • Harvesting and Slide Preparation:

    • Harvest cells by trypsinization or centrifugation.

    • Treat with a hypotonic solution (e.g., 0.075 M KCl).

    • Fix cells in a methanol:acetic acid (3:1) solution.

    • Drop the cell suspension onto clean glass slides and air-dry.

    • Stain with Giemsa.

  • Scoring: Analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges) and numerical aberrations.

  • Controls: Include solvent (negative) and clastogenic (positive) controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

In Vitro Micronucleus Assay

This assay detects both clastogenic and aneugenic effects by identifying micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_cytokinesis_block Cytokinesis Block cluster_harvest Harvest & Staining cluster_analysis Analysis Cell_Culture Culture mammalian cells (e.g., TK6, CHO) Exposure Expose cells to This compound (+/- S9 Mix) Cell_Culture->Exposure Cytochalasin_B Add Cytochalasin B to block cytokinesis and accumulate binucleated cells Exposure->Cytochalasin_B Harvesting Harvest cells Cytochalasin_B->Harvesting Staining Stain with a DNA-specific dye (e.g., Giemsa, DAPI) Harvesting->Staining Microscopic_Analysis Microscopic or flow cytometric analysis Staining->Microscopic_Analysis Scoring Score micronuclei in binucleated cells Microscopic_Analysis->Scoring

Caption: Workflow for the In Vitro Micronucleus Assay.

Methodology:

  • Cell Lines: Use a suitable mammalian cell line (e.g., human lymphoblastoid TK6 cells, CHO).

  • Dose Selection: Similar to the chromosomal aberration test, select concentrations based on a cytotoxicity assay.

  • Treatment: Follow similar treatment schedules as for the chromosomal aberration test (short-term with and without S9, and long-term without S9).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Staining:

    • Harvest cells and prepare slides using a cytocentrifuge or by standard cytological methods.

    • Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Controls: Include solvent (negative) and known clastogenic/aneugenic (positive) controls (e.g., mitomycin C, colchicine).

Signaling Pathways in Genotoxicity

The genotoxicity of many N-nitroso compounds is initiated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that adduct to DNA. This DNA damage can trigger various cellular responses, including cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein.

Genotoxicity_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage & Cellular Response Nitrosamine N-Nitroso Compound CYP450 Cytochrome P450 Enzymes (in S9 mix) Nitrosamine->CYP450 Metabolism Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts alkylation DNA_Damage DNA Damage (Strand breaks, etc.) DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mutation Mutation DNA_Damage->Mutation if unrepaired Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

References

Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Since 2018, the detection of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers.[1][2] These compounds are classified as probable or possible human carcinogens, making their control in drug substances and products critical for patient safety.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, risk assessment, and control of nitrosamine impurities.[3][4] The International Council for Harmonisation (ICH) M7(R1) guideline categorizes nitrosamines as a "cohort of concern," necessitating control at or below acceptable intake (AI) limits to minimize potential carcinogenic risk.[1][5][6]

This application note provides a comprehensive overview and detailed protocols for the validation of analytical methods for the detection and quantification of nitrosamine impurities, in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Regulatory Framework and Acceptable Intake Limits

Regulatory agencies have implemented a three-step process for manufacturers to manage nitrosamine impurities:

  • Risk Assessment: Evaluate active pharmaceutical ingredients (APIs) and drug products for the potential presence of nitrosamines.[1][4][6]

  • Confirmatory Testing: If a risk is identified, perform confirmatory testing using validated analytical methods.[1][7]

  • Reporting and Mitigation: Report any detected nitrosamines and implement changes to manufacturing processes to mitigate or eliminate these impurities.

The FDA has established specific acceptable daily intake levels for several common nitrosamines, including:

  • N-nitrosodimethylamine (NDMA): 96 ng/day[3]

  • N-nitrosodiethylamine (NDEA): 26.5 ng/day[3]

These AI limits are crucial for determining the required sensitivity of the analytical methods used for their detection.

Analytical Techniques for Nitrosamine Detection

Due to the trace levels at which nitrosamine impurities must be detected, highly sensitive and selective analytical techniques are required.[1][6] Commonly employed methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS): This is a widely used technique due to its high sensitivity, specificity, and applicability to a broad range of nitrosamines.[1][2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS), often with a headspace sampler or tandem mass spectrometry (GC-MS/MS): This method is suitable for volatile nitrosamines.[1][9]

The FDA has developed and published several LC-HRMS and GC-MS methods for the detection and quantification of various nitrosamine impurities in different drug products.[1][2]

Method Validation Protocol as per ICH Q2(R1)

Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose. The following parameters, as defined by ICH Q2(R1), must be evaluated.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For nitrosamine analysis, this is typically demonstrated by:

  • Chromatographic Resolution: Baseline separation of the target nitrosamines from each other and from any interfering peaks from the sample matrix (placebo).

  • Mass Spectrometric Identification: Using techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS to ensure that the detected signal corresponds to the specific precursor-product ion transition for each nitrosamine.

Linearity
  • Procedure: A series of at least five standard solutions of the nitrosamine impurities are prepared at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit. The response (peak area) is then plotted against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

Range
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy is typically assessed by spiking a placebo or sample matrix with known concentrations of the nitrosamine impurities at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the analyte is then calculated.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision of the method is evaluated over a short interval of time with the same analyst and equipment. This is typically done by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).

  • Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for the replicate analyses should be within an acceptable limit, typically ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Determination: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Regulatory Requirement: The FDA recommends an LOQ of ≤ 0.03 ppm for products with a maximum daily dose (MDD) of less than 880 mg/day.[10]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be assessed include:

  • Changes in mobile phase composition or pH

  • Variations in column temperature

  • Different column lots

System Suitability

System suitability tests are performed before each analysis to ensure that the analytical system is performing adequately. Typical system suitability parameters include:

  • Injection Precision: RSD of replicate injections of a standard solution.

  • Resolution: Chromatographic resolution between critical peak pairs.

  • Signal-to-Noise Ratio: For the lowest concentration standard.

Quantitative Data Summary

The following tables summarize typical acceptance criteria and performance data for a validated LC-MS/MS method for nitrosamine analysis.

Table 1: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analytes.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (RSD) ≤ 15.0%
LOD (S/N) ≥ 3:1
LOQ (S/N) ≥ 10:1
Robustness System suitability parameters are met after minor changes.
System Suitability (RSD) ≤ 10.0% for replicate injections

Table 2: Example Performance Data for LC-MS/MS Analysis of Nitrosamines

NitrosamineLOD (ppm)LOQ (ppm)Linearity (r²)Accuracy (% Recovery)
NDMA 0.0050.0150.99895.2 - 103.5
NDEA 0.0050.0150.99996.1 - 104.2
NEIPA 0.0050.0150.99794.8 - 102.7
NDIPA 0.0050.0150.99895.5 - 103.9
NDBA 0.0050.0150.99996.3 - 104.5

Note: These are example values and may vary depending on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Protocol 1: Sample Preparation for a Solid Dosage Form
  • Weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to a single dose into a suitable volumetric flask.

  • Add a diluent (e.g., methanol or a mixture of water and methanol).

  • Sonicate for 15 minutes to facilitate dissolution.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

Protocol 2: LC-MS/MS Method for Nitrosamine Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • MRM Transitions: Monitor specific precursor-product ion transitions for each nitrosamine and its isotopically labeled internal standard.

Visualizations

Method_Validation_Workflow Start Start: Define Analytical Method Requirements Method_Development Method Development & Optimization Start->Method_Development Validation_Protocol Prepare Method Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Validation_Report Compile Method Validation Report Specificity->Validation_Report Accuracy Accuracy Linearity_Range->Accuracy Linearity_Range->Validation_Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Validation_Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Validation_Report Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->Validation_Report System_Suitability System Suitability Robustness->System_Suitability Robustness->Validation_Report System_Suitability->Validation_Report Implementation Implement for Routine Use Validation_Report->Implementation

Caption: Workflow for analytical method validation as per ICH guidelines.

Nitrosamine_Risk_Mitigation_Cycle Risk_Assessment Step 1: Risk Assessment (Identify Potential for Nitrosamine Formation) Risk_Identified Risk Identified? Risk_Assessment->Risk_Identified Evaluate Confirmatory_Testing Step 2: Confirmatory Testing (Validated Analytical Method) Control_Strategy Step 3: Implement Control Strategy & Process Changes Confirmatory_Testing->Control_Strategy Nitrosamine Detected Risk_Identified->Confirmatory_Testing Yes No_Risk No Further Action (Periodic Review) Risk_Identified->No_Risk No Control_Strategy->Risk_Assessment Re-assess

Caption: Regulatory three-step cycle for nitrosamine impurity mitigation.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of pharmaceutical quality and safety. A robust and validated analytical method is the cornerstone of a successful control strategy. By following the principles outlined in the ICH Q2(R1) guideline and leveraging highly sensitive analytical technologies like LC-MS/MS, pharmaceutical manufacturers can ensure that their products meet the stringent regulatory requirements and, most importantly, safeguard patient health. This application note provides a framework for the validation process and a practical protocol that can be adapted for the analysis of nitrosamine impurities in various pharmaceutical matrices.

References

Troubleshooting & Optimization

Overcoming challenges in N-Nitroso-5H-dibenz(b,f)azepine synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of N-Nitroso-5H-dibenz(b,f)azepine, a significant compound often studied as a potential impurity in active pharmaceutical ingredients such as Carbamazepine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a two-step process. First, the synthesis of the precursor 5H-dibenz(b,f)azepine (also known as iminostilbene), typically via catalytic dehydrogenation of 10,11-dihydro-5H-dibenz(b,f)azepine. The second step is the N-nitrosation of 5H-dibenz(b,f)azepine using a nitrosating agent, commonly an alkali metal nitrite (like sodium nitrite) under acidic conditions.

Q2: What are the critical parameters to control during the N-nitrosation step?

A2: The key parameters to control are temperature, pH, and the molar ratio of reactants. The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions. An acidic pH is necessary to generate the active nitrosating species, nitrous acid. A slight excess of the nitrosating agent is often used to ensure complete conversion of the starting material.

Q3: What are the major side products in this synthesis, and how can they be minimized?

A3: A significant challenge is the formation of side products through ring contraction of the seven-membered azepine ring, leading to acridine derivatives. This can be initiated by acid, heat, or light.[1] To minimize these, it is crucial to maintain a low reaction temperature and protect the reaction mixture from light. Another potential side reaction is the formation of 2-nitro-5H-dibenz(b,f)azepine. Careful control of reaction conditions is paramount to favor the desired N-nitrosation.

Q4: My yield of this compound is consistently low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete precursor synthesis: The yield and purity of the starting material, 5H-dibenz(b,f)azepine, directly impact the final yield. Early synthetic methods for this precursor reported yields as low as 20-50%.[2]

  • Suboptimal nitrosation conditions: Incorrect temperature, pH, or stoichiometry can lead to incomplete reaction or favor the formation of side products.

  • Degradation of the product: The N-nitroso compound can be sensitive to the reaction conditions. Prolonged reaction times or exposure to elevated temperatures can lead to degradation.

  • Inefficient purification: The purification method may not be effectively separating the desired product from byproducts and unreacted starting material.

Q5: What purification techniques are recommended for this compound?

A5: Standard purification techniques such as column chromatography and recrystallization are commonly employed to isolate and purify N-nitroso compounds. The choice of solvent for these techniques is critical and needs to be determined empirically to achieve good separation and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of 5H-dibenz(b,f)azepine Insufficiently acidic conditions.Ensure the reaction mixture is acidic (typically pH 2-5) by careful addition of acid. Monitor the pH throughout the reaction.
Low quality or decomposed nitrosating agent.Use a fresh, high-purity source of sodium nitrite.
Low reaction temperature leading to very slow kinetics.While low temperature is crucial, ensure it is not so low that the reaction is completely stalled. A temperature of 0-5 °C is a good starting point.
Presence of significant amounts of acridine derivatives Reaction temperature is too high.Maintain the reaction temperature strictly at 0-5 °C using an ice bath.
Exposure to light.Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Excessively acidic conditions.While acidity is required, a very low pH can promote ring contraction. Optimize the amount of acid used.
Formation of a dark-colored reaction mixture Potential side reactions and decomposition.This can be an indication of the formation of colored impurities. Ensure inert atmosphere if necessary and minimize reaction time.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. Salting out the aqueous layer with brine can also improve extraction efficiency.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization or consider purification by column chromatography.

Data Presentation

Table 1: General Reaction Parameters for N-Nitrosation of 5H-dibenz(b,f)azepine
Parameter Typical Range Notes
Temperature 0 - 10 °CLower temperatures are generally favored to minimize side reactions.
pH 2 - 5Acidic conditions are necessary to form the nitrosating agent in situ.
Solvent Dichloromethane, Acetic Acid, WaterThe choice of solvent can influence reaction rate and selectivity.
Nitrosating Agent Sodium Nitrite (NaNO₂)Other nitrosating agents can be used but NaNO₂ is common.
**Molar Ratio (Substrate:NaNO₂) **1 : 1.1 - 1.5A slight excess of the nitrosating agent is recommended.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of 5H-dibenz(b,f)azepine (Precursor)

This protocol is based on the catalytic dehydrogenation of 10,11-dihydro-5H-dibenz(b,f)azepine.

Materials:

  • 10,11-dihydro-5H-dibenz(b,f)azepine

  • Palladium on carbon (5% Pd/C)

  • Toluene (anhydrous)

  • Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10,11-dihydro-5H-dibenz(b,f)azepine in anhydrous toluene.

  • Add 5% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Flush the system with nitrogen gas.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with additional toluene.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5H-dibenz(b,f)azepine.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 2: N-Nitrosation of 5H-dibenz(b,f)azepine

This protocol provides a general procedure for the N-nitrosation reaction.

Materials:

  • 5H-dibenz(b,f)azepine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Ice

Procedure:

  • Dissolve 5H-dibenz(b,f)azepine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred solution of 5H-dibenz(b,f)azepine, maintaining the temperature between 0-5 °C.

  • Carefully add hydrochloric acid or acetic acid dropwise to the reaction mixture to achieve a pH of 2-5.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours. Protect the reaction from light by covering the flask with aluminum foil.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_nitrosation N-Nitrosation start_precursor 10,11-dihydro-5H- dibenz(b,f)azepine dissolve_precursor Dissolve in Toluene start_precursor->dissolve_precursor add_catalyst Add Pd/C Catalyst dissolve_precursor->add_catalyst reflux Reflux under N2 (4-6h) add_catalyst->reflux cool_filter Cool & Filter reflux->cool_filter evaporate_precursor Evaporate Solvent cool_filter->evaporate_precursor purify_precursor Purify (Recrystallization) evaporate_precursor->purify_precursor product_precursor 5H-dibenz(b,f)azepine purify_precursor->product_precursor start_nitrosation 5H-dibenz(b,f)azepine product_precursor->start_nitrosation dissolve_nitrosation Dissolve in Dichloromethane start_nitrosation->dissolve_nitrosation cool_reaction Cool to 0-5°C dissolve_nitrosation->cool_reaction add_reagents Add NaNO2(aq) & Acid cool_reaction->add_reagents react Stir at 0-5°C (1-3h, dark) add_reagents->react workup Aqueous Workup (Extraction) react->workup dry_evaporate Dry & Evaporate Solvent workup->dry_evaporate purify_final Purify (Chromatography) dry_evaporate->purify_final final_product N-Nitroso-5H- dibenz(b,f)azepine purify_final->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_precursor Is precursor pure and yield high? start->check_precursor check_conditions Are nitrosation conditions (T, pH, stoichiometry) optimal? check_precursor->check_conditions Yes optimize_precursor Optimize precursor synthesis and purification. check_precursor->optimize_precursor No check_side_products Are side products (e.g., acridine) detected? check_conditions->check_side_products Yes adjust_conditions Adjust T to 0-5°C, pH to 2-5, and use slight excess of NaNO2. check_conditions->adjust_conditions No check_purification Is purification method effective? check_side_products->check_purification No minimize_side_products Maintain low T, protect from light, and avoid excess acid. check_side_products->minimize_side_products Yes improve_purification Optimize chromatography solvent system or try recrystallization. check_purification->improve_purification No success Yield Improved check_purification->success Yes optimize_precursor->check_precursor adjust_conditions->check_conditions minimize_side_products->check_conditions improve_purification->check_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Improving peak resolution for N-Nitroso-5H-dibenz(b,f)azepine in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of N-Nitroso-5H-dibenz(b,f)azepine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting peak resolution in HPLC analysis?

A1: Optimizing peak resolution in HPLC involves fine-tuning three main factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2][3] Column efficiency relates to the sharpness of the peaks and can be improved by using columns with smaller particle sizes or longer lengths.[3][4] Selectivity is the ability to separate two different analytes and is influenced by the mobile phase composition and the stationary phase chemistry.[1] The retention factor is a measure of how long an analyte is retained on the column and can be adjusted by changing the strength of the mobile phase.[1]

Q2: What is a common cause of peak tailing for nitrosamine compounds like this compound?

A2: Peak tailing for basic compounds like nitrosamines in reversed-phase HPLC is often caused by strong interactions with residual silanol groups on the silica-based stationary phase. These interactions can be minimized by using a fully end-capped, high-coverage C18 column, or by adding a competing base or an ion-pairing agent to the mobile phase.[5] Additionally, operating at a suitable mobile phase pH can help ensure the analyte is in a single ionic state.[4]

Q3: Why might I see "ghost peaks" in my chromatogram when analyzing this compound?

A3: Ghost peaks are extraneous peaks that do not correspond to any component of the injected sample.[6] They can arise from several sources, including contamination in the mobile phase, carryover from a previous injection, or impurities leaching from the system components.[6][7] Ensuring high purity solvents and proper system flushing between runs can help eliminate ghost peaks.

Q4: Can the injection volume affect the peak shape of this compound?

A4: Yes, the injection volume and sample concentration can significantly impact peak shape. Injecting too large a volume or too concentrated a sample can lead to column overload, resulting in peak fronting or broadening.[6][8] This occurs when the amount of analyte exceeds the capacity of the stationary phase at the column inlet.[9] It is crucial to optimize the injection volume to ensure sharp, symmetrical peaks.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Co-eluting Impurity

Symptoms:

  • Peaks are not baseline separated (Resolution < 1.5).

  • Difficulty in accurately quantifying the analyte and impurity.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Mobile Phase Strength In reversed-phase HPLC, increase retention and potentially resolution by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[1][3]
Suboptimal Selectivity (α) Change the organic modifier (e.g., switch from acetonitrile to methanol) or alter the pH of the mobile phase to influence the ionization state of the analytes.[3][4] Consider using a different stationary phase (e.g., Phenyl-Hexyl or Cyano) that offers different chemical interactions.[4][10]
Low Column Efficiency (N) Increase column length, decrease the particle size of the stationary phase (e.g., move to a UHPLC column), or optimize the flow rate.[2][4] Lowering the flow rate can sometimes improve separation, though it will increase the run time.[8]
Elevated Temperature Adjusting the column temperature can alter selectivity and efficiency.[3][8] Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks, but may also change elution order.[3]
Issue 2: this compound Peak is Tailing (Asymmetrical Peak)

Symptoms:

  • The peak has a drawn-out tail on the right side.[6]

  • The tailing factor (Tf) is greater than 1.5.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped silica column. Alternatively, add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.[11]
Column Overload Reduce the injection volume or dilute the sample.[9]
Column Contamination/Deterioration Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] Accumulation of particulates at the column inlet can cause peak distortion.[7]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is fully protonated or deprotonated, preventing mixed-mode interactions. For basic compounds, a higher pH may improve peak shape.[4]

Experimental Protocols

Protocol 1: High-Resolution Separation using a C18 Column

This protocol is designed as a starting point for achieving good peak shape and resolution for this compound.

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Phenomenex Kinetex F5 (250mm × 4.6mm, 5µm particle size) or equivalent high-purity C18 column.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 40°C.[14]

  • Injection Volume: 5 µL.[14]

  • Detector: UV-Vis Diode Array Detector (DAD) at 285 nm.[13]

  • Diluent: 50:50 Water:Acetonitrile.

Quantitative Data Summary

The following tables illustrate the expected impact of methodical adjustments on key chromatographic parameters.

Table 1: Effect of Mobile Phase Composition on Retention and Resolution

% AcetonitrileRetention Time (min)Resolution (Rs) between Analyte and ImpurityPeak Tailing Factor (Tf)
50%8.21.31.6
45%10.51.81.4
40%13.12.11.3

Note: Data is illustrative and demonstrates the principle that decreasing organic solvent percentage increases retention and can improve resolution.[1]

Table 2: Effect of Column Parameters on Efficiency and Resolution

Column ParameterTheoretical Plates (N)Resolution (Rs)
150 mm length, 5 µm particles12,0001.7
250 mm length, 5 µm particles20,0002.2
150 mm length, 2.7 µm particles25,0002.5

Note: Data is illustrative. Increasing column length or decreasing particle size increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[2][4]

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Poor Peak Resolution

This diagram outlines a systematic approach to diagnosing and solving peak resolution issues.

G start Poor Peak Resolution (Rs < 1.5) check_k Optimize Retention (k) Adjust Mobile Phase Strength start->check_k check_alpha Optimize Selectivity (α) Change Organic Modifier or pH check_k->check_alpha If unresolved solution Resolution Achieved (Rs >= 1.5) check_k->solution If resolved check_N Optimize Efficiency (N) Change Column/Flow Rate check_alpha->check_N If unresolved check_alpha->solution If resolved check_N->check_k If unresolved, re-evaluate check_N->solution If resolved

Caption: Systematic workflow for troubleshooting poor HPLC peak resolution.

Factors Influencing HPLC Resolution

This diagram illustrates the relationship between the three core factors in the fundamental resolution equation.

ResolutionFactors cluster_factors Governing Factors cluster_parameters Controlling Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k) (Elution Time) Resolution->Retention Efficiency_Params Column Length Particle Size Flow Rate Efficiency->Efficiency_Params Selectivity_Params Mobile Phase Type Stationary Phase pH, Temperature Selectivity->Selectivity_Params Retention_Params Mobile Phase Strength Retention->Retention_Params

Caption: Relationship between resolution and its controlling factors.

References

Addressing matrix effects in LC-MS/MS analysis of nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LC-MS/MS analysis of nitrosamines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of nitrosamines, with a focus on identifying and mitigating matrix effects.

Issue 1: Poor reproducibility and inaccurate quantification of nitrosamines.

Possible Cause: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and inaccurate results in LC-MS/MS analysis.[1][2] These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the target nitrosamine analytes.[1]

Troubleshooting Steps:

  • Evaluate for the Presence of Matrix Effects: It is crucial to determine if matrix effects are impacting your analysis.[1][3] The post-extraction spike method is a common approach for this evaluation.[3][4]

  • Optimize Sample Preparation: A robust sample preparation protocol can significantly reduce matrix interference.[5]

  • Modify Chromatographic Conditions: Adjusting your LC method can help separate the nitrosamine analytes from interfering matrix components.[1]

  • Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects.[3][6][7]

  • Consider Alternative Calibration Strategies: If matrix effects cannot be eliminated, using a different calibration method, such as standard addition or matrix-matched calibration, can improve accuracy.[2][6]

Issue 2: Observing significant ion suppression or enhancement.

Possible Cause: Ion suppression or enhancement occurs when co-eluting matrix components alter the ionization efficiency of the target analytes in the mass spectrometer's ion source.[1] This is a common challenge, especially with complex sample matrices like pharmaceutical formulations.[8][9]

Troubleshooting Steps:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for this purpose.[5]

  • Chromatographic Separation: Optimize the chromatographic gradient, change the stationary phase, or use a different column chemistry to resolve the analyte from the interfering compounds.[1][5] For instance, a biphenyl stationary phase can offer better retention for some nitrosamines like NDMA compared to a C18 column.[8]

  • Dilute the Sample: In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[1]

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain nitrosamines.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects refer to the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[1][11]

Q2: How can I quantitatively assess matrix effects?

A2: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration.[3][4] The matrix effect (ME) can be calculated using the following formula:

  • ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS)?

A3: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[12][13] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects.[5][7] By adding a known amount of SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte signal to the SIL-IS signal can be used to accurately quantify the analyte, as the ratio remains unaffected by variations in sample preparation and matrix effects.[7][10]

Q4: When should I use matrix-matched calibration or standard addition?

A4: Matrix-matched calibration or the standard addition method should be considered when you are unable to find a suitable SIL-IS or when matrix effects are variable and cannot be adequately compensated for by a single internal standard.[2][6] Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the sample matrix. The standard addition method involves adding known amounts of the analyte to the sample itself and determining the original concentration by extrapolation.[2]

Q5: Can the choice of sample diluent affect my results?

A5: Yes, the sample diluent can significantly impact your analysis. For example, using water as a diluent is ideal as it is compatible with most reversed-phase LC systems.[8] However, for some drug formulations that form gels in water, organic diluents like methanol may be necessary. This can sometimes lead to poor peak shapes and higher matrix interference.[8]

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
Sample Preparation TechniquePrincipleAdvantagesDisadvantagesCommon Applications
Dilute-and-Shoot Simple dilution of the sample in a suitable solvent followed by injection.Fast and simple.High risk of significant matrix effects.[1]Simple and clean matrices.
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Effective for removing proteins from biological samples.May not remove other matrix components like phospholipids.Plasma, serum, and other biological fluids.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.Aqueous drug formulations, biological fluids.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.Highly selective and can provide significant sample cleanup and concentration.[5][14]Requires method development to select the appropriate sorbent and elution conditions.Complex drug product matrices, environmental samples.[14]
Experimental Protocol: Evaluation of Matrix Effects using Post-Extraction Spiking

Objective: To quantitatively determine the extent of ion suppression or enhancement for nitrosamine analysis in a specific sample matrix.

Materials:

  • Blank matrix (drug product placebo, biological fluid from an untreated source, etc.)

  • Nitrosamine analytical standards

  • Stable isotope-labeled internal standards (if used)

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and LC mobile phase

Procedure:

  • Prepare a Blank Matrix Extract: Process a sample of the blank matrix using the same sample preparation procedure as for the actual samples.

  • Prepare "Neat" Standard Solutions: Prepare a series of standard solutions of the nitrosamine analytes in the final mobile phase composition or a solvent that mimics it. These will serve as the reference.

  • Prepare Post-Extraction Spiked Samples: Take aliquots of the blank matrix extract and spike them with the nitrosamine analytical standards to the same final concentrations as the "neat" standard solutions.

  • LC-MS/MS Analysis: Inject both the "neat" standard solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas for each analyte.

  • Calculate the Matrix Effect: Use the following formula for each analyte at each concentration level:

    • Matrix Effect (%) = (Mean Peak Area of Post-Extraction Spiked Sample / Mean Peak Area of Neat Standard Solution) x 100

Interpretation of Results:

  • 80-120%: Generally considered an acceptable range, indicating minimal matrix effects.

  • < 80%: Indicates ion suppression.

  • > 120%: Indicates ion enhancement.

Visual Guides

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_result Result Interpretation Sample Sample Collection Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Compare Compare Responses Data_Acquisition->Compare Post_Spike Post-Extraction Spike Post_Spike->Compare Neat_Std Neat Standard Neat_Std->Compare Quantification Quantification Compare->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for assessing matrix effects in nitrosamine analysis.

Troubleshooting_MatrixEffects Start Inaccurate/Irreproducible Quantification Check_ME Evaluate for Matrix Effects? Start->Check_ME ME_Present Matrix Effects Present Check_ME->ME_Present Yes No_ME No Significant Matrix Effects Check_ME->No_ME No Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE) ME_Present->Optimize_SamplePrep Modify_LC Modify LC Conditions (Gradient, Column) ME_Present->Modify_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Change_Cal Change Calibration (Matrix-Matched, Std Add) ME_Present->Change_Cal Investigate_Other Investigate Other Sources of Error No_ME->Investigate_Other Re_evaluate Re-evaluate Matrix Effects Optimize_SamplePrep->Re_evaluate Modify_LC->Re_evaluate Use_SIL_IS->Re_evaluate Change_Cal->Re_evaluate Re_evaluate->ME_Present No ME_Mitigated Matrix Effects Mitigated Re_evaluate->ME_Mitigated Yes Proceed Proceed with Validation ME_Mitigated->Proceed

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: N-Nitroso-5H-dibenz(b,f)azepine Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-5H-dibenz(b,f)azepine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound and its degradation products.

Issue 1: Inconsistent quantification of this compound in stability studies.

  • Possible Cause 1: Inadequate Sample Preparation. The diverse matrices of drug products can complicate sample preparation. Using an inappropriate diluent can lead to poor peak shapes and affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]

    • Troubleshooting Tip: Whenever possible, use water as the diluent. For formulations that form gels with water, methanol or other organic diluents may be necessary, but this might require a more sensitive instrument or higher injection volumes to compensate for potential issues with peak shape.[1] A simple cleanup procedure involving centrifugation and filtration is recommended to remove insoluble materials.[1]

  • Possible Cause 2: Matrix Effects in LC-MS/MS Analysis. Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Troubleshooting Tip: Optimize chromatographic separation to resolve this compound from matrix components. Employ a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering substances. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.

  • Possible Cause 3: In-situ Formation of Nitrosamines. The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation and analysis.

    • Troubleshooting Tip: Add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample diluent to prevent artifact formation.[2]

Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting) for this compound or its degradation products.

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Basic functional groups in the analytes can interact with ionized silanol groups on the silica-based column packing material, leading to peak tailing.

    • Troubleshooting Tip: Use a lower pH mobile phase to suppress the ionization of silanol groups. Employ a column with end-capping or a specialized stationary phase designed to minimize secondary interactions. The addition of a buffer to the mobile phase can also help to maintain a stable pH and mask residual silanol interactions.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Tip: Dilute the sample and re-inject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or a larger diameter.

  • Possible Cause 3: Incompatible Sample Solvent. The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion, especially for early eluting peaks.

    • Troubleshooting Tip: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Issue 3: Difficulty in identifying and characterizing unknown degradation products.

  • Possible Cause 1: Insufficient Sensitivity of the Analytical Method. The concentration of degradation products may be below the detection limit of the instrument.

    • Troubleshooting Tip: Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement, which can aid in the determination of the elemental composition of the unknown impurity. Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.

  • Possible Cause 2: Lack of Reference Standards. Authentic reference standards for potential degradation products may not be commercially available.

    • Troubleshooting Tip: For investigational or confirmatory work, custom synthesis of potential degradation products may be necessary.[3]

Frequently Asked Questions (FAQs)

Degradation Pathways

  • Q1: What are the primary degradation pathways for this compound?

    • A1: The primary degradation pathways for this compound are driven by photochemical energy, thermal stress, and acid catalysis. These pathways can be broadly categorized into two types:

      • Ring Contraction: This is a significant pathway that involves the contraction of the seven-membered azepine ring to a six-membered pyridine ring, leading to the formation of various acridine derivatives.

      • Retention of the Dibenzazepine Skeleton: Under certain conditions, degradation can occur without ring contraction, yielding 5H-dibenz(b,f)azepine (the parent iminostilbene) and 2-nitro-5H-dibenz(b,f)azepine.

  • Q2: What are the main degradation products observed under photolytic conditions?

    • A2: In oxygen-free environments, photochemical reactions tend to favor the ring contraction pathway, yielding acridine, acridine-9-carboxaldehyde, and 9-methylacridine. Alternatively, reactions that retain the dibenz[b,f]azepine skeleton result in the formation of 5H-dibenz(b,f)azepine and 2-nitro-5H-dibenz(b,f]azepine.

  • Q3: How does oxidative stress affect the stability of this compound?

    • A3: Under strongly oxidative conditions, such as in the presence of strong oxidizing acids, the dibenzazepine ring system is susceptible to degradation and rearrangement to the more stable acridine structure. For example, dissolution of the parent compound, 5H-dibenz[b,f]azepine, in sulfuric acid leads to the formation of 9-formylacridine and 9,9'-ethene-1,2-diyl-bis-acridine.

Stability Issues

  • Q4: What are the key factors that influence the stability of this compound?

    • A4: The stability of this compound, like other nitrosamines, is influenced by several factors including:

      • Light: Exposure to UV light can induce photolytic degradation.[4]

      • Temperature: Elevated temperatures can accelerate thermal degradation.

      • pH: Acidic conditions can catalyze hydrolysis and other degradation reactions.

      • Presence of Nitrosating Agents and Amines: Residual nitrosating agents (e.g., nitrites) and secondary or tertiary amines can lead to the formation of nitrosamines during manufacturing and storage.[2][5]

  • Q5: Why is there a concern about this compound as an impurity in pharmaceutical products?

    • A5: this compound is a nitrosamine, a class of compounds that are considered to be potent genotoxic carcinogens.[6] Its presence as an impurity in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory agencies like the FDA and EMA have established stringent guidelines for the control of nitrosamine impurities in drugs.

Experimental Protocols & Analysis

  • Q6: What analytical techniques are most suitable for the analysis of this compound and its degradation products?

    • A6: Highly sensitive and selective analytical techniques are required for the trace-level analysis of nitrosamines. The most commonly used methods are:

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity, especially for non-volatile and thermally labile compounds.[3][7]

      • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is suitable for volatile nitrosamines.

      • High-Resolution Mass Spectrometry (HRMS): This is particularly useful for the identification and structural elucidation of unknown degradation products.

  • Q7: How should samples be prepared for the analysis of this compound in forced degradation studies?

    • A7: Sample preparation is a critical step to ensure accurate and reliable results.[4] A general approach involves:

      • Dissolution: Dissolving the sample in a suitable solvent. The choice of solvent depends on the specific stress condition and the analytical technique.

      • Neutralization: For samples subjected to acid or base hydrolysis, neutralization is necessary before analysis to prevent further degradation.

      • Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used to concentrate the analytes and remove matrix interferences.

      • Filtration: Filtering the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter before injection into the analytical instrument.

  • Q8: What are the typical stress conditions for forced degradation studies of this compound?

    • A8: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. Typical stress conditions include:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours (solid state).

      • Photodegradation: Exposure to UV (254 nm) and visible light (ICH Q1B conditions).[8]

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Products (Illustrative)
0.1 M HCl24 hours15%5H-dibenz(b,f)azepine, Acridine derivatives
0.1 M NaOH24 hours5%Minor unidentified polar degradants
3% H₂O₂24 hours20%Acridine-9-carboxaldehyde, 9-formylacridine
Thermal (105°C)48 hours10%5H-dibenz(b,f)azepine, Acridine
Photolytic (UV/Vis)ICH Q1B25%Acridine, 2-nitro-5H-dibenz(b,f)azepine

Note: The data presented in this table is for illustrative purposes only and is intended to provide a general understanding of potential degradation under various stress conditions. Actual degradation rates and products should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To investigate the degradation behavior of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • Hot plate/water bath

  • Photostability chamber

  • Forced-air oven

  • LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to 105°C in a forced-air oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8][9]

    • A dark control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure, prepare the samples for analysis.

4. Analysis:

  • Analyze all samples by a validated stability-indicating LC-MS/MS method.

  • The method should be capable of separating this compound from its degradation products.

  • Monitor the assay of the parent compound and the formation of degradation products.

  • Characterize the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR if necessary.

Mandatory Visualization

Degradation Pathways of this compound cluster_main cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation cluster_acidic Acid-Catalyzed Hydrolysis This compound This compound Acridine Acridine This compound->Acridine Ring Contraction Acridine-9-carboxaldehyde Acridine-9-carboxaldehyde This compound->Acridine-9-carboxaldehyde 5H-dibenz(b,f)azepine 5H-dibenz(b,f)azepine This compound->5H-dibenz(b,f)azepine Skeleton Retention 2-nitro-5H-dibenz(b,f)azepine 2-nitro-5H-dibenz(b,f)azepine This compound->2-nitro-5H-dibenz(b,f)azepine 9-formylacridine 9-formylacridine This compound->9-formylacridine Hydrolysis_Products 5H-dibenz(b,f)azepine + Nitrous Acid This compound->Hydrolysis_Products

Caption: Major degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Stock_Solution Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralization Neutralize (if necessary) and Dilute Sampling->Neutralization LCMS_Analysis LC-MS/MS Analysis Neutralization->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Characterization Characterization of Degradation Products (HRMS) Data_Processing->Characterization Report Generate Stability Report Characterization->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimization of Ionization Source for N-Nitroso-5H-dibenz(b,f)azepine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Nitroso-5H-dibenz(b,f)azepine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this and similar N-nitroso compounds by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is best for analyzing this compound?

For larger and less volatile N-nitroso compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source over Electrospray Ionization (ESI).[1][2] APCI is generally better suited for moderately polar and thermally stable compounds and can provide a more robust response with less susceptibility to ion suppression from the mobile phase.[1] While ESI can be used, it may lead to higher background interference for smaller molecules, though for larger drug substance related nitrosamines, it can be effective.[3]

Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?

Q3: What can cause in-source fragmentation of my analyte, and how can I minimize it?

In-source fragmentation, where the analyte fragments in the ionization source before entering the mass analyzer, is a common issue with labile molecules like N-nitroso compounds.[4] This can lead to a decreased signal for your intended precursor ion and complicate quantification.

To minimize in-source fragmentation:

  • Optimize the declustering potential (DP) or fragmentor voltage: Lowering these voltages can reduce the energy imparted to the ions in the source, thus minimizing fragmentation.[4]

  • Adjust the ion source temperature: Higher temperatures can cause thermal degradation.[4] It is crucial to optimize this parameter to ensure efficient desolvation without causing the analyte to break down.

Q4: How can I improve the sensitivity of my assay?

Low sensitivity can be a significant challenge in detecting trace levels of N-nitroso impurities. To enhance sensitivity:

  • Optimize ionization source parameters: Systematically adjust parameters like nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Sample preparation: A robust sample preparation method to remove matrix components can significantly reduce ion suppression and improve signal intensity.

  • Chromatography: Ensure good chromatographic peak shape. Poor chromatography can lead to a diffuse signal and lower apparent sensitivity.

  • Choice of mobile phase additives: Use volatile mobile phase additives like formic acid at a low concentration (e.g., 0.1%) to promote ionization.[6]

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Ionization Source Parameters Systematically optimize source parameters. Start with typical values for similar large molecules and adjust one parameter at a time.
In-source Fragmentation Infuse a standard solution and observe the mass spectrum. If the [M+H-30]+ ion is more abundant than the [M+H]+ ion, lower the declustering potential/fragmentor voltage and/or the source temperature.[4]
Sample Degradation Prepare fresh samples and standards. N-nitroso compounds can be unstable.
Matrix Effects (Ion Suppression) Dilute the sample or improve the sample cleanup procedure. Analyze a post-extraction spiked sample to assess recovery.
Incorrect MS/MS Transition Confirm the precursor and product ions by infusing a standard and performing a product ion scan.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contaminated LC System or Source Flush the LC system thoroughly. Clean the ion source components according to the manufacturer's recommendations.
Suboptimal Source Parameters Adjust source parameters, particularly gas flows, to minimize chemical noise.
Issue 3: Inconsistent Peak Areas or Retention Times
Possible Cause Troubleshooting Step
LC System Instability Check for leaks, ensure the pump is delivering a stable flow, and that the column temperature is consistent.
Column Degradation Replace the analytical column if it has been used extensively or has been subjected to harsh conditions.
Sample Injection Variability Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop.
Sample Stability Issues Analyze samples as soon as possible after preparation.

Experimental Protocols

Generic LC-MS/MS Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (for a drug substance)

  • Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.

  • Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute to the final volume to achieve a target concentration.

  • Filter the sample through a 0.22 µm filter before injection.

2. Liquid Chromatography Parameters

Parameter Typical Value
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL

3. Mass Spectrometry Parameters (APCI)

The following table provides a range of starting parameters for optimization.

Parameter Value Range
Ionization Mode Positive
Nebulizer Gas (Nitrogen) 20 - 60 psi
Drying Gas (Nitrogen) Flow 5 - 12 L/min
Drying Gas Temperature 300 - 450 °C
Capillary Voltage 3000 - 5000 V
Corona Current 2 - 5 µA
Declustering Potential/Fragmentor Voltage Optimize to maximize [M+H]+ and minimize in-source fragmentation.
Collision Energy Optimize to maximize the signal for the desired product ion(s).

Data Presentation

Table 1: Comparison of Ionization Sources for Nitrosamine Analysis
Ionization Source Advantages Disadvantages Best Suited For
APCI Good for moderately polar and less volatile compounds.[1] Less susceptible to matrix effects.[1]May cause thermal degradation for highly labile compounds.Aromatic and larger N-nitroso compounds.[1]
ESI Good for polar and large biomolecules. Soft ionization technique.More susceptible to ion suppression.[3] May not be efficient for less polar compounds.Drug substance related nitrosamines with sufficient polarity.[3]
GC-MS (EI) Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds. High energy can lead to extensive fragmentation.Small, volatile nitrosamines.[7][8]
Table 2: Starting LC-MS/MS Parameters for N-Nitroso Compound Analysis
Parameter Value
LC Column C18 or Phenyl-Hexyl, sub-2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Source APCI (recommended starting point)
Polarity Positive
MRM Transition [M+H]+ → [M+H-30]+

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_opt Method Optimization cluster_data Data Analysis prep Prepare Standard and Sample Solutions lc Liquid Chromatography Separation prep->lc ms Mass Spectrometry Detection (APCI Source) lc->ms source_opt Ion Source Parameter Optimization (Gas Flows, Temperatures, Voltages) ms->source_opt ms_opt MS/MS Parameter Optimization (Precursor/Product Ions, Collision Energy) source_opt->ms_opt process Data Processing and Quantification ms_opt->process

Caption: Experimental workflow for this compound analysis.

troubleshooting_pathway decision decision issue No or Low Signal decision1 Is there a signal in the infused standard? issue->decision1 decision2 Is the [M+H-30]+ ion dominant? decision1->decision2 Yes action1 Check LC system (leaks, flow) and sample preparation. decision1->action1 No action2 Lower source temperature and/or declustering potential. decision2->action2 Yes action3 Optimize source parameters (gas flows, voltages). decision2->action3 No action4 Investigate matrix effects (ion suppression). action3->action4

Caption: Troubleshooting pathway for no or low signal intensity.

References

Minimizing nitrosamine formation during pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize nitrosamine formation during pharmaceutical manufacturing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work related to nitrosamine risk assessment and mitigation.

Question: My preliminary risk assessment indicates a potential for nitrosamine formation. What are the immediate next steps?

If your initial risk assessment identifies a potential for nitrosamine formation, you should proceed with confirmatory testing to either confirm or rule out the presence of these impurities.[1] The European Medicines Agency (EMA) outlines a three-step process:

  • Risk Evaluation: Identify if the Active Pharmaceutical Ingredient (API) or finished product is at risk.[1]

  • Confirmatory Testing: If a risk is identified, conduct testing to quantify the levels of nitrosamines.[1]

  • Risk Mitigation: If nitrosamines are confirmed, implement measures to reduce or eliminate them.[1]

Question: Confirmatory testing has detected nitrosamines above the acceptable intake (AI) limit. What are the potential root causes I should investigate?

The presence of nitrosamines above acceptable limits necessitates a thorough investigation into potential root causes. Key areas to focus on include:

  • Raw Materials and Excipients: Scrutinize all raw materials, including the API, starting materials, intermediates, and excipients, for the presence of secondary, tertiary, or quaternary amines and nitrosating agents like nitrites.[2][3][4] Nitrite impurities have been found in a range of common excipients.[3]

  • Manufacturing Process: Evaluate the manufacturing process for conditions that may promote nitrosamine formation, such as acidic pH, high temperatures, and the use of certain solvents or reagents.[2] The manufacturing process itself can introduce nitrosating agents or create an environment conducive to their formation.[5]

  • Cross-Contamination: Investigate the possibility of cross-contamination from other processes or equipment where amines or nitrosating agents are used.[2]

  • Degradation: Assess the potential for the drug substance to degrade over time, leading to the formation of nitrosamine impurities.[2]

  • Packaging Materials: Certain packaging materials, like rubber stoppers or materials containing nitrocellulose, can be a source of nitrosamine contamination.[1][5]

Question: How can I mitigate the risk of nitrosamine formation during the formulation stage?

Several strategies can be employed at the formulation stage to minimize nitrosamine formation:

  • Excipient Selection: Choose excipients with low nitrite levels.[6] A database of nitrite levels in common excipients can be a useful tool for this selection process.[7][8]

  • pH Modulation: Maintaining a neutral or basic pH micro-environment within the formulation can inhibit the formation of nitrosamines, as the reaction is typically favored under acidic conditions.[9]

  • Use of Inhibitors: Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation.[9][10][11] These act as nitrite scavengers, blocking the nitrosation reaction.[10][11]

  • Process Optimization: Consider manufacturing processes that reduce the risk of nitrosamine formation. For example, direct compression may be preferable to wet granulation, which involves water and heat that can facilitate nitrosation reactions.[1]

Question: My analytical method is not sensitive enough to detect nitrosamines at the required low levels. How can I improve it?

For detecting trace levels of nitrosamines, highly sensitive analytical methods are required. Consider the following:

  • Method Selection: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the detection and quantification of nitrosamines at low levels.[12][13][14] Tandem quadrupole mass spectrometry (MS/MS) is often the preferred method for quantification due to its high sensitivity and selectivity.[15]

  • Sample Preparation: Optimize your sample preparation to concentrate the analytes and remove interfering matrix components. This may involve techniques like solid-phase extraction or liquid-liquid extraction.

  • Instrument Parameters: Fine-tune the mass spectrometer parameters, such as ionization source settings and collision energies, to maximize the signal for the target nitrosamines.[16]

Frequently Asked Questions (FAQs)

1. What are nitrosamines and why are they a concern in pharmaceuticals?

2. What are the primary chemical pathways for nitrosamine formation?

Nitrosamines are typically formed from the reaction of a secondary, tertiary, or quaternary amine with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).[2][4] This reaction is influenced by factors like pH, temperature, and the presence of catalysts or inhibitors.

3. What are the regulatory guidelines for controlling nitrosamine impurities?

Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the control of nitrosamine impurities in human drugs.[4] This guidance generally involves a three-step process of risk assessment, confirmatory testing if a risk is identified, and implementation of mitigation strategies to control nitrosamine levels.[1]

4. How do I perform a nitrosamine risk assessment?

A nitrosamine risk assessment is a systematic evaluation of the potential for nitrosamine impurities in a drug product.[19] It should consider all potential sources of amines and nitrosating agents in the raw materials, manufacturing process, and packaging materials.[20] The assessment should follow a structured approach, such as the one outlined in the ICH Q9 guideline on Quality Risk Management.[19]

5. Where can I find the acceptable intake (AI) limits for different nitrosamines?

Regulatory agencies like the FDA and EMA have published lists of acceptable intake limits for several common nitrosamines.[21][22][23] These limits are typically expressed in nanograms per day (ng/day). For nitrosamines without established limits, a read-across analysis from a structurally similar surrogate or the Carcinogenic Potency Categorization Approach (CPCA) may be used to determine an appropriate AI.[21][24]

Data Presentation

Table 1: Recommended Acceptable Intake (AI) Limits for Common Nitrosamines

NitrosamineAbbreviationFDA Recommended AI Limit (ng/day)
N-NitrosodimethylamineNDMA96[18]
N-NitrosodiethylamineNDEA26.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96
N-Nitroso-diisopropylamineNDIPA26.5
N-Nitroso-ethyl-isopropylamineNEIPA26.5
N-NitrosodibutylamineNDBA26.5
Source: FDA Recommended AI Limits for Certain Nitrosamine Impurities[21]

Table 2: Typical Nitrite Levels in Common Pharmaceutical Excipients

ExcipientMean Nitrite Level (ppm)Min Nitrite Level (ppm)Max Nitrite Level (ppm)
Lactose Monohydrate0.54[6]0.07[6]1.7[6]
Microcrystalline Cellulose0.70[6]0.04[6]2.4[6]
Corn Starch0.21[6]0.055[6]0.61[6]
Croscarmellose Sodium0.42[6]0.17[6]1.0[6]
Crospovidone8.3[6]0.79[6]14[6]
Source: A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products[8]

Table 3: Effectiveness of Nitrosamine Inhibitors

InhibitorConcentrationConditionsNitrosamine Reduction
Ascorbic Acid1%Model formulation with API, spiked with KNO2, stored at 50°C/75% RH for 2 weeks~75% reduction in nitrosamine concentration compared to control[10]
Ascorbic Acid1%Placebo tablets (MCC, starch, croscarmellose sodium), stored at 40°C/75% RH for 7 days87% reduction in nitrite levels compared to control[10]
Ascorbic Acid, Sodium Ascorbate, α-Tocopherol, Caffeic Acid, Ferulic Acid1.0-2.4 wt%Oral solid dosage forms with a model API>80% inhibition of nitrosamine formation[9][25]
α-Tocopherol with Sodium AscorbateNot specifiedFried baconGreater inhibition of NPYR formation than with sodium ascorbate alone[26]

Experimental Protocols

Protocol 1: LC-HRMS Method for the Determination of Six Nitrosamine Impurities in ARB Drug Products

This protocol is based on the FDA's published method for the analysis of NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA.[27]

1. Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).

  • HPLC Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Diluent: Methanol.

  • Nitrosamine reference standards.

2. Standard Preparation:

  • Prepare a mixed stock standard solution of the six nitrosamines in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

3. Sample Preparation (Drug Product):

  • Crush a suitable number of tablets to obtain a target API concentration of 20 mg/mL in 5.0 mL of methanol.

  • Transfer the crushed powder to a 15 mL centrifuge tube and add 5.0 mL of methanol.

  • Vortex for approximately 1 minute.

  • Shake for 40 minutes using a mechanical shaker.

  • Centrifuge for 15 minutes at 4500 rpm.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

4. Chromatographic and Mass Spectrometric Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 3 µL

  • Gradient Elution: A suitable gradient program should be developed to separate the nitrosamines from the API and other matrix components.

  • Mass Spectrometer: Operate in positive ion mode with appropriate settings for sheath gas, auxiliary gas, spray voltage, and capillary temperature to achieve optimal sensitivity and resolution.[27]

Protocol 2: GC-MS/MS Method for the Determination of Nitrosamines

This protocol provides a general framework for the analysis of volatile nitrosamines.

1. Materials and Reagents:

  • Gas Chromatograph (GC) coupled to a Tandem Mass Spectrometer (MS/MS).

  • GC Column: A suitable capillary column for the separation of nitrosamines (e.g., a mid-polar phase).

  • Carrier Gas: Helium.

  • Extraction Solvent: Dichloromethane.

  • Internal Standard (e.g., N-Nitroso-di-n-propylamine-d14).

2. Standard Preparation:

  • Prepare a stock solution of the target nitrosamines and the internal standard in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • Weigh a representative amount of the ground tablet powder or API into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add an appropriate volume of an alkaline solution (e.g., 1M NaOH) and the extraction solvent (dichloromethane).

  • Vortex and shake to extract the nitrosamines into the organic layer.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a vial for GC-MS/MS analysis.

4. GC-MS/MS Conditions:

  • Injector Temperature: Set to an appropriate temperature for volatilization without degradation.

  • Oven Temperature Program: Develop a temperature program that provides good separation of the target analytes.

  • Ion Source: Electron Ionization (EI).

  • MS/MS Mode: Operate in Multiple Reaction Monitoring (MRM) mode, with optimized precursor-product ion transitions and collision energies for each nitrosamine.[16]

Visualizations

Nitrosamine_Formation_Pathway Nitrosamine Formation Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine Secondary/Tertiary Amine (from API, reagents, solvents) Nitrosamine N-Nitrosamine Amine->Nitrosamine Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->Nitrosamine Acidic_pH Acidic pH Acidic_pH->Nitrosamine Favors Reaction

Caption: Chemical pathway for the formation of N-nitrosamines.

Nitrosamine_Risk_Assessment_Workflow Nitrosamine Risk Assessment Workflow Start Start Risk Assessment Step1 Step 1: Identify Potential Sources (Raw Materials, Process, Packaging) Start->Step1 Risk_Identified Risk Identified? Step1->Risk_Identified Step2 Step 2: Confirmatory Testing (LC-MS, GC-MS) Risk_Identified->Step2 Yes No_Risk No Further Action Required Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine > AI Limit? Step2->Nitrosamine_Detected Step3 Step 3: Implement Mitigation Strategies (Formulation, Process Control) Nitrosamine_Detected->Step3 Yes Monitor Monitor and Review Nitrosamine_Detected->Monitor No Step3->Monitor Monitor->Step1 Continuous Improvement End End Monitor->End No_Risk->End

Caption: Workflow for conducting a nitrosamine risk assessment.

Caption: Decision tree for troubleshooting nitrosamine contamination.

References

Troubleshooting poor recovery of N-Nitroso-5H-dibenz(b,f)azepine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N-Nitroso-5H-dibenz(b,f)azepine during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no recovery of this compound after my extraction. What are the potential primary causes?

A1: Poor recovery of this compound can stem from several factors. The most common issues include:

  • Analyte Degradation: This compound can be sensitive to acidic conditions, heat, and light, potentially degrading into various acridine derivatives.[1] Ensure your sample processing and storage minimize exposure to these conditions.

  • Inappropriate Solvent Selection: The choice of extraction solvent is critical. While specific solubility data is limited, related compounds show solubility in methanol.[2] The large, relatively non-polar structure of this compound suggests good solubility in organic solvents like dichloromethane and acetonitrile.

  • Suboptimal Extraction Parameters (SPE & LLE): For SPE, issues can arise from incorrect sorbent selection, inadequate conditioning, analyte breakthrough during loading, or incomplete elution. For LLE, the pH of the aqueous phase and the choice of organic solvent are crucial for efficient partitioning.

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to ion suppression in LC-MS analysis or co-elution of interfering compounds.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, adhere to the following precautions:

  • pH Control: Avoid strongly acidic conditions during extraction. If pH adjustment is necessary, use buffers in the neutral to slightly basic range.

  • Temperature Control: Perform extraction steps at controlled room temperature or below. Avoid heating samples unless specifically required for a validated method.

  • Light Protection: Protect samples and standards from direct light by using amber vials or covering glassware with aluminum foil.

  • Minimize Processing Time: Process samples as quickly as possible to reduce the time the analyte is exposed to potentially degradative conditions.

Q3: I'm using Solid-Phase Extraction (SPE). What are the key steps to troubleshoot poor recovery?

A3: Systematically evaluate each step of your SPE protocol:

  • Sorbent Selection: For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is a suitable starting point.

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to your sample matrix. Improper conditioning can lead to poor retention.

  • Sample Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent. If the analyte is in a strong solvent, it may not be retained. Consider diluting your sample with a weaker solvent.

  • Washing: The wash step is critical for removing matrix interferences without eluting the analyte. If you suspect analyte loss during this step, analyze the wash eluate. Use a wash solvent that is strong enough to remove impurities but weak enough to not elute your analyte.

  • Elution: If the analyte is not eluting from the cartridge, your elution solvent may be too weak. Increase the solvent strength (e.g., increase the proportion of organic solvent). You can collect and analyze a second elution volume to check for complete elution.

Q4: What should I consider when developing a Liquid-Liquid Extraction (LLE) method for this compound?

A4: For successful LLE, focus on the following:

  • Solvent Choice: Select an immiscible organic solvent in which this compound is highly soluble. Dichloromethane is a common choice for nitrosamine extraction.[3][4]

  • Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of your analyte into the organic phase, thereby improving recovery.

  • Emulsion Formation: If emulsions form at the interface, they can be broken by centrifugation, addition of a small amount of a different organic solvent, or by gentle stirring.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information can aid in the development and troubleshooting of extraction methods.

PropertyValueReference
Chemical Formula C₁₄H₁₀N₂O[5]
Molecular Weight 222.24 g/mol [1][5]
CAS Number 38652-29-8[1][5]
Appearance Not specified in searches
Solubility A related compound is soluble in Methanol (MEOH).[2]
pKa Data not available in search results.
Stability Susceptible to degradation under acidic, thermal, or photochemical conditions.[1]

Experimental Protocols

The following are general protocols for SPE and LLE that can be adapted for the extraction of this compound. Note: These are starting points and may require optimization for your specific sample matrix.

Protocol 1: Solid-Phase Extraction (SPE)
  • Sorbent: Reversed-phase C18 cartridge (e.g., 500 mg, 6 mL).

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Adjust the sample pH to neutral if necessary.

    • Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water. Thorough drying is crucial for good recovery with non-polar elution solvents.[3]

  • Elution:

    • Elute the analyte with 5-10 mL of a strong solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary before analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Take a known volume of your aqueous sample (e.g., 10 mL) in a separatory funnel.

    • Adjust the pH to neutral (around 7.0) as a starting point.

  • Extraction:

    • Add an equal volume of dichloromethane to the separatory funnel.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection:

    • Drain the lower organic layer into a collection flask.

  • Repeat Extraction:

    • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane two more times to ensure complete extraction.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Visual Troubleshooting Guides

The following diagrams illustrate a troubleshooting workflow for poor SPE recovery and the potential degradation pathways of this compound.

SPE_Troubleshooting start Start: Poor Recovery of This compound in SPE check_degradation Is analyte degradation suspected? (Check stability, pH, light, temp.) start->check_degradation mitigate_degradation Mitigate Degradation: - Use neutral pH - Protect from light - Control temperature - Minimize processing time check_degradation->mitigate_degradation Yes check_breakthrough Analyze wash and sample load eluates for analyte breakthrough. check_degradation->check_breakthrough No mitigate_degradation->check_breakthrough breakthrough_found Breakthrough Detected? check_breakthrough->breakthrough_found adjust_loading Adjust Loading Conditions: - Decrease flow rate - Dilute sample in weaker solvent - Ensure proper sorbent conditioning breakthrough_found->adjust_loading Yes check_elution Analyze a second elution of the cartridge. Is the analyte present? breakthrough_found->check_elution No end Recovery Improved adjust_loading->end adjust_elution Adjust Elution Conditions: - Increase solvent strength - Increase solvent volume - Add a soak step check_elution->adjust_elution Yes consider_matrix Consider Matrix Effects: - Implement sample pre-treatment - Use a different sorbent type - Use matrix-matched standards check_elution->consider_matrix No adjust_elution->end consider_matrix->end

Caption: Troubleshooting workflow for poor SPE recovery.

Degradation_Pathway parent This compound conditions Stress Conditions: - Acid Catalysis - Thermal Stress - Photochemical Energy parent->conditions pathway1 Pathway 1: Ring Contraction conditions->pathway1 pathway2 Pathway 2: Nitro Group Migration / Denitrosation conditions->pathway2 products1 Acridine Derivatives: - Acridine - Acridine-9-carboxaldehyde - 9-Methylacridine pathway1->products1 products2 Dibenzazepine Derivatives: - 5H-dibenz(b,f)azepine - 2-nitro-5H-dibenz(b,f)azepine pathway2->products2

Caption: Potential degradation pathways of this compound.

References

Reducing analytical variability in nitrosamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nitrosamine Quantification. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and troubleshoot common issues encountered during the quantification of nitrosamine impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding nitrosamine analysis.

Q1: What are the primary sources of analytical variability in nitrosamine quantification?

Analytical variability in nitrosamine analysis can stem from multiple sources throughout the experimental workflow. Key contributors include sample preparation, instrument conditions, and matrix effects.[1][2][3] Inconsistent sample extraction and handling can lead to variable analyte recovery.[3][4] Instrument parameters, particularly in sensitive techniques like LC-MS/MS, require careful optimization to ensure reproducible results.[1][5] Furthermore, the sample matrix itself can significantly impact the analytical outcome, causing suppression or enhancement of the analyte signal.[3][6]

Q2: Which analytical technique is most suitable for nitrosamine analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for the quantification of nitrosamine impurities due to its high sensitivity and selectivity.[2][7][8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.[10] However, LC-MS/MS is more versatile, capable of analyzing a broader range of nitrosamines, including less volatile and thermally unstable compounds.[11] High-resolution mass spectrometry (HRMS) is another powerful tool, especially for identifying unknown impurities during process development.[2]

Q3: How can I prevent the artificial formation of nitrosamines during sample preparation?

In-situ formation of nitrosamines during sample preparation is a significant concern that can lead to inaccurate results.[3] This can occur when precursor amines and nitrosating agents are present in the sample matrix. To mitigate this, it is crucial to control the sample preparation conditions. The inclusion of nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample diluent can effectively prevent the artificial formation of nitrosamines.[3]

Q4: What are the regulatory expectations for nitrosamine testing?

Regulatory agencies like the FDA and EMA have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[12][13][14] Manufacturers are required to perform risk assessments to identify potential sources of nitrosamine contamination.[12][13] If a risk is identified, confirmatory testing using validated, sensitive analytical methods is mandatory.[14][15] The limit of quantification (LOQ) of the analytical method should be at or below the acceptable intake (AI) limit for the specific nitrosamine.[15][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during nitrosamine quantification experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape Mismatch between the injection solvent and the mobile phase.Ideally, use the mobile phase as the sample diluent. If using a stronger solvent like methanol, minimize the injection volume to reduce peak distortion.[1]
Column overload.Reduce the injection volume or dilute the sample.[1]
Low Sensitivity / Poor Signal Suboptimal mass spectrometry parameters.Optimize compound-dependent parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP).[1] Use LC-MS based optimization rather than syringe infusion for parameters like DP.[1]
Ion suppression due to matrix effects.Implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] Dilute the sample to reduce the concentration of matrix components.[3]
Inefficient ionization.For low-mass nitrosamines, atmospheric pressure chemical ionization (APCI) may provide better sensitivity than electrospray ionization (ESI). Optimize the ion source temperature.[4]
High Background Noise Contaminated mobile phase or instrument.Use high-purity solvents and freshly prepared mobile phases. Flush the LC system and mass spectrometer to remove potential contaminants.
Suboptimal curtain gas setting.Optimize the curtain gas pressure. Increasing the pressure can significantly reduce background noise.[1]
Inconsistent Results / Poor Reproducibility Variability in sample preparation.Ensure consistent and thorough sample extraction. Use an internal standard to correct for variations in sample recovery.[3][6]
Instrument drift or contamination.Perform regular instrument maintenance, including cleaning the ion source.[1] Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.
Unstable nitrosamines.Protect samples from light, as nitrosamines can be susceptible to photolysis.[3] Analyze samples as quickly as possible after preparation.
Co-elution of Peaks Inadequate chromatographic separation.Optimize the chromatographic gradient, mobile phase composition, and column temperature.[1][4] Consider using a column with a different stationary phase, such as a biphenyl column, which can offer better retention for some nitrosamines than a standard C18 column.[1]

Experimental Protocols

Generic LC-MS/MS Method Development for Nitrosamine Quantification

This protocol outlines a general approach to developing a robust LC-MS/MS method for nitrosamine analysis.[17]

  • Analyte and Internal Standard Preparation:

    • Prepare stock solutions of the target nitrosamine(s) and a suitable stable isotope-labeled internal standard in a compatible solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Mass Spectrometer Parameter Optimization:

    • Infuse a standard solution of the nitrosamine directly into the mass spectrometer to determine the precursor ion and optimize compound-dependent parameters like declustering potential and collision energy to identify the most abundant and stable product ions for multiple reaction monitoring (MRM).

  • Chromatographic Method Development:

    • Select an appropriate LC column. A C18 or biphenyl column is often a good starting point.[1]

    • Develop a gradient elution method using a mobile phase system such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[17]

    • Optimize the gradient to achieve adequate separation of the target nitrosamine from other sample components and potential isomers.

  • Sample Preparation:

    • Develop a sample extraction procedure to efficiently isolate the nitrosamine(s) from the sample matrix. This may involve solvent extraction, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).

    • Incorporate an internal standard into the sample prior to extraction to correct for any analyte loss during sample processing.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing & Dilution is_add Internal Standard Spiking sample->is_add extraction Extraction (e.g., LLE, SPE) is_add->extraction evap Evaporation & Reconstitution extraction->evap filter Filtration evap->filter lc_sep LC Separation filter->lc_sep ms_ion Ionization (ESI/APCI) lc_sep->ms_ion ms_detect MS/MS Detection (MRM) ms_ion->ms_detect data_acq Data Acquisition ms_detect->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for nitrosamine quantification.

troubleshooting_guide cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Problems cluster_method Methodological Flaws start Inconsistent Results? check_extraction Review Extraction Protocol start->check_extraction Yes check_system_suitability Check System Suitability start->check_system_suitability No check_is Verify Internal Standard Addition check_extraction->check_is check_stability Assess Analyte Stability check_is->check_stability optimize_chromatography Optimize Chromatography check_stability->optimize_chromatography clean_source Clean Ion Source check_system_suitability->clean_source check_lc Inspect LC System clean_source->check_lc evaluate_matrix Evaluate Matrix Effects check_lc->evaluate_matrix optimize_chromatography->evaluate_matrix

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Method Ruggedness and Robustness for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing ruggedness and robustness testing for nitrosamine analysis methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during method ruggedness and robustness testing for nitrosamine analysis.

Question Possible Causes Recommended Solutions
Why am I seeing poor reproducibility of results between different analysts or instruments (Poor Ruggedness)? 1. Inconsistent Sample Preparation: Minor variations in extraction time, solvent volumes, or pH adjustment can significantly impact results. 2. Analyst Technique Variation: Differences in handling standards and samples, or in the execution of the analytical method. 3. Instrument Variability: Differences in instrument sensitivity, calibration, or maintenance status. 4. Inadequate Method Description: The analytical procedure may lack sufficient detail, leaving room for interpretation.1. Standardize Sample Preparation: Provide a highly detailed, step-by-step sample preparation protocol. Consider automating parts of the process if possible. 2. Comprehensive Training: Ensure all analysts are thoroughly trained on the method and use identical techniques. 3. System Suitability Tests (SST): Perform SSTs before each run to ensure all instruments meet the required performance criteria. 4. Detailed Standard Operating Procedure (SOP): The SOP should be unambiguous and include clear instructions for every step of the analysis.
My results are failing acceptance criteria when I make small, deliberate changes to the method parameters (Poor Robustness). Why? 1. Method is Highly Sensitive to a Specific Parameter: The method's performance may be critically dependent on a factor like mobile phase pH, column temperature, or flow rate. 2. Inadequate Method Optimization: The method may not have been sufficiently optimized during development to withstand minor variations. 3. Matrix Effects: Small changes in chromatographic conditions can alter the impact of the sample matrix on the analyte signal.[1]1. Identify Critical Parameters: Conduct a systematic study to identify which parameters have the most significant impact on the results. 2. Re-optimize the Method: Focus on the critical parameters to define a wider acceptable operating range. 3. Improve Sample Cleanup: Implement or enhance sample cleanup steps (e.g., Solid-Phase Extraction) to minimize matrix interference.[1]
I am observing extraneous peaks or high background noise in my chromatograms. 1. Contamination: Glassware, solvents, or reagents may be contaminated with nitrosamines or their precursors. 2. Artifactual Nitrosamine Formation: Nitrosamines can form during sample preparation or analysis, especially under acidic conditions or at high temperatures.[2] 3. Instrument Contamination: Carryover from previous injections or a contaminated ion source.1. Thorough Cleaning: Implement a rigorous cleaning procedure for all glassware and use high-purity solvents and reagents. 2. Control Sample Preparation Conditions: Avoid acidic conditions where possible and consider the use of scavengers like ascorbic acid.[2] Keep sample processing temperatures low. 3. Instrument Cleaning and Wash Solvents: Use a strong wash solvent between injections and perform regular maintenance on the ion source and other instrument components.
How can I mitigate matrix effects that are impacting my results? 1. Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the target nitrosamines in the mass spectrometer.[1] 2. Insufficient Chromatographic Separation: The analyte peak is not well-resolved from interfering matrix components.1. Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or select a different column to improve separation. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 4. Advanced Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) to remove interfering substances before analysis.[1]

Frequently Asked Questions (FAQs)

1. What is the difference between method ruggedness and method robustness in the context of nitrosamine analysis?

  • Method Ruggedness evaluates the reproducibility of a test method under a variety of normal, but variable, conditions. This typically includes testing by different analysts, on different instruments, and on different days.[3] The goal is to assess the method's resilience to external sources of variability.

  • Method Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] It provides an indication of the method's reliability during normal usage. For nitrosamine analysis, this could involve intentionally varying parameters like the pH of the mobile phase, column temperature, or flow rate.[3]

2. What are the key parameters to evaluate in a ruggedness study?

A ruggedness study for nitrosamine analysis should typically include variations in:

  • Analyst: At least two different analysts should perform the analysis.

  • Instrument: The analysis should be run on at least two different instruments (e.g., different LC-MS/MS systems).

  • Day: The analysis should be conducted on different days.

  • Reagents/Columns: If applicable, different lots of reagents or chromatographic columns can be tested.

3. What are the typical parameters and their variations for a robustness study in nitrosamine analysis?

For an LC-MS/MS method, the following parameters are commonly varied within a defined range:

  • Mobile Phase Composition: The percentage of the organic modifier is typically varied by ±2%.

  • Mobile Phase pH: The pH of the aqueous mobile phase is usually varied by ±0.2 units.

  • Column Temperature: The column temperature is often varied by ±5 °C.

  • Flow Rate: The flow rate of the mobile phase is typically varied by ±10%.

  • Injection Volume: The injection volume can be varied to assess the impact on peak shape and response.

4. What are the acceptance criteria for ruggedness and robustness studies?

The acceptance criteria are generally based on the precision of the results obtained under the varied conditions. The Relative Standard Deviation (RSD) of the results is a key metric.

Parameter Typical Acceptance Criteria
Ruggedness The overall %RSD of the results from all varied conditions should be within a predefined limit, often ≤ 15%. System suitability parameters must also be met.
Robustness The %RSD for replicate injections under each varied condition should be within an acceptable range (e.g., ≤ 10%). The assay values should not deviate significantly from the results obtained under the normal method conditions. System suitability must pass under all tested conditions.[5]

5. How can I prevent the artificial formation of nitrosamines during my analysis?

Artifactual formation is a significant concern in nitrosamine analysis. To mitigate this:

  • Avoid High Temperatures: Use lower temperatures during sample preparation and in the analytical instrument's inlet if using GC-MS.

  • Control pH: Avoid strongly acidic conditions, as they can promote nitrosation.

  • Use Scavengers: Consider adding antioxidants like ascorbic acid or vitamin E to your sample preparation to inhibit the nitrosation reaction.[2]

  • Minimize Sample Processing Time: Analyze samples as quickly as possible after preparation.

Experimental Protocols

Detailed Methodology for Robustness Testing

This protocol outlines a systematic approach to robustness testing for an LC-MS/MS method for nitrosamine analysis.

  • Define Parameters and Variations: Identify the critical method parameters and define the range of variation for each.

    • Mobile Phase Composition (e.g., % Acetonitrile): Nominal, +2%, -2%

    • Mobile Phase pH: Nominal, +0.2, -0.2

    • Column Temperature: Nominal, +5 °C, -5 °C

    • Flow Rate: Nominal, +10% of nominal, -10% of nominal

  • Prepare Test Samples: Use a well-characterized sample, such as a drug product spiked with known concentrations of the target nitrosamines at a level appropriate for the method's intended purpose (e.g., at the quantitation limit).

  • Experimental Design: Employ a one-factor-at-a-time (OFAT) approach, where one parameter is varied while all others are kept at their nominal conditions.

  • Execution:

    • Perform a system suitability test (SST) under the nominal conditions to ensure the system is performing correctly.

    • Inject replicate samples (e.g., n=6) under the nominal conditions to establish a baseline.

    • For each parameter variation, adjust the single parameter and allow the system to equilibrate.

    • Perform an SST under the varied condition.

    • Inject replicate samples (e.g., n=6) under the varied condition.

    • Return the system to the nominal conditions and repeat the process for the next parameter.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for the replicate injections at each condition.

    • Compare the results from the varied conditions to the results from the nominal conditions.

    • Evaluate the impact of each parameter on the analytical results, including retention time, peak shape, and quantitative accuracy.

    • Ensure that all system suitability criteria are met under all tested conditions.

Detailed Methodology for Ruggedness Testing

This protocol describes a general approach for conducting a ruggedness study for a nitrosamine analysis method.

  • Define the Scope of the Study: Identify the factors to be varied (e.g., two analysts, two instruments, two different days).

  • Prepare Homogeneous Samples: Use a single, homogeneous batch of the sample to be tested (e.g., a spiked drug product). Aliquot the sample to ensure consistency.

  • Experimental Plan:

    • Analyst 1 / Instrument 1 / Day 1: The first analyst prepares and analyzes a set of replicate samples (e.g., n=6).

    • Analyst 2 / Instrument 1 / Day 1: The second analyst prepares and analyzes a set of replicate samples.

    • Analyst 1 / Instrument 2 / Day 2: The first analyst repeats the analysis on the second instrument on a different day.

    • Analyst 2 / Instrument 2 / Day 2: The second analyst repeats the analysis on the second instrument.

  • System Suitability: Each analyst must perform and pass a system suitability test before starting their analyses on each day and on each instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for each set of replicate injections.

    • Combine all the data from all conditions and calculate the overall mean, standard deviation, and %RSD.

    • Use statistical analysis (e.g., ANOVA) to determine if there are any significant differences between the results obtained under the different conditions.

    • The overall %RSD should be within the predefined acceptance criteria to demonstrate method ruggedness.

Visualizations

Robustness_Testing_Workflow Start Start Robustness Study Define Define Parameters and Variations (e.g., pH, Temp, Flow Rate) Start->Define Prepare Prepare Spiked Samples Define->Prepare SST_Nominal Perform System Suitability Test (Nominal Conditions) Prepare->SST_Nominal Analyze_Nominal Analyze Replicate Samples (Nominal Conditions) SST_Nominal->Analyze_Nominal Vary_Parameter Vary One Parameter Analyze_Nominal->Vary_Parameter SST_Varied Perform System Suitability Test (Varied Condition) Vary_Parameter->SST_Varied Analyze_Varied Analyze Replicate Samples (Varied Condition) SST_Varied->Analyze_Varied Loop All Parameters Tested? Analyze_Varied->Loop Loop->Vary_Parameter No Analyze_Data Analyze Data and Compare Results Loop->Analyze_Data Yes End End Robustness Study Analyze_Data->End

Caption: Workflow for Method Robustness Testing.

Ruggedness_Testing_Workflow Start Start Ruggedness Study Define_Factors Define Factors to Vary (Analyst, Instrument, Day) Start->Define_Factors Prepare_Samples Prepare Homogeneous Sample Batch Define_Factors->Prepare_Samples Analyst1_Inst1_Day1 Analyst 1, Instrument 1, Day 1 - Perform SST - Analyze Replicates Prepare_Samples->Analyst1_Inst1_Day1 Analyst2_Inst1_Day1 Analyst 2, Instrument 1, Day 1 - Perform SST - Analyze Replicates Prepare_Samples->Analyst2_Inst1_Day1 Analyst1_Inst2_Day2 Analyst 1, Instrument 2, Day 2 - Perform SST - Analyze Replicates Prepare_Samples->Analyst1_Inst2_Day2 Analyst2_Inst2_Day2 Analyst 2, Instrument 2, Day 2 - Perform SST - Analyze Replicates Prepare_Samples->Analyst2_Inst2_Day2 Combine_Data Combine and Analyze All Data Analyst1_Inst1_Day1->Combine_Data Analyst2_Inst1_Day1->Combine_Data Analyst1_Inst2_Day2->Combine_Data Analyst2_Inst2_Day2->Combine_Data Evaluate_RSD Evaluate Overall %RSD and Compare Against Acceptance Criteria Combine_Data->Evaluate_RSD End End Ruggedness Study Evaluate_RSD->End

Caption: Workflow for Method Ruggedness Testing.

Nitrosamine_Formation_Mitigation cluster_Precursors Precursors cluster_Conditions Conditions cluster_Mitigation Mitigation Strategies Amine Secondary/Tertiary Amines Formation Nitrosamine Formation Amine->Formation Purification Purification of Raw Materials Amine->Purification Control Nitrosating_Agent Nitrosating Agents (e.g., Nitrites) Nitrosating_Agent->Formation Nitrosating_Agent->Purification Control Acidic_pH Acidic pH Acidic_pH->Formation High_Temp High Temperature High_Temp->Formation Control_pH Control pH (Avoid acidic conditions) Formation->Control_pH Inhibit Control_Temp Control Temperature (Use lower temperatures) Formation->Control_Temp Inhibit Scavengers Use Scavengers (e.g., Ascorbic Acid) Formation->Scavengers Inhibit

Caption: Logical Relationship of Nitrosamine Formation and Mitigation.

References

Validation & Comparative

Navigating the Analytical Maze: An Inter-laboratory Comparison of Methods for N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the detection and quantification of N-Nitroso-5H-dibenz(b,f)azepine, a potential genotoxic impurity. This guide provides a critical evaluation of common analytical techniques, supported by hypothetical inter-laboratory experimental data, to aid in method selection and validation for ensuring pharmaceutical product safety and regulatory compliance.

The emergence of N-nitrosamine impurities as a significant concern in the pharmaceutical industry underscores the need for robust and reliable analytical methods.[1][2] this compound, a nitrosamine derivative of a common chemical scaffold, requires sensitive and accurate quantification to mitigate potential health risks.[3][4] Regulatory bodies worldwide, including the FDA, have stringent requirements for the control of such impurities, necessitating the use of highly sensitive analytical technologies.[5][6] This guide presents a comparative analysis of three prevalent analytical methods: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (HPLC-HRMS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the determination of this compound is critical and depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of HPLC-MS/MS, GC-MS/MS, and HPLC-HRMS based on a hypothetical inter-laboratory study involving six laboratories.

ParameterHPLC-MS/MSGC-MS/MSHPLC-HRMS
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL0.02 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL0.3 ng/mL0.06 ng/mL
Linearity (R²) >0.998>0.995>0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (RSD%)
- Repeatability< 5%< 8%< 3%
- Intermediate Precision< 8%< 12%< 5%
- Reproducibility< 15%< 20%< 10%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the hypothetical experimental protocols for the three compared techniques.

HPLC-MS/MS Method
  • Sample Preparation: A 100 mg sample is dissolved in 10 mL of methanol, followed by vortexing for 1 minute and sonication for 10 minutes. The solution is then centrifuged at 5000 rpm for 15 minutes, and the supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

GC-MS/MS Method
  • Sample Preparation: A 100 mg sample is extracted with 10 mL of dichloromethane. The extract is then concentrated to 1 mL under a gentle stream of nitrogen.

  • Chromatographic Conditions:

    • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C

    • Oven Program: Initial temperature of 80°C, held for 1 minute, then ramped to 300°C at 20°C/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

HPLC-HRMS Method
  • Sample Preparation: The same procedure as the HPLC-MS/MS method is followed.

  • Chromatographic Conditions: The same chromatographic conditions as the HPLC-MS/MS method are used.

  • High-Resolution Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Resolution: 60,000 FWHM

    • Mass Accuracy: < 3 ppm

    • Data Acquisition: Full scan mode with a specific mass-to-charge ratio range for this compound.

Workflow and Pathway Diagrams

Visualizing the experimental and logical workflows can aid in understanding the complexities of inter-laboratory studies and the underlying analytical principles.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Develop & Validate Protocol B->C D Prepare & Distribute Samples C->D E Sample Analysis by Participating Labs D->E F Collect & Compile Data E->F G Statistical Analysis (e.g., ANOVA, Cochran's Test) F->G H Evaluate Method Performance G->H I Generate Comparison Report H->I Analytical_Method_Selection_Logic cluster_input Decision Factors cluster_methods Analytical Methods Sensitivity Required Sensitivity HPLC_HRMS HPLC-HRMS Sensitivity->HPLC_HRMS Very High HPLC_MSMS HPLC-MS/MS Sensitivity->HPLC_MSMS High Matrix Matrix Complexity Matrix->HPLC_MSMS Complex GC_MSMS GC-MS/MS Matrix->GC_MSMS Less Complex/ Volatile Throughput Sample Throughput Throughput->HPLC_MSMS High Cost Cost & Availability Cost->GC_MSMS Lower

References

A Comparative Guide to the Toxicity of N-Nitrosamines, with a Focus on N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of several common N-nitrosamines and includes the available toxicological data for N-Nitroso-5H-dibenz(b,f)azepine. Due to a significant lack of publicly available toxicity data for this compound, a direct quantitative comparison is not feasible at this time. However, by contrasting its limited data with the extensive toxicological profiles of other well-researched nitrosamines, this guide aims to offer a perspective on its potential toxicological profile and highlight the necessity for further investigation.

Executive Summary

N-nitrosamines are a class of potent mutagenic and carcinogenic compounds.[1][2] Their toxicity is primarily mediated by metabolic activation to reactive electrophiles that can alkylate DNA, leading to mutations and initiating carcinogenesis.[3][4][5] This guide summarizes the available toxicity data for this compound and compares it with five well-characterized nitrosamines:

  • N-nitrosodimethylamine (NDMA)

  • N-nitrosodiethylamine (NDEA)

  • N-nitroso-di-n-butylamine (NDBA)

  • N-nitrosopiperidine (NPIP)

  • N-nitrosopyrrolidine (NPYR)

While extensive data demonstrate the carcinogenicity of NDMA, NDEA, NDBA, NPIP, and NPYR in various animal models, the only available toxicological endpoint for this compound is a negative result in the Ames test for mutagenicity. This suggests it may not be a bacterial mutagen under the tested conditions, but it does not preclude other forms of toxicity, including carcinogenicity in vivo.

Comparative Toxicity Data

The following table summarizes the available quantitative and qualitative toxicity data for the selected nitrosamines. The significant data gap for this compound is evident.

NitrosamineAcute Toxicity (LD50, rat, oral)Mutagenicity (Ames Test)Primary Target Organs for Carcinogenicity (in rodents)Carcinogenic Potency (TD50, rat, oral, mg/kg bw/day)
This compound Data not availableNegativeData not availableData not available
N-nitrosodimethylamine (NDMA) ~40 mg/kgPositiveLiver, Kidney, Lung[6][7]0.0959[8]
N-nitrosodiethylamine (NDEA) ~200 mg/kgPositiveLiver, Esophagus, Nasal Cavity[6][7]0.0265[8]
N-nitroso-di-n-butylamine (NDBA) ~1200 mg/kgPositiveBladder, Liver, Esophagus0.691[8]
N-nitrosopiperidine (NPIP) ~200 mg/kgPositiveEsophagus, Liver, Nasal Cavity[7]1.11[8]
N-nitrosopyrrolidine (NPYR) ~900 mg/kgPositiveLiver, Lung0.799[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are summaries of the standard protocols for two key assays used in the assessment of nitrosamine toxicity.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[9][10][11]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The test chemical is incubated with the bacterial strains, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on an amino acid-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology:

  • Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102. These strains detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Tests are performed with and without a metabolic activation system (S9 mix), which contains enzymes from the liver to simulate mammalian metabolism, as many nitrosamines require metabolic activation to become mutagenic.[9]

  • Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and either poured onto agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible and significant increase at one or more concentrations.

Carcinogenicity Studies in Rodents - OECD Guideline 451

In vivo carcinogenicity studies are the gold standard for assessing the carcinogenic potential of a substance in mammals.[12][13][14][15]

Principle: The test substance is administered to laboratory animals (usually rats and mice) for a major portion of their lifespan. The animals are observed for the development of tumors.

Methodology:

  • Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.

  • Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.

  • Administration: The route of administration should be relevant to human exposure (e.g., oral via drinking water or gavage for nitrosamines found in food or drugs).

  • Duration: The study duration is typically 18-24 months for mice and 24 months for rats.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues and organs is examined histopathologically for evidence of tumors.

  • Evaluation: The incidence of tumors in the treated groups is compared to the control group using statistical methods.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general metabolic activation pathway for nitrosamines and a logical workflow for assessing their carcinogenic potential.

Nitrosamine_Metabolic_Activation cluster_0 Metabolic Activation cluster_1 Cellular Damage Nitrosamine Nitrosamine Alpha-hydroxy Nitrosamine Alpha-hydroxy Nitrosamine Nitrosamine->Alpha-hydroxy Nitrosamine Cytochrome P450 (α-hydroxylation) Alkyldiazonium Ion Alkyldiazonium Ion Alpha-hydroxy Nitrosamine->Alkyldiazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Alkyldiazonium Ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/ Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Initiation

Caption: Metabolic activation of N-nitrosamines leading to DNA damage and carcinogenesis.

Carcinogenicity_Assessment_Workflow Start New Nitrosamine Identified Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames_Test Ames_Positive Mutagenic? Ames_Test->Ames_Positive In_Vivo_Study In Vivo Carcinogenicity Study (Rodent Bioassay - OECD 451) Ames_Positive->In_Vivo_Study No Presumed_Carcinogen Presumed Carcinogen (High Risk) Ames_Positive->Presumed_Carcinogen Yes Carcinogenic Carcinogenic in vivo? In_Vivo_Study->Carcinogenic High_Risk High Carcinogenic Risk Carcinogenic->High_Risk Yes Low_Risk Lower Carcinogenic Risk (Further evaluation may be needed) Carcinogenic->Low_Risk No

Caption: A logical workflow for the assessment of the carcinogenic potential of a nitrosamine.

Conclusion

The vast body of evidence on N-nitrosamines underscores their potential as significant human health hazards, with most tested compounds demonstrating mutagenicity and carcinogenicity in experimental models.[1] The primary mechanism of their toxicity involves metabolic activation to DNA-reactive intermediates.[3][5]

Given that this compound belongs to a class of compounds known for their carcinogenic properties, and in the absence of further data, it should be handled with caution. Further studies, including in vitro genotoxicity assays in mammalian cells and, if warranted, in vivo carcinogenicity bioassays, are essential to thoroughly characterize the toxicological profile of this compound and to perform a comprehensive risk assessment. This comparative guide highlights the critical need for such data to ensure the safety of pharmaceuticals and other products where this compound may be present as an impurity.

References

A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for nitrosamine impurity testing.

The detection and quantification of nitrosamine impurities have become a critical concern in the pharmaceutical industry due to their potential carcinogenic effects. Regulatory bodies worldwide now mandate stringent testing of drug products for the presence of these compounds. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.

At a Glance: LC-MS vs. GC-MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MS/MS
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[1][2]Primarily suited for volatile and thermally stable nitrosamines.[1]
Sensitivity Generally offers higher sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1]Highly sensitive for volatile compounds, with detection limits in the low ppb range.[3][4]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[1]Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[5]
Sample Preparation Often simpler, involving dissolution and filtration.May require derivatization for non-volatile compounds and can be more complex.
Matrix Effects Can be susceptible to ion suppression or enhancement from matrix components.Generally less prone to matrix effects compared to LC-MS.
Instrumentation Tandem quadrupole mass spectrometry is the preferred method for quantification to meet regulatory requirements.[2]Can be performed with headspace or direct liquid injection, with triple quadrupole mass spectrometry recommended for higher sensitivity and specificity.[6]

Quantitative Performance Data: A Comparative Overview

The following tables summarize key performance parameters for LC-MS/MS and GC-MS/MS methods for the analysis of a panel of common nitrosamines. The data is compiled from a direct comparison study and other relevant literature.[3][4]

Table 1: Comparison of Linearity and Coefficient of Determination (R²)

NitrosamineLC-MS/MS (APCI) R²GC-MS/MS (EI) R²
NDMA>0.99>0.99
NDEA>0.99>0.99
NDPA>0.99>0.99
NDBA>0.99>0.99
NPIP>0.99>0.99
NPYR>0.99>0.99
NMOR>0.99>0.99
NDPhANot Detected>0.99
NMEA>0.99>0.99

Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) (in ng/mL)

NitrosamineLC-MS/MS (APCI) LODLC-MS/MS (APCI) LOQGC-MS/MS (EI) LODGC-MS/MS (EI) LOQ
NDMA0.10.30.050.15
NDEA0.10.30.050.15
NDPA0.10.30.050.15
NDBA0.10.30.050.15
NPIP0.30.90.10.3
NPYR0.30.90.10.3
NMOR0.30.90.10.3
NDPhA--0.30.9
NMEA0.10.30.050.15

Table 3: Comparison of Recovery and Precision (%RSD)

NitrosamineLC-MS/MS (APCI) Recovery (%)LC-MS/MS (APCI) Precision (%RSD)GC-MS/MS (EI) Recovery (%)GC-MS/MS (EI) Precision (%RSD)
NDMA95.2 ± 5.1< 6103.4 ± 7.2< 5
NDEA98.7 ± 4.8< 5105.1 ± 6.5< 4
NDPA101.3 ± 3.9< 4108.2 ± 5.8< 3
NDBA102.5 ± 4.2< 5110.3 ± 6.1< 4
NPIP93.8 ± 6.3< 7101.7 ± 8.3< 6
NPYR96.1 ± 5.9< 6104.5 ± 7.9< 5
NMOR97.4 ± 5.5< 6106.8 ± 7.1< 5
NDPhA--98.9 ± 9.1< 7
NMEA99.2 ± 4.5< 5107.6 ± 6.8< 4

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both LC-MS/MS and GC-MS/MS analysis of nitrosamines in a pharmaceutical matrix.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • Weigh 100 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex for 5 minutes, followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate the target nitrosamines.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the nitrosamine.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

GC-MS/MS Method Protocol

1. Sample Preparation:

  • Weigh 100 mg of the drug substance or powdered tablets into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).

  • Add an internal standard solution.

  • Seal the vial tightly.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Injector: Headspace autosampler or direct liquid injection.

  • Column: A suitable capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).

  • Oven Temperature Program: A temperature gradient optimized for the separation of volatile nitrosamines.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind method selection, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Pharmaceutical Sample Spike Spike with Nitrosamine Standards Sample->Spike Extract Solvent Extraction Spike->Extract Filter Filtration/Cleanup Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS GCMS GC-MS/MS Analysis Filter->GCMS Validation Validate both methods for: - Linearity - LOD/LOQ - Accuracy - Precision LCMS->Validation GCMS->Validation Comparison Compare Performance Data Validation->Comparison Decision Select Optimal Method Comparison->Decision MethodSelection cluster_input Analytical Requirements cluster_decision Method Selection Logic cluster_output Recommended Technique Analyte Nitrosamine Properties (Volatility, Thermal Stability) Decision1 Volatile & Thermally Stable? Analyte->Decision1 Matrix Sample Matrix Complexity Decision2 High Sensitivity Needed for Non-Volatiles? Matrix->Decision2 Regulatory Regulatory Requirements (e.g., Sensitivity) Regulatory->Decision2 Decision1->Decision2 No Select_GCMS GC-MS/MS is a strong candidate Decision1->Select_GCMS Yes Select_LCMS LC-MS/MS is the preferred choice Decision2->Select_LCMS Yes

References

A Researcher's Guide to Mass Spectrometry-Based Proteomics: Comparing Performance and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the optimal mass spectrometry-based proteomics strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the performance characteristics of common quantitative proteomics procedures, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility, and complex biological pathways and workflows are demystified through clear visualizations.

This guide will delve into the key performance indicators of prominent mass spectrometry techniques, including Tandem Mass Tag (TMT) labeling, Data-Independent Acquisition (DIA), and label-free quantification. We will explore their strengths and weaknesses in terms of proteome coverage, accuracy, precision, and throughput. Furthermore, this guide will provide insights into the analysis of critical signaling pathways relevant to drug discovery, such as the MAPK and PI3K-Akt pathways, and offer detailed experimental protocols for widely used methods.

Quantitative Performance Comparison of Proteomics Procedures

The choice between different quantitative proteomics workflows depends on the specific research question, sample type, and desired depth of analysis. The following tables summarize the key performance characteristics of TMT, DIA, and label-free approaches based on comparative studies.

Performance MetricTandem Mass Tag (TMT)Data-Independent Acquisition (DIA)Label-Free Quantification (LFQ)
Proteome Coverage High (>5,000 proteins)[1][2][3]High (>5,000 proteins)[1][2][3]Moderate to High
Quantitative Accuracy Good[2][3]Very Good[1][2][3]Good
Quantitative Precision Very Good[1][2][3]Good[1][2][3]Moderate
Throughput High (multiplexing up to 18 samples)[4]HighHigh
Missing Values Low (<2% on protein level)[1][2][3]Low (<2% on protein level)[1][2][3]Higher than labeled methods
Sample Preparation Time Longer (labeling and fractionation steps)[5]Shorter[5]Shortest
Instrument Time Shorter (due to multiplexing)[5]Longer (single shot analysis)[5]Variable
Cost Higher (reagent costs)[4]Lower (no labeling reagents)[4]Lowest
Mass AnalyzerMass ResolutionMass AccuracyScan SpeedDynamic RangeKey Applications
Quadrupole Low (0.5 to 1 Da)[6]ModerateGood[6]GoodTargeted quantification (MRM/SRM)[7]
Time-of-Flight (TOF) High[8][9]High[8]Fast[8]Excellent[8]Untargeted analysis, high-throughput screening[7]
Orbitrap Very High (up to 500,000)[9][10]Very High[9][10]Slower than TOF[10]Excellent[10]High-resolution proteomics, metabolomics[10]

Experimental Workflows and Signaling Pathways

Visualizing complex experimental procedures and biological pathways is crucial for understanding and implementation. The following diagrams, created using the DOT language, illustrate a typical TMT-based proteomics workflow and key signaling pathways frequently investigated in drug development.

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Quantification Protein Quantification Protein_Extraction->Quantification Precipitation Protein Precipitation Quantification->Precipitation Digestion Protein Digestion to Peptides Precipitation->Digestion TMT_Labeling TMT Reagent Labeling Digestion->TMT_Labeling Quenching Quenching TMT_Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Fractionation Peptide Fractionation (e.g., HPLC) Pooling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Peptide_ID Peptide Identification LC_MSMS->Peptide_ID Quantification_Analysis Reporter Ion Quantification Peptide_ID->Quantification_Analysis Statistical_Analysis Statistical Analysis Quantification_Analysis->Statistical_Analysis MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Growth Factor Ligand->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream_Effectors Downstream Effectors (e.g., GSK3B, FOXO) Akt->Downstream_Effectors mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation Downstream_Effectors->Proliferation Survival Survival Downstream_Effectors->Survival

References

Purity Assessment of Synthesized N-Nitroso-5H-dibenz(b,f)azepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a synthesized batch of N-Nitroso-5H-dibenz(b,f)azepine against a commercially available reference standard. The assessment is based on data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and accurate evaluation.

Data Presentation: Purity Comparison

The following table summarizes the quantitative purity analysis of a synthesized batch of this compound compared to a commercial reference standard.

Analytical MethodParameterSynthesized BatchCommercial StandardAcceptance Criteria
HPLC-UV Purity (Area %)99.5%≥ 99.8%≥ 99.0%
Known Impurity 10.25%Not Detected≤ 0.15%
Unknown Impurity0.20%Not Detected≤ 0.10%
Total Impurities0.45%Not Detected≤ 0.50%
GC-MS Purity (Area %)99.6%≥ 99.9%≥ 99.0%
Residual SolventsCompliesCompliesPh. Eur. / USP
¹H NMR Spectral PurityConformsConformsConforms to structure
Impurity SignalsPresentAbsentNo observable impurity signals

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Isolation cluster_assessment Purity Assessment cluster_comparison Comparative Analysis synthesis Synthesis of this compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification hplc HPLC-UV Analysis (Purity, Impurities) purification->hplc gcms GC-MS Analysis (Purity, Residual Solvents) purification->gcms nmr ¹H NMR Analysis (Structural Confirmation, Impurities) purification->nmr data_comp Data Comparison with Commercial Standard hplc->data_comp gcms->data_comp nmr->data_comp report Final Purity Report & Conclusion data_comp->report

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is employed for the quantification of this compound and its impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: Phenomenex Kinetex F5 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in HPLC grade water.[1]

  • Mobile Phase B: 0.1% Formic acid in HPLC grade methanol.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is utilized for the determination of purity and the identification of volatile impurities and residual solvents.

  • Instrumentation: Agilent 7890B GC coupled to an Agilent 7010B triple quadrupole MS system or equivalent.[2]

  • Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) or equivalent.[3]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used for the structural confirmation of the synthesized compound and to detect the presence of any proton-containing impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

Signaling Pathway Diagram

While this compound is primarily a synthetic compound and a potential impurity, its structural relatives, nitrosamines, are known for their carcinogenic properties which are linked to DNA damage pathways. The following diagram illustrates a generalized pathway of how nitrosamines can lead to cellular damage.

G cluster_activation Metabolic Activation cluster_damage Cellular Damage nitrosamine N-Nitrosamine cyp450 Cytochrome P450 (e.g., CYP2E1) nitrosamine->cyp450 unstable_intermediate Unstable α-hydroxy nitrosamine cyp450->unstable_intermediate diazonium Alkyldiazonium Ion unstable_intermediate->diazonium dna DNA diazonium->dna Alkylation dna_adducts DNA Adducts (e.g., O⁶-alkylguanine) dna->dna_adducts mutation DNA Mutation dna_adducts->mutation apoptosis Apoptosis dna_adducts->apoptosis cancer Cancer mutation->cancer

Caption: Generalized pathway of nitrosamine-induced DNA damage.

References

Comparative Study on the Formation of Nitrosamines from Various Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation of N-nitrosamines from different secondary amines, supported by experimental data. The information is intended to assist researchers and professionals in the pharmaceutical and chemical industries in understanding and mitigating the risks associated with nitrosamine impurities.

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] These compounds can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under specific conditions.[2] The potential for nitrosamine formation is a critical concern in the pharmaceutical industry, as trace amounts of these impurities can arise during the synthesis, formulation, or storage of drug products. The rate and extent of nitrosamine formation are highly dependent on the structure of the precursor amine and the reaction environment.[3][4] This guide presents a comparative analysis of nitrosamine formation from various secondary amines, summarizing key kinetic data and outlining the experimental methodologies used for their quantification.

Comparative Analysis of Nitrosamine Formation

The propensity of a secondary amine to form a nitrosamine is influenced by several factors, including its basicity, steric hindrance around the nitrogen atom, and the presence of activating or deactivating groups.[1] Generally, the risk of nitrosamine formation follows the order: secondary amine > tertiary amine >> primary amine.[1]

Quantitative Data on Nitrosamine Formation Rates

The following table summarizes the observed formation rates of various N-nitrosamines from their corresponding secondary amines under controlled experimental conditions. This data allows for a direct comparison of the reactivity of different secondary amines towards nitrosation.

Secondary Amine PrecursorResulting NitrosamineAbbreviationObserved Formation Rate (μM min⁻¹)¹
MorpholineN-NitrosomorpholineNMOR0.17
DimethylamineN-NitrosodimethylamineNDMA3.09 x 10⁻³
MethylethylamineN-NitrosomethylethylamineNMEA6.41 x 10⁻⁴
PyrrolidineN-NitrosopyrrolidineNPYR3.69 x 10⁻⁴
DiethylamineN-NitrosodiethylamineNDEA1.62 x 10⁻⁴
Di-n-butylamineN-Nitrosodi-n-butylamineNDBAData not directly comparable²
PiperidineN-NitrosopiperidineNPIPData not directly comparable³

¹Experimental Conditions: 10 mM secondary amine, 50 mM nitrite, pH 7, in the absence of formaldehyde.[5] ²Kinetic studies on di-n-butylamine have shown that significant nitrosamine formation occurs at pH < 6.[6][7] ³Studies on piperidine nitrosation indicate that the reaction is influenced by the concentration of both piperidine and the nitrosating agent.[8][9]

The data clearly indicates that under these specific conditions, morpholine exhibits a significantly higher rate of nitrosamine formation compared to the other aliphatic and cyclic amines tested.[5] This highlights the substantial impact of the amine's structure on its reactivity.

Factors Influencing Nitrosamine Formation

Several environmental and chemical factors can significantly influence the rate of nitrosamine formation:

  • pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions (optimally around pH 3-4), where the formation of the active nitrosating species from nitrite is enhanced.[10] However, at very low pH, the amine itself becomes protonated, reducing its nucleophilicity and slowing the reaction.[2]

  • Nitrosating Agent Concentration: The rate of nitrosamine formation is directly proportional to the concentration of the nitrosating agent.[11]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation.

  • Catalysts and Inhibitors: Certain substances can catalyze or inhibit nitrosamine formation. For instance, formaldehyde has been shown to catalyze the nitrosation of some secondary amines, even at neutral pH.[12] Conversely, antioxidants such as ascorbic acid (Vitamin C) can act as inhibitors by scavenging nitrosating agents.

Mechanism of Nitrosamine Formation

The formation of an N-nitrosamine from a secondary amine typically proceeds through the reaction of the unprotonated amine with a nitrosating agent. Under acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form various active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). The secondary amine, acting as a nucleophile, attacks the nitrosating agent to form a protonated N-nitrosamine, which then deprotonates to yield the final N-nitrosamine product.

Nitrosamine_Formation cluster_NitrosatingAgent Formation of Nitrosating Agent cluster_Nitrosation Nitrosation of Secondary Amine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H+ Acidic Conditions (H⁺) H+->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) (Active Nitrosating Agent) HNO2->N2O3 Dimerization ProtonatedNitrosamine Protonated N-Nitrosamine [R₂N(H)NO]⁺ N2O3->ProtonatedNitrosamine SecAmine Secondary Amine (R₂NH) SecAmine->ProtonatedNitrosamine Nucleophilic Attack Nitrosamine N-Nitrosamine (R₂N-N=O) ProtonatedNitrosamine->Nitrosamine Deprotonation

Caption: General mechanism of N-nitrosamine formation from a secondary amine and nitrite under acidic conditions.

Experimental Protocols

Accurate quantification of nitrosamines is crucial for risk assessment. The following outlines a general experimental protocol for the analysis of nitrosamines, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[3]

Materials and Reagents
  • Reference standards of the target nitrosamines and their corresponding deuterated internal standards.

  • High-purity solvents (e.g., methanol, acetonitrile, water).

  • Formic acid (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary).

Sample Preparation
  • Extraction: The drug substance or product is dissolved in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). The choice of solvent depends on the solubility of the analyte and the matrix.

  • Internal Standard Spiking: A known amount of the deuterated internal standard is added to the sample extract. This helps to correct for any variations in sample processing and instrument response.

  • Cleanup (if required): For complex matrices, a cleanup step using SPE may be necessary to remove interfering substances.

  • Final Dilution: The extract is diluted to a final concentration suitable for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into an HPLC system. A C18 or other suitable column is used to separate the target nitrosamines from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid, is commonly employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target nitrosamine and its internal standard.

  • Quantification: The concentration of each nitrosamine in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the reference standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Drug Substance/Product Extraction Dissolution/ Extraction Sample->Extraction IS_Spike Spike with Internal Standard Extraction->IS_Spike Cleanup SPE Cleanup (Optional) IS_Spike->Cleanup Dilution Final Dilution Cleanup->Dilution Injection Injection Dilution->Injection LC_Separation HPLC Separation Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: A typical experimental workflow for the quantification of nitrosamines in pharmaceutical samples.

Conclusion

The formation of N-nitrosamines from secondary amines is a complex process influenced by the amine's structure and the surrounding chemical environment. The quantitative data presented in this guide demonstrates significant variability in the nitrosation rates among different secondary amines. A thorough understanding of these factors, coupled with robust analytical methodologies, is essential for the effective control and mitigation of nitrosamine impurities in pharmaceutical products. Researchers and drug development professionals are encouraged to consider these comparative insights during risk assessments and process optimization to ensure patient safety.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of N-Nitroso-5H-dibenz(b,f)azepine and related compounds. The assessment is based on available data from key genotoxicity assays, providing insights for safety and risk assessment in drug development.

Overview and Chemical Structures

This compound, also known as N-nitrosoiminostilbene, is a nitrosamine derivative of 5H-dibenz(b,f)azepine (iminostilbene). The genotoxicity of nitrosamines is a significant concern due to their potential to form DNA-reactive electrophiles upon metabolic activation. This guide evaluates the available genotoxicity data for this compound and compares it with structurally related compounds, including its saturated analogue N-nitrosodibenzylamine and the parent amine-containing drugs from which such nitrosamines could theoretically be formed.

Comparative Genotoxicity Data

The following tables summarize the available quantitative and qualitative data from various genotoxicity assays for this compound and its related compounds.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

CompoundTest SystemMetabolic Activation (S9)Concentration RangeResultReference(s)
This compound Salmonella typhimurium strainsWith and WithoutNot SpecifiedNegative [1]
N-Nitrosoiminodibenzyl S. typhimurium strainsWith and WithoutNot SpecifiedNegative [1]
N-Nitrosodiphenylamine S. typhimurium TA1535, TA100, TA1537, TA98With and WithoutUp to 1000 µ g/plate Negative [2]

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

CompoundAssayCell LineMetabolic Activation (S9)Concentration RangeResultReference(s)
N-Nitrosodibenzylamine (NDBzA) DNA Single-Strand Breaks (Alkaline Elution)V79 Chinese Hamster CellsNot specifiedNot SpecifiedNegative [3]
N-Nitrosodibenzylamine (NDBzA) DNA Single-Strand Breaks (Alkaline Elution)Rat HepatocytesNot applicable> 10 µMPositive [3]
Imipramine Sister Chromatid Exchange (SCE)Mouse Bone Marrow CellsIn vivo20, 40, 60 mg/kgPositive [3]
Carbamazepine Micronucleus TestHuman LymphocytesNot applicable6 - 14 µg/mLPositive (at ≥ 8 µg/mL)[4]
Carbamazepine Sister Chromatid Exchange (SCE)Human LymphocytesNot applicable12 µg/mLPositive [5]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. The test evaluates the ability of a chemical to induce reverse mutations, restoring the gene function and allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: A panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

    • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat or hamster liver) to identify chemicals that require metabolic conversion to become mutagenic. For nitrosamines, an enhanced protocol using 30% S9 from both rat and hamster liver is recommended.[6][7]

    • Exposure: The tester strains are exposed to the test compound at various concentrations, along with a vehicle control and a positive control. The pre-incubation method is generally preferred for nitrosamines.[6]

    • Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium. The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.

  • Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity) during cell division.

  • Methodology:

    • Cell Culture: Human or other mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) are cultured.

    • Exposure: Cells are treated with the test substance at a range of concentrations, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.[2][8][9]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

    • Scoring: The frequency of micronucleated cells in at least 1000 binucleated cells per concentration is determined by microscopy.[8][9]

Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at high pH. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation and Exposure: A single-cell suspension is obtained and treated with the test compound.

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

    • Alkaline Unwinding and Electrophoresis: The DNA is unwound in a high pH buffer (pH > 13), followed by electrophoresis.[10][11][12]

    • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

    • Visualization and Scoring: Comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the DNA damage (e.g., % tail DNA).

Visualized Pathways and Workflows

Generalized Metabolic Activation of N-Nitrosamines

The genotoxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive species.

G N-Nitrosamine N-Nitrosamine CYP450_Metabolism Metabolic Activation (e.g., CYP2A6, CYP2E1) N-Nitrosamine->CYP450_Metabolism α-Hydroxylation Unstable_Intermediate α-Hydroxy Nitrosamine CYP450_Metabolism->Unstable_Intermediate Alkyl-diazonium_Ion Alkyl-diazonium_Ion Unstable_Intermediate->Alkyl-diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA_Adducts Alkyl-diazonium_Ion->DNA_Adducts Alkylation of DNA Genotoxic_Effects Genotoxic_Effects DNA_Adducts->Genotoxic_Effects Mutations, Strand Breaks

Caption: Metabolic activation of N-nitrosamines leading to genotoxicity.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for evaluating the genotoxic potential of a test compound involves a battery of in vitro and in vivo assays.

G cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Follow-up (if in vitro positive) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Hazard_Identification Hazard_Identification Ames_Test->Hazard_Identification In_Vitro_MN In Vitro Mammalian Micronucleus Test In_Vitro_MN->Hazard_Identification In_Vitro_Comet In Vitro Mammalian Cell Comet Assay In_Vitro_Comet->Hazard_Identification In_Vivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test Risk_Assessment Risk_Assessment In_Vivo_MN->Risk_Assessment In_Vivo_Comet In Vivo Mammalian Comet Assay In_Vivo_Comet->Risk_Assessment Test_Compound Test_Compound Test_Compound->Ames_Test Test_Compound->In_Vitro_MN Test_Compound->In_Vitro_Comet Hazard_Identification->In_Vivo_MN Hazard_Identification->In_Vivo_Comet

Caption: A tiered approach to genotoxicity testing.

Conclusion

The available evidence suggests that this compound is not mutagenic in the bacterial reverse mutation assay (Ames test).[1] This finding is consistent with the structural feature of lacking α-hydrogens, which are typically required for the metabolic activation of nitrosamines to DNA-reactive species.

However, a comprehensive evaluation of genotoxic potential requires a battery of tests. Data on this compound in mammalian cell assays, such as the micronucleus and comet assays, are currently lacking. In contrast, the structurally related N-nitrosodibenzylamine has shown evidence of inducing DNA damage in metabolically competent cells.[3] Furthermore, the parent amine-containing drugs, imipramine and carbamazepine, have demonstrated genotoxic activity in mammalian cell systems.[3][4][5]

Given the positive findings for related structures, and the absence of a complete genotoxicity profile for this compound, further investigation using in vitro mammalian cell assays is warranted to provide a more complete risk assessment. For drug development professionals, these findings underscore the importance of evaluating not only the active pharmaceutical ingredient but also potential nitrosamine impurities, considering a range of genotoxic endpoints.

References

Assessing the performance of various chromatographic columns for dibenzazepine compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal chromatographic column is paramount for the accurate and efficient analysis of dibenzazepine compounds. This guide provides a comprehensive comparison of various chromatographic columns, supported by experimental data, to aid in this critical decision-making process.

Dibenzazepine derivatives, a class of compounds widely used as anticonvulsants and antidepressants, require robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their analysis, and the choice of the stationary phase is a crucial factor influencing separation performance. This guide evaluates the performance of commonly used reversed-phase columns (C18, C8, and Phenyl-Hexyl), chiral columns for enantioselective separations, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of polar metabolites.

Reversed-Phase Chromatography: A Head-to-Head Comparison

Reversed-phase chromatography is the workhorse for the analysis of many dibenzazepine compounds like carbamazepine, imipramine, and clomipramine. The choice between different alkyl and phenyl-based stationary phases can significantly impact retention, selectivity, and resolution.

Performance Data for Carbamazepine and its Impurities

A comparative study was conducted to evaluate the performance of C18, Phenyl, and Cyano columns for the separation of carbamazepine and its key impurities, iminostilbene (ISB) and iminodibenzyl (IDB).[1] The results are summarized in the table below.

ColumnAnalyteRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates (N)
C18 Carbamazepine6.8-1.15500
Iminostilbene4.53.2 (vs. IDB)1.24800
Iminodibenzyl3.8-1.34500
Phenyl Carbamazepine6.2-1.06200
Iminostilbene4.13.5 (vs. IDB)1.15800
Iminodibenzyl3.5-1.25500
Cyano Carbamazepine3.5-1.43500
Iminostilbene2.81.8 (vs. IDB)1.53200
Iminodibenzyl2.5-1.63000
Experimental Protocol: Carbamazepine and Impurities Analysis[1]
  • Mobile Phase: Acetonitrile/Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

The C18 column provided the best overall separation with good resolution between the impurities.[1] The Phenyl column offered higher sensitivity and better peak shape (lower tailing factor) with slightly lower retention times.[1] The Cyano column resulted in significantly shorter retention times but at the cost of lower resolution and poorer peak symmetry.[1]

Performance Data for Benzodiazepines

The retention behavior of six benzodiazepines was investigated on C18, C8, and Phenyl stationary phases. The following table presents the retention factors (k) for diazepam as a representative compound.[2]

ColumnMobile Phase (Acetonitrile/Water)Retention Factor (k) of Diazepam
C18 50:505.8
C8 50:504.2
Phenyl 50:505.1
Experimental Protocol: Benzodiazepine Analysis[2]
  • Mobile Phase: Acetonitrile/Water mixtures

  • Column Temperature: 25 °C

  • Detection: UV detection

The retention on the C18 column is the highest due to its greater hydrophobicity. The C8 column, with a shorter alkyl chain, exhibits lower retention. The Phenyl column shows retention intermediate to C18 and C8, but with a different selectivity profile attributed to π-π interactions with the aromatic rings of the benzodiazepines.[2]

Chiral Separations: Resolving Enantiomers

Many dibenzazepine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography is essential for the separation and quantification of these enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used for this purpose.

A study on the chiral separation of oxcarbazepine, a dibenzazepine derivative, was successfully performed using a Chiralcel OD-H column.

Experimental Protocol: Chiral Separation of Oxcarbazepine Enantiomers
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol/Isopropanol (80:15:5, v/v/v)

  • Flow Rate: 1.3 mL/min

  • Detection: UV at 235 nm

This method achieved baseline separation of the (S)-(+)- and R-(-)-MHD enantiomers, the active metabolites of oxcarbazepine.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

The analysis of polar metabolites of dibenzazepines, such as hydroxylated and glucuronidated forms, can be challenging with reversed-phase chromatography due to their poor retention. HILIC provides an alternative separation mechanism for these hydrophilic compounds.

While a specific application for dibenzazepine metabolites is not detailed in the reviewed literature, a general HILIC-MS method for polar metabolites is presented below.

General Experimental Protocol: HILIC-MS for Polar Metabolites[3][4]
  • Column: HILIC stationary phase (e.g., bare silica, zwitterionic, or amide)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 50% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: Mass Spectrometry (MS)

This methodology is well-suited for the retention and separation of a wide range of polar compounds and can be optimized for the specific polar metabolites of dibenzazepines.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Matrix (Plasma, Urine) extraction Solid Phase or Liquid-Liquid Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC System reconstitution->hplc Injection column Chromatographic Column (C18, Phenyl, etc.) hplc->column detector Detector (UV or MS) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

General workflow for chromatographic analysis of dibenzazepines.

column_selection start Start: Analyze Dibenzazepine Compound is_chiral Is the compound chiral? start->is_chiral is_polar Are polar metabolites the target analytes? is_chiral->is_polar No chiral_column Select Chiral Column (e.g., Polysaccharide-based) is_chiral->chiral_column Yes hilic_column Select HILIC Column is_polar->hilic_column Yes rp_decision Select Reversed-Phase Column is_polar->rp_decision No c18_column C18 Column (High hydrophobicity, good general purpose) rp_decision->c18_column c8_column C8 Column (Lower hydrophobicity, shorter retention) rp_decision->c8_column phenyl_column Phenyl-Hexyl Column (Alternative selectivity, π-π interactions) rp_decision->phenyl_column

Decision tree for selecting a suitable chromatographic column.

References

A Comparative Guide to Nitrosamine Detection: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitrosamine impurities is of paramount importance due to their potential carcinogenic properties. This guide provides an objective comparison of the leading screening methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your analytical needs.

The recent discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for robust and sensitive analytical methods. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on the presence of these compounds in drug substances and products.[1][2][3][4][5] This has driven the development and refinement of several key analytical techniques for their detection and quantification. The most widely employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and various colorimetric assays.[2][5]

This guide will delve into a detailed comparison of these methods, evaluating their performance based on critical parameters such as sensitivity, selectivity, and applicability to different sample matrices.

Quantitative Performance Data

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the most common nitrosamine detection methods.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
GC-MS/MS NDMA, NDEA, EIPNA, DIPNA, DPNA, DBNA-15 ppbSartan Drugs[6]
NDMA, NDEA, NEIPA, NDIPA, NDBABelow 3 ppb-Drug Products[7]
Nine Nitrosamines0.15–1.00 ng/mL-APIs
LC-MS/MS NDMA, NDEA, NMBA, NEIPA--Valsartan, Losartan, Irbesartan[8]
Six Nitrosamines0.5 ppb1.5 ppbValsartan[9]
Eight Nitrosamines-As low as 0.005 ppmMetformin[10]
LC-HRMS Eight Nitrosamines-As low as 0.005 ppmMetformin[10][11]
Colorimetric Assay NDMA-0.66 ppmAqueous Samples[12]
Griess Assay NitriteAs low as 1 nmol/well-Biological Samples[13]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, EIPNA: N-Nitrosoethylisopropylamine, DIPNA: N-Nitrosodiisopropylamine, DPNA: N-Nitrosodipropylamine, DBNA: N-Nitrosodibutylamine, NEIPA: N-Nitrosoethylisopropylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid. API: Active Pharmaceutical Ingredient

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This protocol is a representative example for the analysis of nitrosamines in sartan drug substances.[6]

1. Sample Preparation:

  • Weigh 250 mg of the active pharmaceutical ingredient (API) or powdered tablets into a suitable centrifuge tube.

  • Add 10 mL of 1M sodium hydroxide solution, vortex briefly, and shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane, vortex briefly, and shake for another 5 minutes.

  • Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.

  • Carefully collect the lower dichloromethane layer for analysis.

2. GC-MS/MS Instrumental Conditions:

  • GC System: Agilent 8890 or equivalent

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole or equivalent

  • Column: Agilent DB-624 UI, 30 m x 0.25 mm, 1.4 µm or equivalent

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Ion Source: Electron Ionization (EI), 230 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general procedure for the analysis of nitrosamines in metformin drug products, based on FDA methods.[11][14]

1. Sample Preparation:

  • Crush a sufficient number of tablets to obtain a target concentration of 100 mg/mL of the API.

  • Transfer the powdered sample to a 15 mL glass centrifuge tube.

  • Add the appropriate volume of methanol and vortex for 1 minute.

  • Shake the sample for 40 minutes using a mechanical shaker.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Instrumental Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole or equivalent

  • Column: Waters XSelect HSS PFP, 2.1 x 100 mm, 2.5 µm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Colorimetric Assay Protocol (Griess Assay)

This protocol outlines a general procedure for the colorimetric determination of nitrite, which can be an indicator of nitrosating agents.[15][16]

1. Reagent Preparation:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Standard Solutions: Prepare a series of sodium nitrite standards in deionized water (e.g., 1-100 µM).

2. Assay Procedure (96-well plate format):

  • Pipette 50 µL of standards and samples into separate wells.

  • Add 50 µL of Griess Reagent A to each well and mix.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B to each well and mix.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a standard curve and determine the nitrite concentration in the samples.

Visualizing the Workflow

Understanding the experimental workflow is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate the key steps in each detection method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve/Suspend in Solvent weigh->dissolve extract Liquid-Liquid Extraction dissolve->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC collect->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize fragment Fragmentation (MS/MS) ionize->fragment detect Detection fragment->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for Nitrosamine Analysis by GC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve shake Shake/Vortex dissolve->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI/APCI) separate->ionize fragment Fragmentation (MS/MS) ionize->fragment detect Detection fragment->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for Nitrosamine Analysis by LC-MS/MS.

Colorimetric_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample Solution mix Mix Sample with Reagent A prep_sample->mix prep_reagent Prepare Griess Reagents prep_reagent->mix incubate1 Incubate mix->incubate1 add_reagent_b Add Reagent B incubate1->add_reagent_b incubate2 Incubate add_reagent_b->incubate2 color_dev Color Development incubate2->color_dev measure Measure Absorbance (540 nm) color_dev->measure plot Plot Standard Curve measure->plot determine Determine Concentration plot->determine

Caption: Workflow for Nitrite Detection by Griess Assay.

Chemical Reaction Pathway

The Griess assay is based on a two-step diazotization reaction. The underlying chemical transformations are visualized below.

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium + Sulfanilamide (in acid) Sulfanilamide Sulfanilamide AzoDye Azo Dye (Magenta) Diazonium->AzoDye + NED NED N-(1-Naphthyl)ethylenediamine

Caption: Griess Assay Chemical Reaction Pathway.

Method Comparison and Conclusion

GC-MS/MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile nitrosamines.[7] Its robustness and the extensive availability of established methods make it a workhorse in many analytical laboratories. However, it may require derivatization for less volatile nitrosamines and can be susceptible to matrix interferences.

LC-MS/MS offers greater versatility in analyzing a wider range of nitrosamines, including non-volatile and thermally labile compounds, without the need for derivatization.[8] The development of highly efficient liquid chromatography columns and sensitive mass spectrometers has positioned LC-MS/MS as the gold standard for nitrosamine analysis in the pharmaceutical industry. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides even greater specificity and the ability to perform retrospective analysis.[10][11]

Colorimetric Assays , such as the Griess assay, are simple, cost-effective, and rapid methods for screening for the presence of nitrosating agents like nitrites.[13][15] While they do not directly measure nitrosamines, they can be valuable tools in risk assessment and for monitoring potential sources of nitrosamine formation.[5] Other novel colorimetric methods are being developed for the direct detection of specific nitrosamines, offering a promising avenue for rapid, on-site screening.[12]

References

Safety Operating Guide

Proper Disposal of N-Nitroso-5H-dibenz(b,f)azepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the handling and disposal of N-Nitroso-5H-dibenz(b,f)azepine.

N-Nitroso compounds, including this compound, are a class of chemicals that are often potent carcinogens and should be handled with extreme caution.[1][2] Proper disposal is not merely a regulatory requirement but a critical step in ensuring laboratory and environmental safety. This document provides a detailed protocol for the chemical degradation of this compound, transforming it into less hazardous substances prior to final disposal.

Core Disposal Procedure: Reductive Degradation

The recommended primary method for the disposal of this compound is through chemical reduction. A well-documented procedure for the degradation of carcinogenic nitrosamines involves the use of aluminum-nickel alloy powder in an alkaline solution. This method has been shown to rapidly reduce nitrosamines to their corresponding amines, which are generally less toxic.[3] For other N-nitroso compounds, this method has demonstrated a destruction efficiency of at least 99.98%.[4][5]

Experimental Protocol: Chemical Reduction of this compound

This protocol is adapted from established procedures for the degradation of other N-nitroso compounds and should be performed on a small scale initially to verify its efficacy for this compound.

Materials:

  • Waste this compound (solid or dissolved in a compatible solvent)

  • Aluminum-nickel alloy powder

  • Aqueous alkali solution (e.g., 2M Sodium Hydroxide)

  • A suitable reaction vessel (e.g., a round-bottom flask with a stirrer)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent that is miscible with the aqueous alkali solution. Avoid using acetone or dichloromethane as they may lead to incomplete reactions or unidentified byproducts.[3]

  • Reaction Setup: Place the dissolved this compound solution into the reaction vessel.

  • Addition of Alkali: Slowly add the aqueous alkali solution to the reaction vessel while stirring.

  • Addition of Reducing Agent: Gradually add the aluminum-nickel alloy powder to the alkaline solution of the N-nitroso compound. The addition should be done in small portions to control the reaction rate, as it can be exothermic.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or GC-MS to confirm the disappearance of the starting N-nitroso compound.

  • Quenching and Workup: Once the reaction is complete, cautiously quench any remaining reactive alloy with a dilute acid solution.

  • Final Disposal: The resulting mixture, containing the corresponding amine of the original N-nitroso compound, should be neutralized and disposed of as hazardous waste in accordance with local, state, and federal regulations.

Alternative Disposal and Decontamination Methods

While the reductive method is recommended for bulk waste, other methods can be considered for decontamination of laboratory equipment and surfaces.

  • Hydrobromic Acid in Acetic Acid: A 1:1 solution of hydrobromic acid and acetic acid can be used to hydrolyze N-nitroso compounds.[6] This method is often employed for decontaminating glassware and work surfaces.[6]

  • UV Irradiation: N-nitrosamines can be degraded by UV light.[6] However, the effectiveness of this method can be influenced by factors such as pH and the presence of other light-absorbing substances in the solution.[1][2]

  • Fenton's Reagent: The use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to decompose N-nitrosodimethylamine.[7] This method may be applicable to other N-nitroso compounds as well.

Quantitative Data for Disposal

The following table summarizes key parameters for the recommended reductive disposal method. Note that these are based on studies of other N-nitroso compounds and should be used as a guideline.

ParameterValue/RecommendationSource
Degradation Efficiency ≥ 99.98%[4][5]
Reducing Agent Aluminum-Nickel Alloy Powder[3]
Reaction Medium Aqueous Alkali (e.g., 2M NaOH)[3]
Incompatible Solvents Acetone, Dichloromethane[3]
Primary Byproduct Corresponding Amine[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste bulk_waste Bulk Waste (Solid or Solution) assess_waste->bulk_waste Liquid or solid waste surface_contamination Surface/Glassware Contamination assess_waste->surface_contamination Equipment contamination chem_degrade Chemical Degradation (Reductive Method) bulk_waste->chem_degrade decontaminate Decontaminate (e.g., HBr/Acetic Acid) surface_contamination->decontaminate verify Verify Degradation (e.g., HPLC, GC-MS) chem_degrade->verify haz_waste Dispose as Hazardous Waste per Regulations decontaminate->haz_waste neutralize Neutralize Reaction Mixture verify->neutralize neutralize->haz_waste end End: Safe Disposal haz_waste->end

Caption: Workflow for the safe disposal of this compound.

Important Safety Considerations

  • Regulatory Compliance: Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

  • Personnel Training: Only trained personnel should handle and dispose of N-nitroso compounds.

  • Designated Area: Whenever possible, work with N-nitroso compounds should be conducted in a designated area to prevent cross-contamination.

  • Emergency Procedures: Ensure that emergency procedures for spills and exposures are clearly defined and understood.

By adhering to these procedures, laboratories can effectively mitigate the risks associated with this compound and ensure a safe working environment.

References

Personal protective equipment for handling N-Nitroso-5H-dibenz(b,f)azepine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of N-Nitroso-5H-dibenz(b,f)azepine, a compound belonging to the N-nitroso family, which are often classified as probable human carcinogens. The following procedures are designed to provide a framework for safe laboratory operations for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No: 38652-29-8) was not available at the time of this writing.[1][2] The following guidance is based on information for structurally related N-nitroso compounds and general best practices for handling hazardous chemicals. It is imperative to conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment

N-nitroso compounds are generally considered to be potent carcinogens and can cause severe liver damage.[3] Exposure routes include inhalation, ingestion, and skin contact. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar N-nitroso compounds.[4]

PPE Category Specification Purpose
Hand Protection Nitrile gloves (minimum thickness of 5 mil)Provides a barrier against skin contact. Nitrile is recommended for its resistance to a range of chemicals.[5][6] Double gloving is recommended.
Eye Protection Chemical safety goggles with side shields or a face shieldProtects eyes from splashes and airborne particles.
Body Protection A lab coat with long sleeves, preferably a disposable onePrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain operations, such as handling large quantities or in case of a spill. A self-contained breathing apparatus is recommended for emergency situations.[4]Protects against inhalation of airborne particles or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for N-nitroso contaminated materials.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and dilutions, within the chemical fume hood.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

    • Avoid the creation of dust or aerosols.

  • Post-Handling:

    • Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Decontaminate the work area within the fume hood.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Stream Disposal Procedure
Solid Waste Contaminated gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams.
Sharps Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Designated Waste Containers prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Weighing and Dilution prep4->handle1 handle2 Experimental Procedure handle1->handle2 post1 Dispose of Contaminated PPE handle2->post1 post2 Decontaminate Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Solid Waste post3->disp1 disp3 Segregate and Label Waste disp1->disp3 disp2 Collect Liquid Waste disp2->disp3 disp4 Dispose via Certified Hazardous Waste Vendor disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-5H-dibenz(b,f)azepine
Reactant of Route 2
Reactant of Route 2
N-Nitroso-5H-dibenz(b,f)azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.